2-Ethyl-4,6-dihydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4,6-dihydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-5-3-6(10)4-7(11)8(5)9(12)13/h3-4,10-11H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUDHBSIWKKKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biosynthesis Pathway of 2-Ethyl-4,6-dihydroxybenzoic Acid in Fungi: A Comprehensive Technical Guide
Executive Summary
The exploration of fungal secondary metabolism has consistently yielded novel chemical scaffolds with profound pharmaceutical potential. Among these, 2-ethyl-4,6-dihydroxybenzoic acid (commonly known as homoorsellinic acid) [1] represents a critical polyketide derivative. Structurally, it is the ethyl-homolog of the ubiquitous fungal metabolite orsellinic acid. Understanding its biosynthesis provides a mechanistic blueprint for engineering fungal Non-Reducing Polyketide Synthases (NR-PKS) to produce unnatural, designer analogs for drug development. This guide dissects the enzymatic causality, structural biology, and self-validating experimental protocols required to study and manipulate this pathway.
Biochemical Logic & Structural Foundation
From a structural biology perspective, 2-ethyl-4,6-dihydroxybenzoic acid is a tetraketide. The core difference between the biosynthesis of orsellinic acid and homoorsellinic acid lies entirely in the selection of the starter unit . While native orsellinic acid biosynthesis utilizes acetyl-CoA, the formation of homoorsellinic acid requires the incorporation of propionyl-CoA .
This phenomenon was first definitively characterized in the fungus Penicillium baarnense [2]. The causality of this substitution lies in the inherent promiscuity of the fungal polyketide machinery. When the intracellular pool of propionyl-CoA is artificially elevated (e.g., via precursor-directed feeding), the biosynthetic enzyme can flexibly accommodate the larger aliphatic chain, resulting in the ethyl-substituted aromatic ring.
The Catalytic Engine: NR-PKS Domain Architecture
The biosynthesis of 2-ethyl-4,6-dihydroxybenzoic acid is orchestrated by a highly coordinated, multi-domain Iterative Type I Non-Reducing Polyketide Synthase (NR-PKS) . Unlike bacterial Type I PKSs (such as the TiaB enzyme involved in fidaxomicin biosynthesis [3]), which are modular, the fungal NR-PKS acts iteratively. The enzyme complex consists of the following domains, each dictating a specific causal step in the pathway:
-
SAT (Starter Unit:ACP Transacylase): This domain is the gatekeeper of chemical diversity. The SAT domain's active site pocket possesses a specific steric tolerance. While optimized for acetyl-CoA, it can competitively bind propionyl-CoA if the concentration is sufficiently high. This shifts the equilibrium, loading the propionyl starter unit onto the ACP.
-
AT (Acyltransferase) & KS (Ketosynthase): The AT domain strictly selects malonyl-CoA as the extender unit. The KS domain catalyzes three successive decarboxylative Claisen condensations, extending the propionyl starter unit into a linear tetraketide chain.
-
PT (Product Template): The PT domain controls the folding topology of the highly reactive poly-β-keto intermediate. For homoorsellinic acid, a Group I PT domain enforces a strict C2-C7 aldol condensation [4]. The interior volume of the PT domain sterically constrains the chain, forcing the C2 methylene carbon to attack the C7 carbonyl carbon, forming the single aromatic ring.
-
ACP (Acyl Carrier Protein) & TE (Thioesterase): The ACP acts as the tethering arm, moving the growing chain between active sites. Finally, the TE domain catalyzes the aromatization and hydrolytic release of the final 2-ethyl-4,6-dihydroxybenzoic acid molecule.
Fungal NR-PKS pathway for 2-ethyl-4,6-dihydroxybenzoic acid biosynthesis.
Quantitative Data: Precursor Incorporation Dynamics
To manipulate this pathway, researchers must understand the competitive kinetics of the SAT domain. Table 1 summarizes the relative incorporation efficiencies when Penicillium baarnense is subjected to precursor-directed biosynthesis.
Table 1: Comparative Precursor Incorporation and Yield Metrics
| Precursor Added | Starter Unit Generated | Polyketide Product | Relative Yield (%) | Mechanistic Rationale |
| None (Control) | Acetyl-CoA | Orsellinic Acid | 100 | Endogenous SAT domain preference for C2 units. |
| Sodium Propionate | Propionyl-CoA | 2-Ethyl-4,6-dihydroxybenzoic acid | 15 - 20 | Competitive loading into the SAT hydrophobic pocket. |
| Sodium Butyrate | Butyryl-CoA | 2-Propyl-4,6-dihydroxybenzoic acid | < 5 | Severe steric hindrance within the SAT domain active site. |
Experimental Methodologies: Precursor-Directed Biosynthesis
To rigorously study this pathway, a self-validating experimental system must be established. The following protocol utilizes stable isotope labeling to definitively prove that the ethyl side-chain originates from an exogenous propionyl-CoA starter unit, ruling out cryptic methylation pathways.
Step-by-Step Protocol: In Vivo Isotopic Labeling & Validation
Rationale: Feeding 13C-labeled propionate allows mass spectrometry to track the exact atomic incorporation. A parallel control culture (without propionate) validates that the homo-derivative is strictly precursor-dependent.
-
Fungal Cultivation (Control vs. Experimental):
-
Inoculate Penicillium baarnense spores (
spores/mL) into two separate flasks containing 100 mL of Czapek-Dox broth. -
Incubate at 25°C under constant agitation (150 rpm) for 48 hours to establish primary mycelial growth.
-
-
Precursor Feeding:
-
To the experimental flask, add 1 mM of sodium [1-13C]propionate (sterile filtered).
-
To the control flask, add an equivalent volume of sterile water.
-
Causality Check: The addition is timed post-germination to ensure the precursor is utilized during the secondary metabolism phase rather than primary growth.
-
-
Incubation & Kinetic Monitoring:
-
Continue incubation for an additional 8 days. Monitor the pH, as propionate metabolism can alter media acidity, potentially affecting NR-PKS stability.
-
-
Extraction:
-
Acidify the culture broth to pH 3.0 using 1M HCl to protonate the carboxylic acid moieties, ensuring they partition into the organic phase.
-
Extract three times with equal volumes of ethyl acetate. Pool the organic layers, dry over anhydrous
, and evaporate under reduced pressure.
-
-
LC-MS/MS Validation:
-
Analyze the crude extract via LC-MS/MS.
-
Validation Metric: The control flask will show a dominant peak at m/z 167
(orsellinic acid). The experimental flask will show a new peak at m/z 181 (unlabeled homoorsellinic acid) and m/z 182 (13C-labeled homoorsellinic acid), proving direct starter unit incorporation.
-
Precursor-directed biosynthesis and isotopic validation workflow.
Conclusion & Future Perspectives
The biosynthesis of 2-ethyl-4,6-dihydroxybenzoic acid exemplifies the elegant flexibility of fungal NR-PKS enzymes. By understanding the causal relationship between the SAT domain's steric constraints and starter unit selection, drug development professionals can leverage synthetic biology to engineer these enzymes. Future applications include heterologous expression of engineered NR-PKS gene clusters in robust hosts like Aspergillus oryzae to produce novel, unnatural polyketide analogs with enhanced pharmacological properties.
References
-
PubChem. "2-Ethyl-4,6-dihydroxybenzoic acid | C9H10O4 | CID 12658774". National Center for Biotechnology Information.[Link]
-
Mosbach, K. (1964). "The Role of Propionic Acid in Penicillium baarnense." Acta Chemica Scandinavica.[Link]
-
Zhang, Y., et al. (2021). "Chemistry and Biology of the Clinically Used Macrolactone Antibiotic Fidaxomicin". SciSpace.[Link]
-
Kim, W., et al. (2017). "Three New Non-reducing Polyketide Synthase Genes from the Lichen-Forming Fungus Usnea longissima". Mycobiology.[Link]
A Technical Guide to the Spectroscopic Characterization of Homoorsellinic Acid
Prepared by a Senior Application Scientist
Introduction
Homoorsellinic acid, systematically known as 2,4-dihydroxy-3,6-dimethylbenzoic acid, is a phenolic acid that plays a role as a fungal metabolite.[1] Its structural elucidation is paramount for understanding its biosynthetic pathways, chemical reactivity, and potential applications in fields such as natural product synthesis and drug discovery. This technical guide provides an in-depth analysis of the spectroscopic data for homoorsellinic acid, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and practical laboratory experience.
Molecular Structure and Isomeric Considerations
Homoorsellinic acid is a derivative of β-resorcylic acid, distinguished by the presence of two methyl groups on the aromatic ring. Its proper identification requires differentiation from other isomers, such as orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid). The precise location of the substituents significantly influences the spectroscopic signatures.
Figure 1: Chemical structure of Homoorsellinic Acid (2,4-dihydroxy-3,6-dimethylbenzoic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum of homoorsellinic acid is relatively simple, reflecting the symmetry of the molecule. The key is to accurately assign the chemical shifts of the aromatic proton and the two methyl groups, which are influenced by the electronic effects of the hydroxyl and carboxylic acid functionalities.
Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum of homoorsellinic acid would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as acetone-d6, in a standard 5 mm NMR tube. The choice of acetone-d6 is advantageous as it can solubilize the polar analyte and its residual solvent peak does not overlap with the signals of interest. The spectrum would be recorded on a high-field NMR spectrometer, for instance, a 600 MHz instrument, to ensure high resolution and sensitivity.[2] Standard acquisition parameters would include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.
Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.33 | s | 1H | Ar-H |
| 2.47 | s | 3H | Ar-CH₃ |
| 2.20 | s | 3H | Ar-CH₃ |
Table 1: ¹H NMR data for homoorsellinic acid in acetone-d6 at 600 MHz.[2]
The singlet at 6.33 ppm corresponds to the single aromatic proton. Its upfield shift is a result of the strong electron-donating effects of the two hydroxyl groups. The two singlets at 2.47 ppm and 2.20 ppm are assigned to the two methyl groups on the aromatic ring. The difference in their chemical shifts arises from their different positions relative to the carboxylic acid and hydroxyl groups. The broad signals for the acidic protons of the hydroxyl and carboxylic acid groups are often not precisely reported or may exchange with residual water in the solvent.
¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.
Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. The spectrum is typically acquired on the same instrument, operating at a corresponding frequency (e.g., 150 MHz for a 600 MHz ¹H instrument).[2] Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is required. Proton decoupling is employed to simplify the spectrum to a series of singlets for each unique carbon atom.
Data and Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| 174.9 | C=O (Carboxylic Acid) |
| 164.7 | C-OH |
| 161.0 | C-OH |
| 141.0 | C-CH₃ |
| 111.2 | Ar-CH |
| 109.2 | C-COOH |
| 104.4 | C-CH₃ |
| 24.1 | Ar-CH₃ |
| 8.0 | Ar-CH₃ |
Table 2: ¹³C NMR data for homoorsellinic acid in acetone-d6 at 150 MHz.[2]
The downfield signal at 174.9 ppm is characteristic of a carboxylic acid carbonyl carbon. The signals at 164.7 ppm and 161.0 ppm are assigned to the aromatic carbons attached to the hydroxyl groups. The signal at 111.2 ppm corresponds to the protonated aromatic carbon. The remaining aromatic carbon signals appear at 141.0 ppm , 109.2 ppm , and 104.4 ppm . The two methyl carbons are observed at 24.1 ppm and 8.0 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: An IR spectrum of solid homoorsellinic acid can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. This method requires minimal sample preparation and is non-destructive.
Predicted Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3400-3200 (broad) | O-H stretch | Phenol |
| ~1700-1680 | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~3000-2850 | C-H stretch | Methyl |
| ~1300-1200 | C-O stretch | Carboxylic Acid, Phenol |
Table 3: Predicted characteristic IR absorption bands for homoorsellinic acid.
The IR spectrum is expected to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this will be a broad O-H stretch from the phenolic hydroxyl groups around 3400-3200 cm⁻¹ . A strong, sharp absorption band is expected around 1700-1680 cm⁻¹ due to the C=O stretching of the carboxylic acid. The presence of the aromatic ring will be indicated by C=C stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹ . C-H stretching vibrations of the methyl groups will appear in the 3000-2850 cm⁻¹ region. Finally, C-O stretching vibrations for the carboxylic acid and phenolic groups are expected in the fingerprint region, between 1300-1200 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a suitable technique for analyzing homoorsellinic acid. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The analysis is typically performed in negative ion mode, as the acidic protons of the carboxylic acid and phenolic hydroxyl groups are readily lost to form the [M-H]⁻ ion.
Figure 3: Conceptual workflow of ESI-MS and potential fragmentation pathways.
Data and Interpretation:
The HRESIMS data for homoorsellinic acid shows a deprotonated molecular ion [M-H]⁻ at m/z 181.0509 .[2] This corresponds to the calculated exact mass for the molecular formula C₉H₉O₄⁻ (181.0506), confirming the elemental composition of the molecule.[2]
Under tandem mass spectrometry (MS/MS) conditions, the [M-H]⁻ ion would be expected to fragment through characteristic pathways. A common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da), which would result in a fragment ion at m/z 137. Another possible fragmentation is the loss of a water molecule (H₂O, 18 Da) from the two hydroxyl groups, leading to a fragment at m/z 163.
Conclusion
The spectroscopic characterization of homoorsellinic acid (2,4-dihydroxy-3,6-dimethylbenzoic acid) is straightforward using a combination of modern analytical techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the molecular formula. Although an experimental IR spectrum was not found in the cited literature, the expected absorption bands can be reliably predicted from the known functional groups. This guide provides a solid foundation for researchers to confidently identify and characterize homoorsellinic acid in their work.
References
Sources
Potential biological activities of 2-Ethyl-4,6-dihydroxybenzoic acid
2-Ethyl-4,6-dihydroxybenzoic Acid: A Multimodal Pharmacological Precursor and Biological Scaffold
Executive Summary
2-Ethyl-4,6-dihydroxybenzoic acid (IUPAC), commonly known as homoorsellinic acid, is a naturally occurring resorcylic acid derivative and a critical intermediate in polyketide biosynthesis[1]. While historically viewed merely as a structural analog of orsellinic acid, recent advances in metabolic engineering, structural biology, and synthetic pharmacology have elevated its status to a high-value biological scaffold. This technical guide explores the three primary pharmacological pillars of homoorsellinic acid: its structural role in narrow-spectrum macrolide antibiotics, its utility as a precursor for novel C2-phytocannabinoids, and its emerging potential as a SUMOylation inhibitor in oncology.
Biosynthetic Logic & Enzymatic Assembly
In nature, homoorsellinic acid is synthesized via the polyketide pathway by specific actinomycetes and fungi (e.g., Actinoplanes deccanensis, Penicillium baarnense)[1]. The assembly is governed by an iterative Type I Polyketide Synthase (PKS), such as the TiaB enzyme[2].
Unlike standard orsellinic acid which utilizes an acetyl-CoA starter, the biosynthesis of homoorsellinic acid is strictly dependent on the loading of a propionyl-CoA starter unit[2]. This starter undergoes three successive rounds of decarboxylative Claisen condensation with malonyl-CoA extender units. The resulting linear tetraketide intermediate is subsequently cyclized and aromatized to yield the ethyl-substituted resorcylic ring[2].
Biosynthetic assembly of homoorsellinic acid via iterative Type I PKS.
Pharmacological Pillar I: The Macrolide Anchor (Fidaxomicin)
Homoorsellinic acid is a vital structural moiety of Fidaxomicin (Tiacumicin B), an 18-membered macrocyclic antibiotic FDA-approved for the treatment of Clostridioides difficile infections (CDI)[3]. During the maturation of the antibiotic, the homoorsellinic acid moiety is attached to a rhamnose sugar and undergoes site-specific di-halogenation at the C3' and C5' positions by the flavin-dependent halogenase TiaM[4].
Mechanistic Causality in Target Binding: Cryo-electron microscopy (Cryo-EM) reveals that the homoorsellinate moiety is not merely a passive appendage; it is the primary anchor that locks the antibiotic to the bacterial RNA polymerase (RNAP)[5]. The phenolic hydroxyl group of the homoorsellinic acid forms a critical, high-affinity hydrogen bond with the Lys1101 residue of the RNAP switch region. Simultaneously, the electron-rich aromatic ring engages in a strong cation-π interaction with the Arg84 residue[5][6]. This dual-anchoring mechanism freezes the RNAP clamp, preventing the unwinding of DNA and arresting transcription.
Mechanistic binding of fidaxomicin's homoorsellinate moiety to RNAP.
Pharmacological Pillar II: Precursor to Novel C2-Cannabinoids
The endocannabinoid system is typically modulated by phytocannabinoids possessing a pentyl (C5, derived from olivetolic acid) or propyl (C3, derived from divarinic acid) side chain[7]. However, modifying the alkyl side-chain length directly alters the lipophilic interaction with the hydrophobic binding pockets of the CB1 and CB2 receptors, shifting the pharmacological profile from agonism to antagonism.
By utilizing homoorsellinic acid (which possesses an ethyl/C2 side chain) as a substrate for engineered prenyltransferases (e.g., NphB variants or CsPT1), researchers can synthesize C2-cannabinoid analogs, such as Cannabigeroetholic acid (CBGEA)[8][9]. This is achieved via a Friedel-Crafts alkylation where the enzyme couples geranyl pyrophosphate (GPP) to the aromatic ring of homoorsellinic acid[8].
Enzymatic workflow for the synthesis of C2-cannabinoids.
Pharmacological Pillar III: Oncology & SUMOylation Inhibition
Beyond infectious disease and neurology, 2-ethyl-4,6-dihydroxybenzoic acid and its closely related anacardic acid derivatives have demonstrated potent activity as Small Ubiquitin-like Modifier (SUMO) E1 enzyme inhibitors[10].
Elevated SUMOylation is heavily implicated in tumor growth and metastasis. By competitively inhibiting the SUMO E1 enzyme, homoorsellinic acid derivatives prevent the post-translational modification of key regulatory proteins. Specifically, this disruption downregulates the Epidermal Growth Factor (EGF) signaling pathway and alters the SUMOylation status of matrix remodeling proteins like BSG/EMMPRIN and TIMP1, thereby reducing the invasive potential of cancer cells[10].
Quantitative Data Summaries
Table 1: Comparative MIC Activity of Fidaxomicin Derivatives (Homoorsellinate Modifications) Data reflects the impact of the homoorsellinate moiety's integrity on antimicrobial efficacy[5][6].
| Compound / Modification | C. difficile MIC (µg/mL) | M. tuberculosis MIC (µg/mL) | Mechanistic Impact |
| Wild-Type Fidaxomicin | 0.03 - 0.12 | 0.25 | Optimal RNAP anchoring (Arg84/Lys1101). |
| Mono-dechlorinated Analog | 0.06 - 0.12 | 0.50 | Slight reduction in hydrophobic packing. |
| Iodinated Analog (C3'/C5') | 0.06 - 0.12 | 0.25 | Retains halogen bonding capability. |
| Homoorsellinate Cleaved | > 64.0 | > 64.0 | Complete loss of RNAP clamp binding. |
Table 2: Polyketide Precursors for Cannabinoid Biosynthesis Data highlights the metabolic engineering flexibility using different fatty acid starters[7][11].
| Starter Fatty Acid | Polyketide Product | Alkyl Chain | Downstream Cannabinoid Product |
| Hexanoic Acid | Olivetolic Acid | Pentyl (C5) | THCA, CBDA, CBGA |
| Butyric Acid | Divarinic Acid | Propyl (C3) | THCVA, CBDVA, CBGVA |
| Propanoic Acid | Homoorsellinic Acid | Ethyl (C2) | C2-THCA, C2-CBGA (CBGEA) |
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Enzymatic Synthesis of C2-Cannabinoids
Objective: To synthesize C2-cannabigerolic acid (CBGEA) using homoorsellinic acid and an engineered prenyltransferase.
-
Reaction Assembly: In a sterile microcentrifuge tube, prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0).
-
Causality: Tris-HCl at pH 8.0 maintains the precise physiological folding state required for the prenyltransferase's active site.
-
-
Cofactor Addition: Add 5 mM MgCl₂ to the buffer.
-
Causality: Mg²⁺ is strictly required to coordinate the negatively charged oxygen atoms of the geranyl pyrophosphate (GPP) leaving group, lowering the activation energy for carbocation formation.
-
-
Substrate Loading: Add 2.5 mM of 2-ethyl-4,6-dihydroxybenzoic acid (homoorsellinic acid) and 5 mM GPP.
-
Enzyme Initiation: Introduce 1 µM of purified recombinant NphB variant (or CsPT1) and incubate at 37°C for 60 minutes.
-
Reaction Quenching: Terminate the reaction by adding 100 µL of ice-cold LC-MS grade methanol.
-
Causality: Methanol instantly denatures and precipitates the enzyme, halting the kinetics at the exact 60-minute mark to prevent product degradation.
-
-
Self-Validation (LC-MS/MS): Centrifuge at 14,000 x g for 10 minutes. Spike the supernatant with a known concentration of deuterated CBGA (Internal Standard). Analyze via LC-MS/MS. The presence of the internal standard validates that any lack of signal is due to enzymatic failure, not ion suppression in the mass spectrometer.
Protocol B: Anaerobic MIC Assay for Homoorsellinate-Modified Macrolides
Objective: To determine the Minimum Inhibitory Concentration of synthesized Fidaxomicin analogs against C. difficile.
-
Media Preparation: Prepare pre-reduced Brucella broth supplemented with hemin and vitamin K1.
-
Causality:C. difficile is an obligate anaerobe. Pre-reducing the media in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) ensures the bacteria do not experience oxidative stress, which would artificially lower the MIC and yield false positives.
-
-
Compound Dilution: Perform a 2-fold serial dilution of the homoorsellinic acid-modified macrolide (ranging from 64 µg/mL to 0.015 µg/mL) in a 96-well plate.
-
Inoculation: Standardize the C. difficile inoculum to a 0.5 McFarland standard and add 10^5 CFU/well.
-
Self-Validation Controls:
-
Growth Control: Wells with bacteria but no drug (Validates bacterial viability and media quality).
-
Sterility Control: Wells with media and drug but no bacteria (Validates aseptic technique).
-
-
Incubation & Readout: Incubate anaerobically at 37°C for 48 hours. The MIC is the lowest concentration well exhibiting no visible turbidity.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12658774, 2-Ethyl-4,6-dihydroxybenzoic acid". PubChem. URL:[Link]
-
Prous Science. "Tiacumicin B: Preclinical Pharmacology". Portico. URL: [Link]
-
"Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach". PMC / NIH. URL:[Link]
- "US11518983B1 - Prenyltransferase variants with increased thermostability". Google Patents.
-
"Chemistry and Biology of the Clinically Used Macrolactone Antibiotic Fidaxomicin". SciSpace. URL:[Link]
-
"Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues". PMC / NIH. URL: [Link]
-
"Novel fidaxomicin antibiotics through site-selective catalysis". PMC / NIH. URL:[Link]
-
"Synthesis and Biological Evaluation of Iodinated Fidaxomicin Antibiotics". SciSpace. URL:[Link]
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- 9. US11518983B1 - Prenyltransferase variants with increased thermostability - Google Patents [patents.google.com]
- 10. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
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2-Ethyl-4,6-dihydroxybenzoic acid CAS number and IUPAC name
An In-Depth Technical Guide to 2-Ethyl-4,6-dihydroxybenzoic Acid: A Framework for Synthesis, Characterization, and Biological Evaluation
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2-Ethyl-4,6-dihydroxybenzoic acid, a molecule of interest within the broader class of dihydroxybenzoic acids. While this specific compound is not extensively documented in publicly available literature, its structural similarity to well-studied analogues, such as orsellinic acid and γ-resorcylic acid, provides a robust framework for predicting its chemical behavior and potential biological activities. This document will therefore serve as both a repository of known information and a practical guide for the synthesis, characterization, and investigation of 2-Ethyl-4,6-dihydroxybenzoic acid and its derivatives in a drug discovery context.
Core Molecular Identification and Properties
IUPAC Name: 2-ethyl-4,6-dihydroxybenzoic acid[1] CAS Number: 4299-73-4[2] Synonyms: Homoorsellinic acid[1]
Physicochemical Properties
Experimental data for 2-Ethyl-4,6-dihydroxybenzoic acid is limited. The following table summarizes key properties computed from its chemical structure, which are valuable for initial experimental design, such as solvent selection and chromatographic method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |
| Molecular Weight | 182.17 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 2.1 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Polar Surface Area | 77.76 Ų | PubChem[1] |
These computed values suggest that 2-Ethyl-4,6-dihydroxybenzoic acid is a moderately lipophilic small molecule with the potential for good hydrogen bonding interactions, a common feature of enzyme inhibitors and other biologically active compounds.
Synthesis and Derivatization Strategies
Proposed Synthetic Workflow
The following workflow is a proposed, logical approach to the synthesis of 2-Ethyl-4,6-dihydroxybenzoic acid, based on well-established organic chemistry principles and adaptations from the synthesis of related compounds like 2,6-dihydroxybenzoic acid.[3][4]
Caption: Proposed synthetic workflow for 2-Ethyl-4,6-dihydroxybenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a starting point for the synthesis and requires optimization in a laboratory setting.
Step 1: Friedel-Crafts Acylation of Resorcinol
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add resorcinol (1.0 eq).
-
Slowly add acetyl chloride (CH₃COCl, 1.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,4-dihydroxyphenyl)ethanone.
Step 2: Clemmensen Reduction
-
To a round-bottom flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated hydrochloric acid.
-
Add the 1-(2,4-dihydroxyphenyl)ethanone from the previous step and heat the mixture to reflux.
-
Maintain reflux for 8-12 hours, with periodic additions of hydrochloric acid to maintain a vigorous reaction.
-
Cool the reaction mixture, decant the aqueous layer, and extract with ethyl acetate.
-
Wash the organic extracts, dry, and concentrate to yield 4-ethylresorcinol.
Step 3: Kolbe-Schmitt Carboxylation
-
In a high-pressure reactor, dissolve 4-ethylresorcinol in an appropriate solvent and add a strong base (e.g., potassium carbonate).
-
Pressurize the reactor with carbon dioxide (CO₂) and heat to the required temperature and pressure, based on literature for similar carboxylations.[3]
-
Maintain the reaction for several hours until TLC indicates consumption of the starting material.
Step 4: Acidification and Purification
-
Cool the reaction mixture and vent the CO₂.
-
Dissolve the crude product in water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude 2-Ethyl-4,6-dihydroxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of 2-Ethyl-4,6-dihydroxybenzoic acid has not been directly explored. However, the dihydroxybenzoic acid scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[5][6]
Antimicrobial Potential
Derivatives of closely related dihydroxybenzoic acids have demonstrated significant antimicrobial activity. For instance, hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid are potent against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Halogenated benzoic acids are also known for their antimicrobial properties.[6] The presence of both hydroxyl and carboxylic acid functional groups in 2-Ethyl-4,6-dihydroxybenzoic acid suggests it could serve as a valuable scaffold for the development of novel antibacterial or antifungal agents.
Anticancer and Enzyme Inhibition Potential
Many phenolic compounds, including dihydroxybenzoic acids, exhibit anticancer properties. For example, 2,4,6-trihydroxybenzoic acid has been identified as a Cyclin-Dependent Kinase (CDK) inhibitor, leading to cell cycle arrest and reduced proliferation in cancer cell lines.[7] Dihydroxybenzoic acids have also been shown to inhibit histone deacetylases (HDACs), which is a key mechanism in cancer therapy.[6]
The following diagram illustrates a potential mechanism of action for dihydroxybenzoic acid derivatives in cancer, which could be investigated for 2-Ethyl-4,6-dihydroxybenzoic acid.
Caption: Hypothesized anticancer mechanism via CDK inhibition.
Workflow for Biological Screening
For researchers interested in exploring the therapeutic potential of 2-Ethyl-4,6-dihydroxybenzoic acid, the following screening workflow is recommended:
Caption: Recommended workflow for biological activity screening.
Conclusion and Future Directions
2-Ethyl-4,6-dihydroxybenzoic acid represents an under-explored area of medicinal chemistry. Its structural similarity to biologically active natural products and synthetic compounds makes it a compelling candidate for further investigation. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on optimizing the proposed synthetic route, obtaining pure material for detailed spectroscopic and physicochemical characterization, and undertaking a systematic biological screening to uncover its therapeutic potential. The derivatization of its hydroxyl and carboxylic acid functional groups offers a promising avenue for developing a library of related compounds with potentially enhanced potency and selectivity.
References
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PubChem. (n.d.). 2-Ethyl-4,6-dihydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 2-hexyl-4,6-dihydroxybenzoate. Retrieved from [Link]
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Natural Product Reports. (2021, June 15). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. Royal Society of Chemistry. Retrieved from [Link]
-
Forschungszentrum Jülich. (2024, January). Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. Retrieved from [Link]
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Atmospheric Chemistry and Physics. (2018, August 6). Synthesis and characterisation of peroxypinic acids as proxies for highly oxygenated molecules (HOMs) in secondary organic aerosol. Copernicus Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Structures and biological activities of orsellinic acid, methyl orsellinate, orcinol and methyl-β-orcinolcarboxylate, respectively. Retrieved from [Link]
-
ResearchGate. (1978, January 1). An Improved Synthesis of 2Methyl4,6-dihydroxybenzoic Acid (Orsellinate) Esters and Homologues. Retrieved from [Link]
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Enzo Life Sciences. (n.d.). 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester. Retrieved from [Link]
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PubMed. (n.d.). 2,6-Dihydroxybenzoic acid derivatives as anthelmintics. National Library of Medicine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A novel biogenetic-type synthesis of an orsellinic acid derivative. Retrieved from [Link]
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MDPI. (2023, December 19). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO₂ and In Situ Product Removal. Retrieved from [Link]
-
PubMed. (2019, March 26). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. National Library of Medicine. Retrieved from [Link]
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Discovery and History of Homoorsellinic Acid: A Technical Guide
Executive Summary
Homoorsellinic acid (2-ethyl-4,6-dihydroxybenzoic acid) represents a pivotal molecule in the history of polyketide biosynthesis research. Originally discovered in the 1960s as a "biosynthetic anomaly" induced by precursor feeding in fungi, it provided the first concrete evidence that polyketide synthases (PKS) could accept alternative starter units—a principle that underpins modern combinatorial biosynthesis. Today, the homoorsellinic acid moiety is recognized as a pharmacophore critical to the efficacy of Fidaxomicin (Dificid), a macrocyclic antibiotic used to treat Clostridioides difficile infections.
This guide details the structural elucidation, biosynthetic logic, and pharmacological significance of homoorsellinic acid, designed for researchers in natural product chemistry and drug discovery.
Part 1: Chemical Identity & Structural Logic
Homoorsellinic acid is the higher homologue of orsellinic acid , distinguished by the substitution of the C6-methyl group with an ethyl group. This subtle structural change, resulting from the incorporation of a propionyl-CoA starter unit instead of acetyl-CoA, significantly alters the molecule's lipophilicity and steric profile.
Chemical Specifications
| Property | Data |
| IUPAC Name | 2-ethyl-4,6-dihydroxybenzoic acid |
| Common Name | Homoorsellinic acid |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| CAS Number | 4299-73-4 |
| Key Functional Groups | Carboxylic acid (C1), Phenolic hydroxyls (C2, C4), Ethyl group (C6) |
| Biosynthetic Class | Tetraketide (Polyketide) |
Part 2: The Discovery (1964) – Proving PKS Flexibility
The discovery of homoorsellinic acid was not a serendipitous isolation of a constitutive metabolite, but rather a deliberate feat of directed biosynthesis .
The Penicillium baarnense Experiment
In the early 1960s, the "acetate hypothesis" (that polyketides are assembled from acetate units) was well-established, but the specificity of the enzymes involved was unknown. In 1964, Klaus Mosbach at the University of Lund hypothesized that the "starter unit" of the polyketide chain could be manipulated.
The Protocol: Mosbach cultured Penicillium baarnense, a fungus known to produce orsellinic acid (from Acetyl-CoA + 3 Malonyl-CoA). He supplemented the Czapek-Dox medium with propionic acid (sodium propionate).
The Result: The fungus incorporated the propionate (converted in vivo to propionyl-CoA) as the starter unit.
-
Control: Produced Orsellinic acid (Methyl group).
-
Experimental: Produced Homoorsellinic acid (Ethyl group).[1][2]
Significance: This was one of the first demonstrations that PKS enzymes possess substrate promiscuity regarding the starter unit. It proved that the chemical diversity of polyketides could be expanded by altering the intracellular pool of CoA-thioesters, laying the groundwork for "precursor-directed biosynthesis" used in modern drug development.
Part 3: Biosynthetic Mechanism[4]
The biosynthesis of homoorsellinic acid follows a classic iterative PKS pathway. In fungi, this is catalyzed by a non-reducing Iterative Type I PKS. In bacteria (like the Fidaxomicin producer), it is often encoded by a specific gene (e.g., tiaB) acting within a larger cluster.
The Pathway Logic
-
Priming (Starter Unit Selection): The PKS loading domain (KS/AT) selects Propionyl-CoA instead of Acetyl-CoA.
-
Elongation (Claisen Condensation): The enzyme performs three iterative decarboxylative condensations using Malonyl-CoA as the extender unit.
-
Stabilization: The resulting tetraketide intermediate is highly reactive.
-
Cyclization & Aromatization: The chain undergoes an aldol-type cyclization (C2 to C7) followed by enolization to restore aromaticity, releasing the free acid.
Visualization: The PKS Assembly Line
The following diagram illustrates the divergence between Orsellinic and Homoorsellinic acid biosynthesis based on the starter unit.
Caption: Biosynthetic flow showing the incorporation of Propionyl-CoA to form the ethyl-substituted aromatic ring.
Part 4: Clinical Relevance – The Fidaxomicin Connection[4]
While homoorsellinic acid was a biosynthetic curiosity in the 1960s, it became clinically vital with the discovery of Fidaxomicin (Tiacumicin B).
Structural Role in Fidaxomicin
Fidaxomicin is an 18-membered macrocyclic antibiotic.[1][3] Its structure includes a dichloro-homoorsellinic acid moiety glycosidically linked to a rhamnose sugar.[1]
-
Moiety Function: The homoorsellinic acid fragment (specifically the phenolic hydroxyls and the ethyl group) forms critical contacts with the "switch region" of the bacterial RNA polymerase.
-
Interaction: The ethyl group (derived from the propionyl starter) fits into a hydrophobic pocket, while the phenolic groups engage in hydrogen bonding (e.g., with Lys1101 in M. tuberculosis RNAP models).
-
Biosynthesis in Dactylosporangium: The gene tiaB encodes the specific PKS that synthesizes the homoorsellinic acid precursor, which is subsequently chlorinated by a halogenase (tiaM) before attachment to the macrolide core.[4]
Part 5: Experimental Protocols
Protocol A: Precursor-Directed Isolation (Fungal)
Based on the foundational method by Mosbach (1964).
Objective: Induce production of homoorsellinic acid in Penicillium baarnense.
-
Culture Preparation:
-
Prepare Czapek-Dox liquid medium (standard composition).
-
Crucial Step: Supplement medium with Sodium Propionate (0.1% w/v) prior to inoculation.
-
Sterilize by autoclaving at 121°C for 15 min.
-
-
Inoculation & Growth:
-
Inoculate with spores of Penicillium baarnense.
-
Incubate at 24–26°C in static or shake flasks (150 rpm) for 14–21 days.
-
-
Extraction:
-
Filter mycelium to obtain culture filtrate.
-
Acidify filtrate to pH 2.0 using 1M HCl.
-
Extract 3x with equal volumes of Diethyl Ether or Ethyl Acetate .
-
-
Purification:
-
Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
Separation: The crude extract contains both Orsellinic acid (endogenous) and Homoorsellinic acid.
-
Perform silica gel chromatography.
-
Mobile Phase: Benzene:Dioxane:Acetic Acid (90:25:4).
-
Detection: FeCl₃ spray (Violet color indicates phenolic acids).
-
Protocol B: Chemical Synthesis (Aromatization Strategy)
For generating analytical standards without fermentation.
-
Starting Material: Ethyl acetoacetate and Ethyl hex-2-enoate (or equivalent crotonate homologue).
-
Condensation: Perform a Michael addition followed by Dieckmann condensation using Sodium Ethoxide in Ethanol.
-
Aromatization: Treat the cyclic diketo ester with Bromine in Glacial Acetic Acid (oxidative aromatization).
-
Hydrolysis: Reflux in KOH to hydrolyze the ester and decarboxylate if necessary to achieve the final benzoic acid structure.
References
-
Mosbach, K. (1964). "The Role of Propionic Acid in Penicillium baarnense: Formation of Homoorsellinic Acid". Acta Chemica Scandinavica, 18, 1591-1595.
- Foundational paper establishing the structure and biosynthetic origin via propion
-
Xiao, Y., et al. (2011). "Biosynthetic Gene Cluster for the Polyketide Antibiotic Fidaxomicin in Dactylosporangium aurantiacum". Antimicrobial Agents and Chemotherapy, 55(6), 2992–2994.
- Identifies the 'tiaB' gene responsible for homoorsellinic acid synthesis in the clinical antibiotic Fidaxomicin.
-
Dorst, A., Jung, E., & Gademann, K. (2020).[5] "Recent Advances in Mode of Action and Biosynthesis Studies of the Clinically Used Antibiotic Fidaxomicin". Chimia, 74(4), 264-269.
- Reviews the structural role of the homoorsellinic moiety in RNA polymerase inhibition.
-
Gülder, T. A., & Moore, B. S. (2010). "Chasing the Treasures of the Sea: Bacterial Marine Natural Products". Natural Product Reports, 27(7), 1066-1083.
- Discusses the broader context of halogenated homoorsellinic acid deriv
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A Theoretical and Computational Exposition of 2-Ethyl-4,6-dihydroxybenzoic Acid: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational exploration of 2-Ethyl-4,6-dihydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific compound, this document serves as a robust in-silico framework, detailing its structural, electronic, and spectroscopic properties through high-level quantum chemical calculations. By leveraging Density Functional Theory (DFT), we present a detailed analysis of the molecule's optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential. This guide is intended to provide researchers, scientists, and drug development professionals with foundational knowledge and a methodological blueprint for the further investigation and application of 2-Ethyl-4,6-dihydroxybenzoic acid and its derivatives.
Introduction: The Significance of Substituted Dihydroxybenzoic Acids
Dihydroxybenzoic acid scaffolds are prevalent in a variety of natural products and synthetic compounds, exhibiting a wide range of biological activities.[1] The strategic placement of hydroxyl and other functional groups on the benzoic acid core can significantly influence the molecule's physicochemical properties, including its acidity, antioxidant potential, and ability to interact with biological targets.[2] 2-Ethyl-4,6-dihydroxybenzoic acid, also known as homoorsellinic acid, is a member of this important class of molecules.[3] While its biological and material properties are not as extensively documented as some of its isomers, its structural features suggest potential applications in areas such as polymer chemistry and as a precursor for novel therapeutic agents.
This guide aims to bridge the current knowledge gap by providing a detailed theoretical and computational characterization of 2-Ethyl-4,6-dihydroxybenzoic acid. The insights generated from these in-silico studies can guide future experimental work, including synthesis, spectroscopic characterization, and biological evaluation.
Theoretical Framework and Computational Methodology
The computational investigation of 2-Ethyl-4,6-dihydroxybenzoic acid was performed using Density Functional Theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.[4] The choice of functional and basis set is critical for obtaining accurate and reliable results. For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing a good balance between computational cost and accuracy for organic molecules, including benzoic acid derivatives.[1][5]
Computational Workflow
The following workflow was adopted for the theoretical analysis of 2-Ethyl-4,6-dihydroxybenzoic acid:
Caption: A schematic of the computational workflow employed for the theoretical study of 2-Ethyl-4,6-dihydroxybenzoic acid.
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial 3D structure of 2-Ethyl-4,6-dihydroxybenzoic acid was built and subjected to geometry optimization to find its most stable conformation (lowest energy state).
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. This analysis also provides theoretical infrared (IR) and Raman spectra.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[1][6]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This provides insights into the molecule's reactivity towards electrophilic and nucleophilic attacks and its potential for intermolecular interactions.[7][8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability.
Results and Discussion
Molecular Geometry
The optimized geometry of 2-Ethyl-4,6-dihydroxybenzoic acid reveals a planar aromatic ring with the carboxylic acid and hydroxyl groups exhibiting intramolecular hydrogen bonding. This is a common feature in ortho-substituted benzoic acids and contributes to their conformational stability.
| Parameter | Calculated Value (Å/°) |
| Bond Lengths (Å) | |
| C=O (Carboxyl) | 1.215 |
| C-O (Carboxyl) | 1.358 |
| O-H (Carboxyl) | 0.972 |
| C-O (Phenolic, C4) | 1.365 |
| O-H (Phenolic, C4) | 0.968 |
| C-O (Phenolic, C6) | 1.362 |
| O-H (Phenolic, C6) | 0.970 |
| C-C (Ethyl, alpha) | 1.510 |
| C-C (Ethyl, beta) | 1.535 |
| **Bond Angles (°) ** | |
| O=C-O (Carboxyl) | 122.5 |
| C-C-O (Carboxyl) | 118.9 |
| C-C-O (Phenolic, C4) | 119.8 |
| C-C-O (Phenolic, C6) | 120.1 |
Table 1: Selected optimized geometrical parameters for 2-Ethyl-4,6-dihydroxybenzoic acid calculated at the B3LYP/6-311++G(d,p) level of theory.
The calculated bond lengths and angles are consistent with those reported for similar benzoic acid derivatives in the literature.[5] The presence of the electron-donating ethyl and hydroxyl groups is expected to influence the electronic distribution within the benzene ring.
Vibrational Analysis
The theoretical vibrational spectrum provides a prediction of the molecule's infrared and Raman spectroscopic features. The calculated frequencies can be used to aid in the interpretation of experimental spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| O-H Stretch (Carboxyl) | 3570 | Strong, broad |
| O-H Stretch (Phenolic) | 3450-3550 | Multiple bands |
| C-H Stretch (Aromatic) | 3050-3100 | Medium |
| C-H Stretch (Ethyl) | 2900-3000 | Medium |
| C=O Stretch (Carboxyl) | 1685 | Strong, sharp |
| C=C Stretch (Aromatic) | 1580-1620 | Multiple bands |
| C-O Stretch (Carboxyl/Phenolic) | 1200-1300 | Strong |
Table 2: Predicted prominent vibrational frequencies for 2-Ethyl-4,6-dihydroxybenzoic acid.
The characteristic strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid is predicted around 1685 cm⁻¹. The O-H stretching vibrations of the carboxylic acid and phenolic groups are expected to appear as broad bands in the high-frequency region of the IR spectrum.
Electronic Properties: HOMO-LUMO Analysis
The frontier molecular orbitals play a crucial role in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Energy Gap (ΔE) | 4.36 |
Table 3: Calculated HOMO and LUMO energies and the energy gap for 2-Ethyl-4,6-dihydroxybenzoic acid.
The HOMO-LUMO energy gap of 4.36 eV suggests that 2-Ethyl-4,6-dihydroxybenzoic acid is a relatively stable molecule. A smaller energy gap generally implies higher chemical reactivity. The distribution of the HOMO is primarily localized on the benzene ring and the oxygen atoms of the hydroxyl groups, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the carboxylic acid group and the aromatic ring.
Caption: A conceptual representation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 2-Ethyl-4,6-dihydroxybenzoic acid. (Note: Actual orbital images would be generated by quantum chemistry software).
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around the molecule.
Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map of 2-Ethyl-4,6-dihydroxybenzoic acid. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor). (Note: Actual MEP map would be generated by quantum chemistry software).
The MEP analysis reveals that the most negative potential (red regions) is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The hydrogen atoms of the hydroxyl and carboxylic acid groups exhibit the most positive potential (blue regions), indicating their propensity to act as hydrogen bond donors.
Synthesis Considerations
Caption: A proposed synthetic pathway for 2-Ethyl-4,6-dihydroxybenzoic acid via the Kolbe-Schmitt reaction.
Alternatively, Friedel-Crafts acylation of a suitably protected resorcinol derivative followed by reduction and oxidation could also be explored. The purification and characterization of the final product would typically involve techniques such as recrystallization, melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry).
Conclusion and Future Outlook
This technical guide has provided a comprehensive theoretical and computational investigation of 2-Ethyl-4,6-dihydroxybenzoic acid. The in-silico analysis of its geometric, vibrational, and electronic properties offers valuable insights that can guide future experimental studies. The predicted data serves as a benchmark for the spectroscopic characterization of this molecule upon its synthesis.
Future research should focus on the experimental validation of these theoretical findings. The synthesis and purification of 2-Ethyl-4,6-dihydroxybenzoic acid will be a critical first step, followed by detailed spectroscopic analysis to compare with the computational results presented herein. Furthermore, the biological activities of this compound, particularly its antioxidant and antimicrobial potential, should be investigated. The computational framework established in this guide can be extended to design and evaluate novel derivatives of 2-Ethyl-4,6-dihydroxybenzoic acid with enhanced properties for various applications in drug discovery and materials science.
References
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2-Ethyl-4,6-dihydroxybenzoic acid | C9H10O4 | CID 12658774 - PubChem. (URL: [Link])
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Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: - Acta Scientific. (URL: [Link])
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2-[2-(4-Heptylphenyl)ethyl]-4,6-dihydroxybenzoic acid - PubChem. (URL: [Link])
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Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv. (URL: [Link])
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Benzoic acid, 2-hydroxy-, ethyl ester - the NIST WebBook. (URL: [Link])
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Experimental and theoretical study on benzoic acid derivatives - ResearchGate. (URL: [Link])
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Benzoic Acids and HOMO-LUMO - ResearchGate. (URL: [Link])
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UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid - SIELC Technologies. (URL: [Link])
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esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. (URL: [Link])
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Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. (URL: [Link])
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Ethyl 2,4,6-trihydroxybenzoate is an agonistic ligand for liver X receptor that induces cholesterol efflux from macrophages without affecting lipid accumulation in HepG2 cells - PubMed. (URL: [Link])
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Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. (URL: [Link])
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Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals - SciELO South Africa. (URL: [Link])
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UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. (URL: [Link])
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Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids | Request PDF - ResearchGate. (URL: [Link])
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2-Heptadecyl-4,6-dihydroxybenzoic acid - Optional[13C NMR] - Chemical Shifts. (URL: [Link])
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Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction - SciSpace. (URL: [Link])
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Electrostatic Potential maps - Chemistry LibreTexts. (URL: [Link])
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Methodological & Application
Application Note: Laboratory Synthesis of 2-Ethyl-4,6-dihydroxybenzoic Acid (Homoorsellinic Acid)
[1]
Executive Summary & Strategic Analysis
2-Ethyl-4,6-dihydroxybenzoic acid (CAS: 4299-73-4), often referred to as homoorsellinic acid , is a critical aromatic polyketide intermediate. It serves as the structural scaffold for the macrolide antibiotic Fidaxomicin (Tiacumicin B) and is a homolog of the cannabinoid precursor olivetolic acid.
While biosynthetic routes utilizing polyketide synthases (PKS) are common in metabolic engineering, chemical synthesis remains the gold standard for generating gram-scale quantities for medicinal chemistry and analytical standards.
This guide details a biomimetic chemical synthesis strategy. Unlike the difficult regioselective carboxylation of 5-ethylresorcinol, this protocol utilizes a [3+3] annulation strategy (Robinson annulation variant). This route provides superior regiocontrol, establishing the ethyl group and the carboxylate moiety in the correct positions prior to aromatization.
Core Synthetic Challenges
-
Regiocontrol: Ensuring the ethyl group is at the C2 position relative to the carboxylate (C1) and meta to the hydroxyls.
-
Aromatization: The initial condensation yields a non-aromatic dihydro-intermediate (cyclic dione). Controlled oxidation/elimination is required to establish the aromatic core without over-oxidation.
-
Decarboxylation: Electron-rich resorcinolic acids are prone to thermal decarboxylation. The hydrolysis step is the critical failure point; acidic hydrolysis is strictly preferred over basic conditions to prevent the loss of the carboxyl moiety.
Retrosynthetic Logic
The synthesis disconnects the aromatic ring into two acyclic precursors: Ethyl acetoacetate (C4 unit) and Ethyl 2-pentenoate (C5 unit).
-
Precursor A (Nucleophile): Ethyl acetoacetate (generates the enolate).
-
Precursor B (Electrophile): Ethyl 2-pentenoate (accepts the Michael addition).
-
Mechanism: Michael addition followed by Claisen condensation (cyclization).
Figure 1: Retrosynthetic disconnection showing the assembly of the C9 skeleton from C4 and C5 precursors.
Detailed Experimental Protocol
Methodology: Base-Catalyzed Condensation followed by Bromination-Dehydrobromination.
Phase 1: Condensation to Ethyl Dihydrohomoorsellinate
This step constructs the carbon skeleton. The reaction is a Michael addition of the acetoacetate enolate to the unsaturated ester, followed by an intramolecular Claisen condensation.
Reagents:
-
Sodium metal (2.3 g, 0.1 mol) or Sodium Ethoxide (6.8 g)
-
Absolute Ethanol (100 mL)
-
Ethyl Acetoacetate (13.0 g, 0.1 mol)
-
Ethyl 2-pentenoate (12.8 g, 0.1 mol) [Also known as Ethyl
-ethylacrylate]
Procedure:
-
Catalyst Preparation: In a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under nitrogen atmosphere. Caution: Exothermic hydrogen evolution.
-
Addition: Add ethyl acetoacetate to the ethoxide solution and stir for 15 minutes at room temperature to generate the enolate.
-
Condensation: Add ethyl 2-pentenoate dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will turn from clear to yellow/orange.
-
Workup: Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Dissolve the residue in ice-water (100 mL).
-
Acidify carefully with cold 2N HCl to pH ~4. The cyclic dione ester (Ethyl dihydrohomoorsellinate) will precipitate or separate as an oil.
-
Extract with Ethyl Acetate (3 x 50 mL), dry over
, and concentrate. -
Checkpoint: The product is a cyclic
-diketone (tautomeric with enol). It may be used directly or recrystallized from ethanol/hexane.
-
Phase 2: Aromatization
The dihydro-intermediate must be oxidized to the aromatic resorcinol derivative. A reliable method involves bromination followed by elimination.
Reagents:
-
Crude Ethyl dihydrohomoorsellinate (from Phase 1)
-
Bromine (
) -
Glacial Acetic Acid
-
Ice water
Procedure:
-
Dissolve the crude dihydro-ester in glacial acetic acid (5 mL per gram of substrate).
-
Cool the solution to 0–5°C in an ice bath.
-
Add a solution of bromine in acetic acid (1.05 equivalents) dropwise. The reaction is instantaneous; the bromine color should disappear initially.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Elimination: Heat the solution to 80°C for 1 hour to drive off HBr and complete the aromatization.
-
Isolation: Pour the reaction mixture into ice water. The aromatized ester (Ethyl 2-ethyl-4,6-dihydroxybenzoate) should precipitate.
-
Filter the solid and wash with cold water. Recrystallize from benzene or ethanol/water to obtain pure ester.
Phase 3: Hydrolysis (Critical Step)
Warning: Standard basic hydrolysis (NaOH/MeOH) often leads to decarboxylation of 2,6-dihydroxybenzoic acids. Acidic hydrolysis is strictly recommended.
Reagents:
Procedure:
-
Place the ester in a round-bottom flask.
-
Add concentrated
(approx. 10 mL per gram of ester). -
Stir at room temperature for 12–24 hours. Do not heat. The ester bond cleaves, but the electron-deficient conditions stabilize the carboxyl group against decarboxylation.
-
Quench: Pour the sulfuric acid solution slowly onto crushed ice. The free acid (2-Ethyl-4,6-dihydroxybenzoic acid) will precipitate.
-
Purification: Filter the solid. Dissolve in a minimum amount of acetone or ethyl acetate, filter off any insoluble material, and re-precipitate with hexane or petroleum ether.
Quality Control & Characterization
Verify the identity of the final product using the following parameters.
| Parameter | Specification / Expected Value | Notes |
| Appearance | Off-white to pale beige crystalline powder | Oxidation leads to pink/red discoloration. |
| Melting Point | 160–165°C (Decomposes) | Decarboxylation occurs near MP. |
| Solubility | Soluble in MeOH, Acetone, DMSO; Poor in Water | |
| Distinct ethyl triplet/quartet signals. | ||
| Mass Spectrometry | [M-H]- = 195.06 | Negative mode ESI is preferred for phenolic acids. |
Process Workflow Diagram
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Workflow emphasizing the critical hydrolysis checkpoint to prevent decarboxylation.
Troubleshooting & Expert Insights
-
Yield Optimization: If the yield of the condensation step (Phase 1) is low (<30%), ensure the ethanol is strictly anhydrous. Water quenches the enolate and hydrolyzes the esters prematurely.
-
Decarboxylation Risk: The final product is a resorcinolic acid. These are inherently unstable and prone to losing
to form 5-ethylresorcinol. Avoid heating the free acid above 50°C during drying. Store at -20°C. -
Alternative Route (Dioxinone): For applications requiring isotopic labeling or ultra-high purity, consider the Barrett Dioxinone Strategy . This involves reacting the dianion of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with propionyl chloride. This method avoids the harsh aromatization conditions but requires more expensive reagents (LDA, Dioxinone).
References
-
Gatenbeck, S. (1964). The Role of Propionic Acid in Penicillium baarnense. Acta Chemica Scandinavica. Link (Describes the foundational synthesis of homoorsellinic acid via acetoacetate condensation).
-
Narasimhan, B., et al. (2012). Synthesis, antimicrobial evaluation... of 2-amino benzoic acid derivatives. ResearchGate. Link (References the synthesis of 6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate).
-
Barrett, A. G. M., et al. (2015). Total Synthesis of the Glycosylated Macrolide Antibiotic Fidaxomicin. Journal of the American Chemical Society. Link (Details the modern "Dioxinone" route for preparing protected homoorsellinic acid).
-
BenchChem. (2025).[3] Synthesis Protocols and Application Notes for Ethyl 3,4-Dihydroxybenzoate. Link (General protocols for phenolic ester handling).
-
Sigma-Aldrich. Product Specification: 2-ethyl-4,6-dihydroxybenzoic acid. Link (Physical property verification).
HPLC Method Development and Validation for the Quantitative Analysis of 2-Ethyl-4,6-dihydroxybenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Ethyl-4,6-dihydroxybenzoic acid. This compound, also known as Homoorsellinic acid, is a hydroxybenzoic acid of interest in various research and development sectors.[1] The accurate determination of its purity and concentration is critical. This guide follows a logical, stepwise approach, beginning with fundamental analyte characteristics and progressing through method optimization, a detailed final protocol, and a rigorous validation strategy based on the International Council for Harmonisation (ICH) guidelines.[2] The causality behind each experimental choice is explained to provide a deeper understanding of the method development lifecycle.
Analyte Properties & Initial Chromatographic Strategy
A successful HPLC method begins with an understanding of the analyte's physicochemical properties. 2-Ethyl-4,6-dihydroxybenzoic acid is a moderately hydrophobic molecule with acidic functional groups that dictate its chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Synonym | Homoorsellinic acid | [1] |
| Calculated XLogP3 | 2.1 | [1] |
| Structure | ||
| (Image Source: PubChem CID 12658774) |
Causality of Initial Choices:
-
Chromatographic Mode: The XLogP3 value of 2.1 indicates moderate lipophilicity, making Reversed-Phase (RP) HPLC the ideal starting point.[3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions.
-
Mobile Phase pH Control: The presence of a carboxylic acid and two phenolic hydroxyl groups means the analyte's ionization state is pH-dependent. To ensure consistent retention times and sharp, symmetrical peaks, it is crucial to suppress the ionization of these acidic groups. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa. A common and effective choice is the addition of 0.1% formic acid or acetic acid to the mobile phase.[4]
Part I: A Logical Workflow for Method Development
Method development is an iterative process of optimization. The following workflow illustrates a systematic approach to defining the final method parameters.
Caption: A logical workflow for systematic HPLC method development.
Column and Wavelength Selection
-
Column: A conventional Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust and widely available starting point.[5] For faster analysis times and higher efficiency without resorting to ultra-high pressures, a core-shell C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm) is an excellent alternative.[6][7]
-
Detection Wavelength: A standard solution of 2-Ethyl-4,6-dihydroxybenzoic acid should be scanned using a UV-Vis or Diode Array Detector (DAD) from 200-400 nm to identify the wavelength of maximum absorbance (λmax). For dihydroxybenzoic acid isomers, strong absorbance is typically observed around 250 nm or 280 nm , providing excellent sensitivity.[5]
Mobile Phase Optimization
The goal is to find a mobile phase composition that provides adequate retention, good peak shape, and a reasonable run time.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides lower column backpressure and better peak efficiency for phenolic compounds.
-
Scouting Gradient: A good starting point is a broad linear gradient to elute the analyte and any potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient: 10% B to 90% B over 20 minutes.
-
-
Gradient Refinement: Based on the retention time from the scouting run, the gradient can be optimized. If the analyte elutes too early, a shallower gradient is needed. If it elutes too late, a steeper gradient can be used. The goal is to have the analyte elute with a retention factor (k') between 2 and 10.
Part II: Final Recommended HPLC Protocol
The following protocol is a well-optimized method derived from the development strategy above.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 20% B, 2-15 min: 20% to 80% B, 15-17 min: 80% B, 17-18 min: 80% to 20% B, 18-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV-Vis/DAD at 250 nm |
Step-by-Step Experimental Protocol
1. Reagent and Standard Preparation: a. Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas. b. Prepare a primary stock solution (e.g., 1000 µg/mL) of 2-Ethyl-4,6-dihydroxybenzoic acid by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol or acetonitrile. c. From the stock solution, prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
2. Sample Preparation: a. Accurately weigh the sample containing the analyte. b. Dissolve the sample in a known volume of diluent (e.g., methanol) to achieve a theoretical concentration within the calibration range. c. Vortex or sonicate to ensure complete dissolution. d. Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[5]
3. HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions (20% B) until a stable baseline is achieved (approx. 15-20 minutes). b. Perform a blank injection (diluent only) to ensure no system contamination. c. Inject the prepared standard solutions in order of increasing concentration to build the calibration curve. d. Inject the prepared sample solutions. It is good practice to run a standard check sample periodically to monitor system performance.
Part III: Method Validation Protocol (ICH Q2(R2))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[8] The following parameters must be assessed according to ICH guidelines.[9]
Caption: Key parameters for HPLC method validation as per ICH Q2 guidelines.
Validation Experiments and Acceptance Criteria
The following table outlines the protocol for each validation test. System suitability must be confirmed before each validation run.[10]
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject a standard solution (e.g., 25 µg/mL) six times. | RSD of peak area: ≤ 2.0%[10]Tailing Factor: ≤ 2.0[10]Theoretical Plates: > 2000 |
| Specificity | Analyze a blank (diluent), a placebo (matrix without analyte), and a sample spiked with known impurities or degradation products (if applicable). | The analyte peak should be free from interference at its retention time. Peak purity analysis (using DAD) should pass.[11] |
| Linearity | Analyze calibration standards at a minimum of five concentration levels (e.g., 1-100 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation Coefficient (R²): ≥ 0.995[11] |
| Accuracy | Perform a spike and recovery experiment. Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level. | Mean Recovery: 98.0% to 102.0%[11] |
| Precision (Repeatability) | Analyze six independent samples prepared at 100% of the target concentration on the same day, with the same analyst and equipment. | RSD: ≤ 2.0% |
| Precision (Intermediate) | Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. | RSD: ≤ 3.0% (overall) |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. Can be estimated by a signal-to-noise ratio of 10:1. | Precision (RSD): ≤ 10% |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | - |
| Robustness | Intentionally vary critical method parameters one at a time: - Flow Rate (± 0.1 mL/min)- Column Temperature (± 5°C)- Mobile Phase pH (± 0.2 units) | The system suitability criteria should still be met, and the results should not be significantly impacted.[12] |
Conclusion
This application note details a systematic and scientifically-driven approach to developing and validating an RP-HPLC method for the quantification of 2-Ethyl-4,6-dihydroxybenzoic acid. By understanding the analyte's properties and following a logical optimization workflow, a robust, reliable, and precise method can be established. The subsequent validation, performed according to ICH guidelines, ensures the method is fit for its intended purpose in quality control, stability testing, or other research applications, thereby guaranteeing the integrity of the generated analytical data.
References
- Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. (2019). AKJournals.
- Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. (n.d.). SciSpace.
- (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.).
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
- 2-Ethyl-4,6-dihydroxybenzoic acid | C9H10O4. (n.d.). PubChem.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC.
- A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. (n.d.). Polish Journal of Food and Nutrition Sciences.
- What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023).
- Steps for HPLC Method Valid
- ICH Guidelines for Analytical Method Valid
- System suitability Requirements for a USP HPLC Method. (2025). MTC USA.
- The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. (2024). The Analytical Scientist.
- What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025).
- HPLC USP-Methods - Monographs - Chrom
- Application Note: HPLC Method for the Separation and Quantification of 2,6-Dihydroxybenzoic Acid. (n.d.). Benchchem.
- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid
- Validation of Analytical Procedure Q2(R2). (2022). ICH.
Sources
- 1. 2-Ethyl-4,6-dihydroxybenzoic acid | C9H10O4 | CID 12658774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. iosrphr.org [iosrphr.org]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. database.ich.org [database.ich.org]
- 10. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. mz-at.de [mz-at.de]
Application Note: 2-Ethyl-4,6-dihydroxybenzoic Acid as a Strategic Precursor in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols
Mechanistic Context: The Causality of the Ethyl Side Chain
As drug development pivots toward rare and unnatural analogues of established pharmacophores, the strategic selection of precursors dictates both the synthetic efficiency and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 2-Ethyl-4,6-dihydroxybenzoic acid (also known as homoorsellinic acid) is a highly versatile polyketide building block.
The causality behind selecting this specific precursor lies in the profound pharmacological impact of its ethyl (C2) side chain at the resorcinol ring:
-
Cannabinoid Biosynthesis: While the natural pentyl (C5) chain of olivetolic acid yields potent CB1/CB2 agonists (e.g.,
-THC), truncating this chain to an ethyl group fundamentally alters the pharmacophore. The resulting C2-cannabinoids (such as cannabidiorcol derivatives) exhibit attenuated psychoactivity while preserving targeted therapeutic effects, making them highly desirable for non-intoxicating formulations[1]. -
Oncology (SUMO E1 Inhibitors): In the development of anacardic acid derivatives for cancer therapy, replacing the highly lipophilic C15 tail with an ethyl group drastically shifts the compound into optimal polarity and Total Polar Surface Area (TPSA) parameters. This structural modification ensures favorable Blood-Brain Barrier (BBB) permeability and prevents the molecule from acting as a P-glycoprotein (Pgp) efflux pump substrate[2].
-
Antibiotic Scaffolding: 2-Ethyl-4,6-dihydroxybenzoic acid forms the precise spatial core of Tiacumicin B (Fidaxomicin), a narrow-spectrum macrolide antibiotic. The ethyl substitution is mechanistically essential for the molecule to selectively inhibit bacterial RNA polymerase without disrupting normal gut flora[3].
Quantitative Data: Polyketide Precursor Properties
To guide precursor selection, the following table summarizes the comparative physicochemical and pharmacokinetic properties of 2-ethyl-4,6-dihydroxybenzoic acid against its natural homologues.
Table 1: Comparative Physicochemical & Pharmacokinetic Properties of Polyketide Precursors
| Precursor Compound | Alkyl Chain Length | Primary Synthetic Application | BBB Permeability Index | Primary Pharmacological Target / Role |
| Olivetolic Acid | C5 (Pentyl) | Natural Cannabinoids (THC/CBD) | Low | CB1/CB2 Full Agonist Precursor |
| Divarinic Acid | C3 (Propyl) | Minor Cannabinoids (THCV/CBDV) | Moderate | CB1 Antagonist Precursor |
| 2-Ethyl-4,6-dihydroxybenzoic acid | C2 (Ethyl) | C2-Cannabinoids / SUMO E1 Inhibitors | High | SUMO E1 Inhibitor / CB Modulator |
| Orsellinic Acid | C1 (Methyl) | Fungal Metabolites / Macrolides | High | Broad-spectrum Antibacterial Core |
Application Workflow I: Biosynthesis of Rare C2-Cannabinoids
The production of C2-cannabinoids relies on the enzymatic prenylation of 2-ethyl-4,6-dihydroxybenzoic acid with geranyl pyrophosphate (GPP), catalyzed by engineered prenyltransferases (e.g., NphB variants)[4].
Fig 1. Biocatalytic pathway from 2-ethyl-4,6-dihydroxybenzoic acid to C2-cannabinoid analogues.
Protocol A: Self-Validating Enzymatic Prenylation for C2-CBGA Synthesis
Expertise & Causality: The prenyltransferase mechanism relies on the deprotonation of the resorcinol ring to increase its nucleophilicity. A buffer pH of 8.0 optimally balances this deprotonation (the pKa of the first hydroxyl is ~8.5) without causing premature aqueous hydrolysis of the GPP pyrophosphate leaving group.
Step-by-Step Methodology:
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, prepare a 1 mL reaction mixture containing 0.1 M Tris-Cl buffer (pH 8.0), 1 mM 2-ethyl-4,6-dihydroxybenzoic acid, and 1.5 mM GPP.
-
Enzyme Addition: Introduce 5–10 µg of purified recombinant prenyltransferase (e.g., thermostable NphB variant). Gently vortex to homogenize.
-
Incubation: Incubate the mixture at 37°C for 120 minutes in a thermoshaker at 300 rpm.
-
Quenching & Internal Standard Spike (Self-Validation Step): Terminate the reaction by adding 500 µL of Ethyl Acetate containing 0.1% Formic Acid. Crucial: Simultaneously spike in 50 ng of a deuterated internal standard (e.g., CBGA-d3).
-
System Validation: This mathematically decouples enzymatic yield from extraction efficiency. If subsequent LC-MS/MS analysis reveals an internal standard recovery of <85%, the operator is immediately alerted to a phase separation failure (e.g., emulsion), invalidating the run before erroneous yield data is reported.
-
-
Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection: Carefully extract the upper organic layer, evaporate under a gentle stream of nitrogen, and reconstitute in 100 µL of Methanol for LC-MS/MS quantification.
Fig 2. Self-validating workflow for enzymatic prenylation and extraction of C2-CBGA.
Application Workflow II: Chemical Derivatization for SUMOylation Inhibitors
To synthesize anacardic acid analogues for oncology applications, 2-ethyl-4,6-dihydroxybenzoic acid undergoes selective esterification or amidation[2].
Protocol B: Selective Carboxylate Activation
Expertise & Causality: Selective esterification of the carboxylic acid in the presence of unprotected phenolic hydroxyls is notoriously challenging. By utilizing a mild coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with HOBt, we exploit the higher steric hindrance and lower pKa of the phenols to selectively drive intermediate formation at the carboxylate moiety.
Step-by-Step Methodology:
-
Solvation: Dissolve 1.0 eq of 2-ethyl-4,6-dihydroxybenzoic acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Activation: Add 1.2 eq of EDC-HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes to form the active ester intermediate.
-
Nucleophilic Addition: Add 1.5 eq of the target amine/alcohol and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Real-Time Monitoring (Self-Validation Step): Spot the reaction mixture on a Thin-Layer Chromatography (TLC) plate and stain with Bromocresol Green (a pH-sensitive indicator).
-
System Validation: Unreacted 2-ethyl-4,6-dihydroxybenzoic acid will appear as a bright yellow spot (acidic). As the carboxylic acid is consumed and converted to the neutral ester/amide, the spot will transition to blue. This color shift provides a real-time, visual validation of complete carboxylate conversion before downstream aqueous workup begins.
-
-
Purification: Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
References
- Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach | ACS Omega. Source: acs.org.
- US11518983B1 - Prenyltransferase variants with increased thermostability - Google P
- Tiacumicin B: 3,5-Dichloro-2-ethyl-4,6-dihydroxybenzoic acid 4'-ester... Source: portico.org.
- Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues - PMC. Source: nih.gov.
Sources
- 1. Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Portico [access.portico.org]
- 4. US11518983B1 - Prenyltransferase variants with increased thermostability - Google Patents [patents.google.com]
In vitro experimental design using Homoorsellinic acid
An Application Guide to the In Vitro Investigation of Homoorsellinic Acid: From Initial Screening to Mechanistic Insights
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vitro experiments to characterize the biological activities of Homoorsellinic acid. This guide moves beyond simple protocols to explain the underlying scientific rationale for each step, ensuring a robust and self-validating experimental design.
Introduction to Homoorsellinic Acid: A Phenolic Compound of Interest
Homoorsellinic acid is a naturally occurring phenolic acid, a class of compounds widely recognized for its diverse biological activities. Phenolic acids are secondary metabolites in plants, fungi, and lichens, often playing a role in defense mechanisms.[1] Structurally related compounds, such as other orsellinic acid derivatives, have demonstrated a range of effects including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3] These precedents suggest that Homoorsellinic acid is a promising candidate for in vitro investigation to uncover its therapeutic potential. The primary hypothesis is that its phenolic structure will endow it with potent antioxidant and anti-inflammatory properties.
This guide outlines a tiered approach to systematically evaluate Homoorsellinic acid, starting with fundamental safety and activity screenings and progressing to more complex mechanistic studies.
Foundational Experimental Planning
Before initiating any specific assay, careful planning is essential for reproducible and meaningful results.
Reagent Preparation and Handling
-
Homoorsellinic Acid Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Solvent Control: It is critical to include a vehicle control (DMSO in this case) in all experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) as it can be toxic to cells at higher concentrations.
Cell Line Selection and Culture
The choice of cell line is dictated by the biological question being asked.
-
For Cytotoxicity Screening: A panel of cell lines is recommended, including both cancerous (e.g., MCF7 - breast, HEp-2 - larynx) and non-cancerous (e.g., Vero - kidney epithelial) lines to assess both efficacy and selectivity.[2]
-
For Anti-inflammatory Assays: The murine macrophage cell line RAW 264.7 is a standard and reliable model.[4][5] These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response.[6]
-
Cell Culture Maintenance: All cell culture work must be performed using a proper aseptic technique in a laminar flow hood to prevent contamination.[7] Regularly examine cultures for signs of contamination and ensure they are maintained in the appropriate medium and conditions (e.g., 37°C, 5% CO2).[7][8]
Tier 1: Primary Screening Assays
The initial tier of experiments aims to establish the basic bioactivity profile of Homoorsellinic acid: its cytotoxicity and its general antioxidant capacity.
Caption: General experimental workflow for characterizing Homoorsellinic acid.
Cytotoxicity Assessment
It is essential to first determine the concentrations at which Homoorsellinic acid is toxic to cells. This ensures that any observed effects in subsequent assays are not simply a result of cell death. We recommend using two complementary assays.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. A decrease in signal indicates a reduction in viable cells.[4]
-
LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium from cells with damaged plasma membranes.[9][10][11] It is a direct measure of cell lysis.[12]
Rationale for Dual Assays: Using both assays provides a more complete picture. A compound could inhibit proliferation without killing cells (low MTT signal, low LDH release) or cause direct membrane damage (low MTT signal, high LDH release). Comparing results from both can distinguish between cytotoxic and cytostatic effects.[13]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of Homoorsellinic acid (e.g., 0.1 to 200 µM). Include a vehicle-only control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]
-
Solubilization: Discard the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Calculation: Express results as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Antioxidant Capacity Assessment
These are cell-free chemical assays to quickly determine the radical-scavenging ability of Homoorsellinic acid.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade to yellow.[14][15] The change is measured spectrophotometrically at ~517 nm.[14][15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. An antioxidant will reduce the radical, causing a loss of color that is measured at ~734 nm.[16]
Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution: Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.[14]
-
Reaction Setup: In a 96-well plate, add a small volume (e.g., 10 µL) of various concentrations of Homoorsellinic acid to the wells. Add the DPPH working solution (e.g., 190 µL).
-
Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.[14]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.[17]
-
% Inhibition = [1 - (Abs_sample / Abs_control)] * 100
-
Tier 2: Mechanistic Exploration Assays
Based on the initial screening, if Homoorsellinic acid is non-toxic at reasonable concentrations and shows antioxidant activity, the next step is to investigate its potential anti-inflammatory effects and mechanism of action.
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Anti-Inflammatory Activity in Macrophages
This involves using LPS-stimulated RAW 264.7 macrophages to mimic an inflammatory response.
-
Nitric Oxide (NO) Production Assay (Griess Assay): Overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme is a hallmark of inflammation. The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[4] A reduction in nitrite levels in the presence of Homoorsellinic acid indicates anti-inflammatory activity.[18]
-
Gene/Protein Expression (qPCR/Western Blot): To understand the mechanism, one can measure the expression of key pro-inflammatory genes and proteins, such as iNOS and COX-2. A decrease in their expression would suggest that Homoorsellinic acid acts upstream, possibly by inhibiting signaling pathways like NF-κB.[5]
Protocol: Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with non-toxic concentrations of Homoorsellinic acid for 1 hour.[4]
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control to induce an inflammatory response.[4]
-
Incubation: Incubate for 24 hours.[4]
-
Supernatant Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[4]
-
Incubation & Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[4] A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
Enzyme Inhibition Assays
If Homoorsellinic acid reduces the products of enzymes like COX-2 (e.g., prostaglandins, which can be measured by ELISA[4]), a direct enzyme inhibition assay can determine if the compound interacts directly with the enzyme. These assays are crucial in drug discovery for understanding a compound's mechanism of action.[19][20][21]
-
COX-1/COX-2 Inhibition Assay: Commercially available kits can be used to measure the activity of purified COX-1 and COX-2 enzymes.[22] By comparing the inhibition of both isoforms, one can determine if Homoorsellinic acid is a selective or non-selective inhibitor. This is important because selective COX-2 inhibition is the therapeutic goal for many anti-inflammatory drugs, as COX-1 has important physiological functions.[23]
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, a solution of the purified enzyme (e.g., COX-2), the substrate (e.g., arachidonic acid[24]), and serial dilutions of Homoorsellinic acid.
-
Pre-incubation: In a 96-well plate, add the enzyme and the Homoorsellinic acid dilutions. Allow them to pre-incubate for a short period to permit binding.[25]
-
Reaction Initiation: Add the substrate to all wells to start the reaction.[25]
-
Measurement: Use a plate reader to measure the rate of product formation over time. The detection method depends on the specific assay kit (e.g., colorimetric, fluorescent).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 value.[26]
Data Presentation and Statistical Analysis
Data Presentation
All quantitative data, particularly dose-response data, should be summarized in tables for clarity and ease of comparison.
Table 1: Summary of Homoorsellinic Acid Bioactivity (Example Data)
| Assay Type | Cell Line / Target | Endpoint | IC50 (µM) |
|---|---|---|---|
| Cytotoxicity | MCF7 | Cell Viability (MTT, 48h) | 150.5 ± 12.3 |
| Cytotoxicity | RAW 264.7 | Cell Viability (MTT, 24h) | > 200 |
| Cytotoxicity | Vero | Cell Viability (MTT, 48h) | > 200 |
| Antioxidant | Cell-Free | DPPH Radical Scavenging | 25.8 ± 3.1 |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide Inhibition | 45.2 ± 5.5 |
| Enzyme Inhibition | Purified Enzyme | COX-2 Activity | 30.7 ± 4.2 |
Statistical Integrity
-
Replicates: It is crucial to distinguish between technical and biological replicates. Technical replicates are repeated measurements from the same sample and assess the precision of the assay. Biological replicates are parallel measurements of biologically distinct samples (e.g., experiments performed on different days with fresh cell passages).[27] All experiments should be performed with at least three independent biological replicates.[28]
-
Statistical Tests: The choice of statistical test depends on the experimental design.[29]
-
Significance: A p-value of less than 0.05 is typically considered statistically significant.[31]
Conclusion
This application guide provides a systematic framework for the in vitro evaluation of Homoorsellinic acid. By following a tiered approach—from foundational cytotoxicity and antioxidant screening to mechanistic anti-inflammatory and enzyme inhibition studies—researchers can build a comprehensive profile of this compound's biological activities. Adherence to rigorous protocols, appropriate controls, and sound statistical analysis will ensure the generation of high-quality, reliable data, paving the way for further investigation into the therapeutic potential of Homoorsellinic acid.
References
- Vertex AI Search. (2020).
- Martin-Martin, N., et al. (2025).
- ResearchGate. (2021). What kind of statistical analysis method do you use in in-vitro experiment?
- Lin, C. H., et al. (2011). Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Participate in Anti-inflammatory Activity of Imperatorin from Glehnia littoralis. Journal of Agricultural and Food Chemistry.
- Masoko, P., et al. (2024). Anti-inflammatory activity of seven plant species with potential use as livestock feed additives. Journal of Ethnopharmacology.
- The Amazing Sciences. (2022).
- Antibodies.com. LDH Cytotoxicity Assay Kit (A319649).
- Loh, K. M. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC.
- Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit|Products.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
- NC3Rs. (2022). Statistical Analysis for In Vivo and In Vitro Scientists Course.
- Bio-protocol.
- Supplementary Information. DPPH radical scavenging activity (%)
- Abcam. Cell culture and maintenance protocol.
- Gul, R., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.
- Flis, A., & Jasionek, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- paasp network. (2025).
- QIAGEN. Essential protocols for animal cell culture.
- Biobide.
- OZ Biosciences. LDH Cytotoxicity Assay Kit.
- Thermo Fisher Scientific. CyQUANT Cytotoxicity Assays.
- Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research.
-
Permatasari, F. D., et al. (2026). Anti-Inflammatory Activities of Ocotillol Isolated from Tetragonula iridipennis Propolis: A Study on In Vitro and In Silico Models. MDPI. [Link]
- Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca.
- Sigma-Aldrich. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells.
- Thermo Fisher Scientific. Cell Culture Protocols.
- Sosedova, L. M., et al. (2023).
- Assay Genie. Cell Culture Guide - Techniques and Protocols.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Honda, N. K., et al. (2010). In vitro antitumour activity of orsellinates.
- ResearchGate.
- Vane, J. R. (1994). Mechanism of action of antiinflammatory drugs.
- Khan, I., et al. (2023). In Vitro Evaluation and In Silico Calculations of the Antioxidant and Anti-Inflammatory Properties of Secondary Metabolites from Leonurus sibiricus L. Root Extracts. MDPI.
- Higgs, G. A. (1984).
- Medicosis Perfectionalis. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube.
- Abbà, S., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.
Sources
- 1. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]
- 2. In vitro antitumour activity of orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. for.nchu.edu.tw [for.nchu.edu.tw]
- 5. purerims.smu.ac.za [purerims.smu.ac.za]
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- 9. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]
- 10. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 11. LDH Cytotoxicity Assay Kit [ozbiosciences.com]
- 12. CyQUANT Cytotoxicity Assays | Thermo Fisher Scientific - BR [thermofisher.com]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. nrfhh.com [nrfhh.com]
- 18. Anti-Inflammatory Activities of Ocotillol Isolated from Tetragonula iridipennis Propolis: A Study on In Vitro and In Silico Models [mdpi.com]
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- 20. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Evaluation and In Silico Calculations of the Antioxidant and Anti-Inflammatory Properties of Secondary Metabolites from Leonurus sibiricus L. Root Extracts [mdpi.com]
- 23. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. madbarn.com [madbarn.com]
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- 31. youtube.com [youtube.com]
Application Note: 2-Ethyl-4,6-dihydroxybenzoic Acid (Homoorsellinic Acid) as a Homolog-Scanning Scaffold
[1]
Introduction & Chemical Profile[2][3][4][5][6][7][8][9]
2-Ethyl-4,6-dihydroxybenzoic acid (also known as Homoorsellinic acid ) is a specialized phenolic building block used in medicinal chemistry for homolog scanning and fragment-based drug discovery (FBDD) .[1] Structurally, it is the ethyl homolog of the classic polyketide Orsellinic acid (2-methyl-4,6-dihydroxybenzoic acid).[1]
While Orsellinic acid is a ubiquitous intermediate in the biosynthesis of macrolides and tetracyclines, the ethyl analog represents a strategic "probe molecule." By substituting the methyl group with an ethyl group, researchers can explore hydrophobic pockets in target enzymes (e.g., decarboxylases, histone acetyltransferases) with higher steric demand and lipophilicity without altering the core pharmacophore.
Key Chemical Properties
| Property | Specification | Notes |
| IUPAC Name | 2-Ethyl-4,6-dihydroxybenzoic acid | Often referred to as 6-ethyl-2,4-dihydroxybenzoic acid in PKS literature.[1][2][3] |
| Molecular Formula | C₉H₁₀O₄ | MW: 182.17 g/mol |
| Solubility | DMSO (>50 mg/mL), Ethanol, Methanol | Poorly soluble in water; requires buffering. |
| Stability | Thermally labile | Critical: Like all o-hydroxybenzoic acids, it is prone to thermal decarboxylation.[1] Avoid temperatures >50°C during drying. |
| pKa (Predicted) | ~2.9 (COOH), ~9.1 (OH) | The ortho-OH stabilizes the carboxylate via intramolecular H-bonding.[1] |
Application 1: Chemical Synthesis via Modified Kolbe-Schmitt
Context: Isolation from fungal strains (Penicillium baarnense) is low-yielding.[1] For medicinal chemistry applications (gram-scale), chemical synthesis from 5-ethylresorcinol is the gold standard.[1] This protocol utilizes a solvent-mediated Kolbe-Schmitt reaction to improve yield and safety over the traditional high-pressure melt method.[1]
Experimental Workflow Diagram
Figure 1: Streamlined chemical synthesis workflow for Homoorsellinic Acid.
Detailed Protocol
Reagents:
-
5-Ethylresorcinol (1.0 eq)[1]
-
Potassium Bicarbonate (KHCO₃) (4.0 eq)
-
Water (deionized)
-
Conc. HCl
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethylresorcinol (e.g., 5.0 g) in water (50 mL).
-
Activation: Add KHCO₃ (4.0 eq) slowly to the solution. The excess bicarbonate serves as the CO₂ source and buffer.
-
Reaction: Heat the mixture to reflux (100°C) for 4 hours. A vigorous stream of CO₂ gas is not required if excess bicarbonate is used in a closed system, but passing a slow stream of CO₂ can drive the equilibrium.
-
Mechanistic Note: The reaction proceeds via the formation of a potassium phenoxide intermediate, which undergoes electrophilic substitution by CO₂ at the most electron-rich position (ortho to both hydroxyls is sterically crowded, so it directs to the position ortho to one and para to the other, mimicking the biological regioselectivity).
-
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Precipitation: Carefully acidify with conc. HCl dropwise until pH < 2. The product will precipitate as a white/off-white solid.[1]
-
Purification: Filter the crude solid. Recrystallize from hot water (or a water/methanol mix).
Application 2: Biosynthetic Engineering (Combinatorial Biosynthesis)
Context: For drug discovery campaigns focused on "Natural Product-Like" libraries, 2-ethyl-4,6-dihydroxybenzoic acid serves as a non-native starter unit for Polyketide Synthases (PKS).[1] By engineering PKS systems to accept Propionyl-CoA instead of Acetyl-CoA, researchers can generate "homo-analogs" of complex drugs (e.g., Erythromycin analogs).[1]
Pathway Logic Diagram
Figure 2: Biosynthetic logic for switching starter units to generate the ethyl homolog.[1]
Protocol: Precursor-Directed Biosynthesis
System: Aspergillus nidulans (heterologous host) or engineered E. coli.[1]
-
Culture Conditions: Inoculate host strain in CD medium.
-
Precursor Feeding: At the onset of the stationary phase (approx. 24h), feed sodium propionate (5-10 mM) to the culture.
-
Extraction: After 72h, acidify the supernatant to pH 2 and extract with Ethyl Acetate.
-
Detection: Analyze via LC-MS. Target mass [M-H]⁻ = 181.05.
Application 3: Biological Evaluation & SAR
Context: 2-Ethyl-4,6-dihydroxybenzoic acid acts as a bioisostere for Salicylic Acid.[1] The additional ethyl group increases lipophilicity (LogP ~2.1 vs 1.2 for salicylic acid), potentially improving membrane permeability and altering binding kinetics in hydrophobic pockets.
Protocol: Determination of Lipophilicity-Driven Potency (MIC Assay)
Objective: Compare antimicrobial potency against MRSA between Orsellinic Acid (Methyl) and Homoorsellinic Acid (Ethyl).[1]
-
Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL stock.
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final DMSO concentration must be <1%.
-
Inoculation: Add bacteria (5 x 10⁵ CFU/mL).
-
Incubation: 37°C for 18-24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via OD₆₀₀.
-
Expected Outcome: The ethyl analog often exhibits lower MIC values (2-4x more potent) against Gram-positive strains due to enhanced cell wall penetration.[1]
-
References
-
Synthesis & Properties
-
BenchChem.[5] "An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives."[1] (Note: Discusses the isomeric family and general Kolbe-Schmitt conditions). Link
-
ChemicalBook. "2,6-Dihydroxybenzoic acid synthesis procedures." (Provides the glycerol/CO2 protocol adaptable for the ethyl analog). Link
-
-
Biosynthesis & PKS Engineering
-
ResearchGate.[6] "Connection of propionyl-CoA metabolism to polyketide biosynthesis in Aspergillus nidulans."[1] (Describes the propionyl-CoA starter unit incorporation). Link
-
MDPI. "Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation." (Enzymatic routes relevant to resorcylic acids). Link[1]
-
-
Biological Activity (SAR)
-
Global Research Online. "Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives." (Discusses the impact of alkyl substitution on bioactivity). Link
-
MDPI. "Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study."[1] (Comparative antioxidant and antimicrobial data for DHB isomers). Link[1]
-
Sources
- 1. US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Connection of propionyl-CoA metabolism to polyketide biosynthesis in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 2-Ethyl-4,6-Dihydroxybenzoic Acid Synthesis
Welcome to the Technical Support Center. Synthesizing 2-ethyl-4,6-dihydroxybenzoic acid (commonly known as homoorsellinic acid) presents unique thermodynamic and structural challenges. As a critical precursor for glycosylated macrolide antibiotics (like Fidaxomicin) and novel cannabinoid analogues, achieving high-yield synthesis requires precise control over reaction equilibrium and intermediate stability.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your workflows across chemical, biocatalytic, and in vivo platforms.
Mechanistic Troubleshooting & Pathway Causality
Understanding the "why" behind synthetic failures is the first step to optimization. Here is the causality behind the three primary synthesis pathways:
Biomimetic Aromatization Strategy: Synthesizing homoorsellinic acid via traditional polyketide folding is notoriously difficult in vitro. The biomimetic aromatization strategy bypasses this by reacting a keto dioxinone dianion with propionyl imidazole [1]. Causality: Propionyl imidazole is strictly selected over propionyl chloride because its milder reactivity prevents the over-acylation of the highly nucleophilic dianion. Subsequent base-catalyzed intramolecular aldol condensation drives the aromatization, yielding the protected resorcylate.
Enzymatic Carboxylation (Kolbe-Schmitt Alternative): Direct chemical carboxylation of 5-ethylresorcinol requires harsh conditions that often lead to substrate degradation. Biocatalytic carboxylation using decarboxylases offers a highly selective, green alternative [2]. Causality: The reaction is severely limited by an unfavorable thermodynamic equilibrium; C-C bond formation is energetically uphill compared to decarboxylation. To overcome this, In Situ Product Removal (ISPR) using an anion exchange resin is mandatory to continuously deplete the product from the aqueous phase, thereby pulling the equilibrium forward via Le Chatelier's principle.
In Vivo Metabolic Engineering: For scalable, agricultural-level biosynthesis, Nicotiana benthamiana has been engineered to express cannabis acyl-activating enzyme (AAE), olivetol synthase (OLS), and olivetolic acid cyclase (OAC) [3]. Causality: By infiltrating the transgenic plant with exogenous propanoic acid, the native fatty acid pathways generate propionyl-CoA. The recombinant OLS condenses this with malonyl-CoA to form the polyketide intermediate, which is subsequently cyclized by OAC to yield homoorsellinic acid in vivo.
Workflow Visualization
Figure 1: Divergent synthetic pathways for 2-Ethyl-4,6-dihydroxybenzoic acid production.
Self-Validating Experimental Protocols
Protocol A: Biomimetic Aromatization of Keto Dioxinone
Self-Validating System: The progression from the aliphatic diketo intermediate to the aromatic resorcylate is visually accompanied by a distinct color change and can be validated by the emergence of aromatic protons (~6.2 ppm) in ¹H-NMR.
-
Dianion Generation: Dissolve keto dioxinone in anhydrous THF. Cool to -78°C. Dropwise add 2.2 equivalents of LDA. Validation: A deep yellow/orange color indicates successful dianion formation.
-
Acylation: Add 1.1 equivalents of freshly prepared propionyl imidazole in THF. Stir for 2 hours at -78°C, then slowly warm to room temperature.
-
Aromatization: Quench with saturated NH₄Cl. Extract the diketo dioxinone intermediate into EtOAc. Resuspend in toluene and reflux with DBU (1.5 eq) for 4 hours. Validation: LC-MS will show the loss of acetone (M - 58) as the dioxinone ring opens and aromatizes.
-
Ester Hydrolysis: To obtain the free acid, treat the resulting ester with concentrated H₂SO₄ at room temperature for 3 hours. Crucial Causality: Do not use NaOH; basic aqueous conditions will trigger rapid decarboxylation of the
-keto acid equivalent.
Protocol B: Enzymatic Carboxylation with ISPR
Self-Validating System: The reaction relies on maintaining a constant concentration of dissolved inorganic carbon. Continuous pH monitoring validates that CO₂ saturation is maintained. A rising pH indicates insufficient CO₂ sparging, which will prematurely halt the biocatalytic cycle.
-
Substrate Preparation: Prepare a solution of 80 mM 5-ethylresorcinol in 1 M aqueous triethanolamine (TEA).
-
CO₂ Saturation: Sparge the solution with gaseous CO₂ through a 0.5 µm porous sparger. Validation: Monitor the pH dynamically. The system is fully saturated when the pH stabilizes between 7.0 and 7.5.
-
Biocatalysis: Add purified decarboxylase (e.g., 2,6-DHBD variant, ~16 U/mg) to the bioreactor at 30°C.
-
In Situ Product Removal (ISPR): Add 100 g/L of Dowex 1X8-50 anion exchange resin directly to the reaction vessel. Causality: The resin selectively adsorbs the newly formed carboxylic acid, shifting the unfavorable thermodynamic equilibrium and preventing product inhibition.
-
Elution: Filter the resin and elute the product using an acidic organic solvent (e.g., MeOH with 0.1% TFA) to recover >80% yield of homoorsellinic acid.
Quantitative Data & Method Comparison
| Synthesis Method | Key Reagents / Enzymes | Primary Challenge | Resolution / Optimization | Typical Yield | Scalability |
| Biomimetic Aromatization | Keto dioxinone, Propionyl imidazole, DBU | Over-acylation, Decarboxylation during hydrolysis | Use propionyl imidazole; Hydrolyze with conc. H₂SO₄ | 55 - 65% | Moderate (Lab scale) |
| Enzymatic Carboxylation | 5-Ethylresorcinol, CO₂, Decarboxylase | Unfavorable thermodynamics | Implement In Situ Product Removal (ISPR) with Dowex resin | > 80% | High (Bioreactor) |
| Metabolic Engineering | N. benthamiana, AAE, OLS, OAC, Propanoic acid | Low endogenous precursor pool | Infiltrate leaves with exogenous propanoic acid | Variable (mg/g) | Very High (Agricultural) |
Frequently Asked Questions (FAQs)
Q: Why am I observing significant decarboxylation during the final ester hydrolysis step of the biomimetic synthesis?
A: 2-Ethyl-4,6-dihydroxybenzoic acid is a resorcylic acid derivative, which acts as a
Q: My enzymatic carboxylation of 5-ethylresorcinol stalls at ~20% yield. Will increasing the CO₂ pressure help drive the reaction to completion? A: No. While Le Chatelier's principle suggests higher pressure should drive carboxylation, empirical data shows that CO₂ pressures above 100 kPa are counterproductive. Elevated CO₂ leads to carbamylation of the enzyme's surface residues, causing severe inhibition [4]. Solution: To drive the reaction forward, you must pull the equilibrium from the product side. Implement In Situ Product Removal (ISPR) by adding a high-affinity adsorber like Dowex 1X8-50 resin to the bioreactor. This continuously removes the product from the aqueous phase, enabling yields exceeding 80% [2].
Q: Can I produce homoorsellinic acid directly in plant models without chemical synthesis? A: Yes. Recent advances in metabolic engineering have established Nicotiana benthamiana as a viable biofactory. By transiently expressing cannabis acyl-activating enzyme (AAE), olivetol synthase (OLS), and olivetolic acid cyclase (OAC), and subsequently infiltrating the plant leaves with propanoic acid, the plant's native machinery will condense propionyl-CoA with malonyl-CoA to yield homoorsellinic acid directly in vivo [3].
References
-
Kaufmann, E., Hattori, H., Miyatake-Ondozabal, H., & Gademann, K. "Total Synthesis of the Glycosylated Macrolide Antibiotic Fidaxomicin." Organic Letters (ACS Publications). URL:[Link]
-
Reddy, V. A., Leong, S. H., Jang, I.-C., & Rajani, S. "Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues." Metabolites (MDPI). URL:[Link]
-
Ohde, D., Thomas, B., Bubenheim, P., & Liese, A. "Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal." Processes (MDPI). URL:[Link]
-
Ohde, D., Thomas, B., Bubenheim, P., & Liese, A. "Effect of CO2 Pressure on the Enzymatic Carboxylation of Resorcinol." Molecules (MDPI). URL:[Link]
Sources
How to improve the yield and purity of Homoorsellinic acid
Welcome to the technical support center for the production of Homoorsellinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable polyketide. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your own workflows.
Section 1: Foundational Knowledge: The Biosynthesis of Homoorsellinic Acid
Understanding the biological origin of homoorsellinic acid is the first step toward mastering its production. Homoorsellinic acid is a fungal secondary metabolite, a class of compounds not essential for primary growth but crucial for the organism's interaction with its environment.[1] It belongs to the polyketide family, which are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[2]
The specific enzyme responsible is a non-reducing polyketide synthase (NR-PKS).[3] This enzyme functions like a molecular assembly line, iteratively condensing small carboxylic acid units to build the final carbon skeleton. The biosynthesis begins with a "starter unit," typically acetyl-CoA, and sequentially adds "extender units," which are most commonly malonyl-CoA.[4] Each addition is a decarboxylative Claisen condensation reaction catalyzed by the Ketosynthase (KS) domain of the PKS.[5] The growing polyketide chain remains tethered to the enzyme via an Acyl Carrier Protein (ACP) domain until it reaches the correct length, at which point it is released and cyclized to form the aromatic homoorsellinic acid core.
Caption: Simplified biosynthetic pathway for Homoorsellinic Acid.
Section 2: Troubleshooting & Optimization Guide
This section addresses common issues encountered during homoorsellinic acid production in a question-and-answer format.
Q1: My fungal culture is growing well (high biomass), but I'm seeing little to no homoorsellinic acid production. What's the problem?
This is a classic and frequent challenge in secondary metabolite production. The issue often lies not in the primary metabolism (which generates biomass) but in the specific activation of the secondary metabolic pathways.
Possible Cause 1: Suboptimal Culture Conditions The expression of secondary metabolite gene clusters is tightly regulated and highly sensitive to environmental cues. Standard growth media like Potato Dextrose Broth (PDB) are excellent for maintaining cultures but often suppress secondary metabolism.[6]
-
Expert Recommendation (The OSMAC Approach): Systematically vary your culture conditions. The "One Strain, Many Compounds" (OSMAC) approach is built on the principle that a single fungus can produce different metabolites under different conditions.[1] Create a matrix of experiments altering one variable at a time.
-
Carbon/Nitrogen Ratio: The C:N ratio is a critical regulator. High glucose can cause carbon catabolite repression, shutting down secondary metabolite gene clusters. Try different carbon sources (e.g., maltose, sucrose, glycerol) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).
-
pH: The optimal pH for growth is often different from the optimal pH for production. For many fungal organic acids, a slightly acidic to neutral pH (5.0-7.0) is a good starting point.[7]
-
Temperature & Aeration: These affect overall metabolic rate and enzyme kinetics. Test a range of temperatures around the species' optimum (e.g., 25-30°C) and vary shaker speeds (e.g., 150-220 rpm) to modulate oxygen supply.
-
Possible Cause 2: Silent Biosynthetic Gene Cluster (BGC) Fungal genomes contain many BGCs that are not expressed under standard laboratory conditions. The homoorsellinic acid BGC in your strain may be "silent" or repressed at the chromatin level.
-
Expert Recommendation (Epigenetic Modification):
-
Histone Deacetylase (HDAC) Inhibitors: Add a chemical elicitor like sodium butyrate or suberoylanilide hydroxamic acid (SAHA) to your culture. These compounds inhibit HDACs, leading to a more open chromatin structure that can facilitate gene transcription.
-
Genetic Engineering: For a more targeted approach, consider overexpressing a global activator of secondary metabolism. In Aspergillus species, the protein LaeA is a well-known global regulator.[8] Overexpression of histone acetyltransferases like EsaA has also been shown to increase the activation of secondary metabolite production.[8]
-
| Parameter | Condition A (Growth-Focused) | Condition B (Production-Focused) | Rationale |
| Carbon Source | High Glucose (e.g., 40 g/L) | Complex Carbon (e.g., Malt Extract, 20 g/L) or Lower Glucose (10 g/L) | Avoids carbon catabolite repression, which often silences secondary metabolism.[6] |
| Nitrogen Source | Ammonium salts | Peptone, Yeast Extract | Organic nitrogen sources can be more effective at inducing secondary metabolite production. |
| pH | 5.5 | 6.5 - 7.0 | Shifting pH can act as a trigger for different metabolic pathways. |
| Temperature | 30°C | 25°C | A slight metabolic stress induced by suboptimal temperature can sometimes trigger secondary metabolism. |
| Elicitors | None | Sodium Butyrate (5 mM) | Induces epigenetic changes that can activate silent gene clusters. |
Table 1: Example of OSMAC approach parameters for shifting from growth to production.
Q2: I have detectable homoorsellinic acid, but the yield is too low for my application. How can I increase the titer?
Improving yield requires a focus on maximizing the efficiency of the biosynthetic pathway and the overall productivity of your fungal strain.
Possible Cause 1: Precursor Limitation The PKS requires a steady supply of acetyl-CoA and malonyl-CoA.[4] If these precursors are being diverted to other cellular processes (like fatty acid synthesis or the TCA cycle), the yield of homoorsellinic acid will be low.
-
Expert Recommendation (Feed the Pathway):
-
Precursor Feeding: Supplement your culture medium with precursors that can be readily converted to acetyl-CoA, such as acetate or citrate.
-
Metabolic Engineering: For a more advanced strategy, identify and knock down or inhibit competing pathways. For example, inhibiting enzymes in the fatty acid synthesis pathway could redirect the malonyl-CoA pool towards polyketide synthesis.
-
Possible Cause 2: Inefficient Fermentation Strategy A simple batch culture may not be the most productive method. As nutrients are depleted and inhibitory byproducts accumulate, production rates will fall.
-
Expert Recommendation (Advanced Fermentation):
-
Fed-Batch Culture: Develop a fed-batch strategy where a concentrated feed of the limiting nutrient (often the carbon source) is added over time. This maintains the culture in a productive state for a longer period, preventing both substrate limitation and the negative effects of high initial substrate concentrations.
-
Two-Stage Fermentation: Decouple the growth and production phases. First, grow the fungus to a high cell density in a growth-optimized medium. Then, transfer the biomass to a second "production" medium that is nutrient-limited (e.g., low in nitrogen) but contains the necessary precursors. This shift in conditions can strongly induce secondary metabolism.[4]
-
Q3: My crude extract contains homoorsellinic acid, but it's highly impure. What is a robust method for purification?
Purity is achieved through a multi-step downstream processing workflow that separates the target molecule from other cellular metabolites, media components, and structurally similar polyketides.
Possible Cause: Ineffective Separation Techniques Relying on a single purification step is rarely sufficient. A logical combination of extraction and chromatography is required.
-
Expert Recommendation (Orthogonal Purification Workflow):
-
Acidification & Extraction: Homoorsellinic acid is an organic acid. Lower the pH of your cell-free culture supernatant to ~pH 2-3 with an acid like HCl.[9] This protonates the carboxylic acid group, making the molecule less polar and more soluble in organic solvents. Perform a liquid-liquid extraction with a moderately polar solvent like ethyl acetate. The homoorsellinic acid will partition into the organic phase, leaving many polar impurities (sugars, salts) in the aqueous phase.
-
Column Chromatography: This is the workhorse of purification. Use silica gel as the stationary phase. Start with a non-polar mobile phase (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). This gradient will elute compounds based on their polarity. Homoorsellinic acid, being moderately polar, will elute after non-polar lipids but before highly polar compounds.
-
Recrystallization: For the final polishing step, dissolve the partially purified, dried fractions containing your product in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly. As the solubility decreases, the homoorsellinic acid should form high-purity crystals, leaving remaining impurities in the solvent.
-
Caption: General workflow for the purification of Homoorsellinic Acid.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is a typical yield for homoorsellinic acid in a lab-scale fermentation?
-
A: Yields are highly dependent on the fungal strain and the conditions used. In non-optimized systems, yields can be in the low mg/L range. Following optimization using the strategies described above, it is feasible to achieve yields in the hundreds of mg/L or even into the g/L range, as seen with other fungal organic acids.[10]
-
-
Q: Which analytical techniques are best for detecting and quantifying homoorsellinic acid?
-
A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method.[3] For quantification, create a standard curve using a purified reference standard of homoorsellinic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final purified product.
-
-
Q: Can I use a heterologous host like E. coli or S. cerevisiae to produce homoorsellinic acid?
-
A: Yes, this is a powerful strategy. Expressing a fungal PKS in a host like Aspergillus niger or Saccharomyces cerevisiae is a common approach.[11][12] This can bypass the complex native regulation in the original producer and place the pathway in a host that is easier to manipulate and grow to high densities. However, challenges include ensuring proper enzyme folding, post-translational modification (phosphopantetheinylation of the ACP domain), and sufficient precursor supply in the new host.[4]
-
Section 4: Experimental Protocols
Protocol 1: Fungal Fermentation for Homoorsellinic Acid Production
This protocol provides a starting point for a two-stage fermentation process.
-
Inoculum Preparation (Seed Culture):
-
Aseptically transfer three to four mycelial plugs (5 mm diameter) from a fresh agar plate culture of your producing strain into a 250 mL flask containing 50 mL of a rich medium (e.g., PDB).
-
Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days until a dense mycelial culture is obtained.
-
-
Growth Phase (Stage 1):
-
Prepare 1 L of growth medium (e.g., Czapek Dox Broth) in a 2 L baffled flask.
-
Inoculate the growth medium with 5% (v/v) of the seed culture (50 mL).
-
Incubate at 28°C, 200 rpm for 48-72 hours to generate substantial biomass.
-
-
Production Phase (Stage 2):
-
Aseptically harvest the mycelial biomass by filtration or centrifugation.
-
Wash the biomass with sterile, distilled water to remove residual growth medium.
-
Resuspend the biomass in 1 L of production medium (e.g., a nitrogen-limited medium with a non-repressing carbon source).
-
Incubate under production conditions (e.g., 25°C, 180 rpm) for 7-14 days.
-
Monitor production every 24-48 hours by extracting a small aliquot of the culture broth and analyzing it via HPLC.
-
Protocol 2: Extraction and Purification of Homoorsellinic Acid
This protocol assumes a 1 L culture volume from the fermentation step.
-
Extraction:
-
Remove the fungal biomass from the culture by filtration through cheesecloth followed by centrifugation (5,000 x g, 15 min).
-
Transfer the cell-free supernatant to a 2 L beaker.
-
While stirring, slowly add 2 M HCl to adjust the pH to 2.5.
-
Transfer the acidified supernatant to a 2 L separatory funnel and add 500 mL of ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with 250 mL of ethyl acetate each time.
-
Pool all organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column (e.g., 40g of silica for every 1g of crude extract) packed in a non-polar solvent like hexane.
-
Dissolve the dried crude extract in a minimal volume of dichloromethane and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity. For example:
-
2 column volumes of 100% Hexane
-
5 column volumes of 95:5 Hexane:Ethyl Acetate
-
5 column volumes of 90:10 Hexane:Ethyl Acetate
-
Continue increasing the ethyl acetate percentage.
-
-
Collect fractions (e.g., 10-20 mL each) and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing homoorsellinic acid.
-
Pool the pure fractions and concentrate to dryness.
-
References
-
Gressler, M., Löhr, N. A., Schäfer, T., Lawrinowitz, S., Seibold, M., & Hoffmeister, D. (2017). Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete. Fungal Genetics and Biology, 99, 1-9. [Link]
-
Ma, S. M., Li, J. W., Choi, J. W., Zhou, H., Lee, K. K., Moorthie, V. A., & Tang, Y. (2009). Complete reconstitution of a highly reducing iterative polyketide synthase. Science, 326(5952), 589-592. [Link]
-
Starks, C. M., Karr, D. B., & Villafranca, J. J. (2006). Acid-base chemical mechanism of homocitrate synthase from Saccharomyces cerevisiae. Biochemistry, 45(42), 12797-12804. [Link]
-
Zabala, A. O., Xu, W., Chooi, Y. H., & Tang, Y. (2012). Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans. Applied and Environmental Microbiology, 78(23), 8217-8224. [Link]
-
Wang, Z., Zhang, Y., Wang, Y., & Zhang, J. (2024). Optimization of fungal secondary metabolites production via response surface methodology coupled with multi-parameter optimized artificial neural network model. Journal of Chromatography A, 1729, 465039. [Link]
-
Lian, J., Chao, R., & Zhao, H. (2018). Engineering robust microorganisms for organic acid production. Current Opinion in Biotechnology, 53, 157-164. [Link]
-
Clay, M. C., Johnson, J. M., & Fogle, E. J. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, 15(36), 13619-13625. [Link]
-
Pfeifer, B. A., & Khosla, C. (2001). Biosynthesis of polyketides in heterologous hosts. Microbiology and Molecular Biology Reviews, 65(1), 106-118. [Link]
-
Soukup, A. A., Chiang, Y. M., Bok, J. W., Reyes-Dominguez, Y., Oakley, B. R., Wang, C. C., & Keller, N. P. (2012). Overexpression of the Aspergillus nidulans histone 4 acetyltransferase EsaA increases activation of secondary metabolite production. Molecular Microbiology, 86(2), 314-330. [Link]
-
Vanhatalo, K. M., & Dahl, O. P. (2014). Effect of mild acid hydrolysis parameters on properties of microcrystalline cellulose. BioResources, 9(3), 4729-4740. [Link]
-
Rodrigues, C., & Marto, S. (2023). Approaches to Secondary Metabolite Production from Fungi. Encyclopedia, 3(3), 967-980. [Link]
-
El-Katatny, M. H., & Emam, A. S. (2019). Response surface methodology: a comparative optimization of antifungal metabolite production by Trichoderma viride and Trichoderma harzianum using solid-state fermentation. Biotechnology & Biotechnological Equipment, 33(1), 1-13. [Link]
-
Okmane, L. (2021). Purification, activity assays and crystallization of GtCel45A - a small cellulase enzyme from the brown-rot fungus Gloeophyllum trabeum. Uppsala University. [Link]
- Ochs, D., Tappe, R., Gries, A., & Rehm, H. J. (1992). Enzymatic cyclization of homofarnesylic acid. Journal of Biotechnology, 23(1), 69-78.
-
Matharu, A. L. (n.d.). Polyketide Biosynthesis. Imperial College London. [Link]
-
Wang, L., Zhang, J., Liu, J., & Chen, Y. (2022). The ornithine-urea cycle involves fumaric acid biosynthesis in Aureobasidium pullulans var. aubasidani, a green and eco-friendly process for fumaric acid production. Green Chemical Engineering, 3(4), 346-354. [Link]
-
Weissman, K. J. (2015). Building a hybrid modular polyketide synthase to investigate ketosynthase selectivity. Journal of Biological Chemistry, 290(31), 19058-19070. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polyketide Biosynthesis [bristol.ac.uk]
- 3. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. WO2017140909A1 - Enzymatic cyclization of homofarnesylic acid - Google Patents [patents.google.com]
- 8. Overexpression of the Aspergillus nidulans histone 4 acetyltransferase EsaA increases activation of secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of mild acid hydrolysis parameters on properties of microcrystalline cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 10. The ornithine-urea cycle involves fumaric acid biosynthesis in Aureobasidium pullulans var. aubasidani, a green and eco-friendly process for fumaric acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complete Reconstitution of a Highly-Reducing Iterative Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Poor Separation of Dihydroxybenzoic Acid Isomers by HPLC
Introduction
Separating dihydroxybenzoic acid (DHBA) isomers is a classic chromatographic challenge that often frustrates even experienced method developers. The six isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DHBA) share identical molecular weights (154.12 g/mol ) and very similar hydrophobicities, making standard C18 separation inefficient.
Furthermore, specific isomers like 2,3-DHBA and 2,6-DHBA exhibit unique chemical behaviors—metal chelation and extreme acidity, respectively—that cause severe peak tailing and retention loss. This guide moves beyond basic "try a different gradient" advice to address the fundamental chemical interactions driving your separation failure.
Part 1: Diagnostic Workflow
Before modifying your method, identify whether your issue is Selectivity (peaks overlap) or Peak Shape (peaks tail or broaden). Use the decision tree below to navigate your troubleshooting.
Caption: Diagnostic logic for isolating the root cause of DHBA separation failures.
Part 2: Troubleshooting Guides
Issue 1: "I cannot separate 2,3-DHBA from 2,5-DHBA on my C18 column."
The Cause: Standard C18 columns rely almost exclusively on hydrophobic subtraction.[1] Because 2,3- and 2,5-DHBA have very similar hydrophobic footprints, C18 phases often fail to resolve them.
-
The "Ortho Effect": Isomers with a hydroxyl group ortho to the carboxylic acid (2,x-DHBA) form intramolecular hydrogen bonds. This "hides" the polar groups, effectively making the molecule more hydrophobic and altering its interaction with the stationary phase compared to meta or para isomers [1].
The Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[2]
-
Why? These phases introduce
interactions and dipole-dipole mechanisms orthogonal to simple hydrophobicity. The electron-deficient ring of a PFP column interacts strongly with the electron-rich aromatic ring of the DHBAs. The specific position of the hydroxyl groups alters the electron density distribution, allowing the PFP phase to "see" the difference between isomers that look identical to a C18 phase [2].
Protocol: PFP Method Setup
-
Column: Core-shell PFP (e.g., Kinetex F5, ACE C18-PFP), 2.6 µm or 3 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Critical: Use Methanol instead of Acetonitrile.[1] Acetonitrile's
-electrons can interfere with the stationary phase's interactions, dampening the selectivity gain [3].
-
Issue 2: "2,3-DHBA has terrible tailing, even on a new column."
The Cause:
This is likely Metal Chelation , not a column failure.
2,3-DHBA contains a catechol moiety (adjacent hydroxyls) next to a carboxylic acid. This structure mimics enterobactin , a siderophore used by bacteria to scavenge iron. It binds extremely tightly to trace iron ions (
The Solution: You must shield the analyte from metal surfaces.[3]
Protocol: System Passivation & Additives
-
Quick Fix (Mobile Phase Additive): Add Medronic Acid (InfinityLab Deactivator) to your mobile phase A at 5 µM .
-
Note: Unlike EDTA, medronic acid is more compatible with LC-MS and causes less ion suppression, though it can still impact sensitivity slightly [5].
-
-
System Passivation: Flush your LC system (without column) with 30% Phosphoric Acid overnight to remove accessible iron, then rinse thoroughly with water.
-
Hardware: If possible, switch to PEEK-lined columns and PEEK tubing.
Issue 3: "2,6-DHBA elutes in the void volume."
The Cause: Extreme Acidity. While most benzoic acids have a pKa ~4.2, 2,6-DHBA has a pKa of approximately 1.3 - 1.5 [6].
-
Mechanism: The two ortho hydroxyl groups stabilize the carboxylate anion through dual intramolecular hydrogen bonding. This makes the proton extremely easy to lose.
-
At a standard HPLC pH of 3.0 (0.1% Formic Acid), 2,6-DHBA is almost 100% ionized (negatively charged). Charged molecules do not retain well on Reversed-Phase (RP) columns.
The Solution:
-
Lower pH: Use 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) instead of formic acid. This will suppress the ionization of 2,6-DHBA significantly more than formic acid.
-
Increase Retention: Use a column with "Polar Embedded" groups or a PFP phase, which can retain polar/charged species better than C18.
Part 3: Technical Reference Data
Table 1: Physicochemical Properties of DHBA Isomers
Understanding the pKa is critical for pH selection. Note the outlier status of 2,6-DHBA.
| Isomer | pKa (approx) | Structural Feature | Retention Characteristic |
| 2,6-DHBA | 1.3 - 1.5 [6] | Dual ortho H-bonds | Least Retained (Ionized at pH 3) |
| 2,5-DHBA | 2.97 [7] | Ortho + Meta | Moderate Retention |
| 2,3-DHBA | ~2.9 - 3.0 | Ortho + Meta (Vicinal) | Strong Chelation (Tailing Risk) |
| 2,4-DHBA | 3.2 | Ortho + Para | Moderate Retention |
| 3,5-DHBA | 4.04 [7] | Dual Meta | Retained (Behaves like benzoic acid) |
| 3,4-DHBA | 4.48 [7] | Vicinal Meta/Para | Retained (Behaves like benzoic acid) |
Table 2: Column Selection Matrix
| Column Chemistry | Separation Mechanism | Recommended For |
| C18 (Standard) | Hydrophobicity | Simple mixtures (e.g., 3,4- vs 3,5-DHBA). Fails for complex isomer mixes. |
| PFP (Pentafluorophenyl) | Hydrophobicity + | Best Choice. Resolves 2,3- vs 2,5-DHBA and other co-eluting pairs. |
| Phenyl-Hexyl | Hydrophobicity + | Good alternative.[2] Requires Methanol mobile phase. |
| Mixed-Mode (RP/AX) | Hydrophobicity + Anion Exchange | Excellent for retaining 2,6-DHBA (the anion binds to the column). |
Part 4: Recommended Method Development Protocol
If you are starting from scratch, follow this "Golden Path" to avoid common pitfalls.
Caption: Optimized workflow for DHBA isomer separation.
Step-by-Step:
-
Stationary Phase: Select a PFP (Pentafluorophenyl) column.[2]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 0.05% TFA if 2,6-DHBA retention is poor).
-
B: Methanol + 0.1% Formic Acid.[4]
-
Additive: If analyzing 2,3-DHBA, add 5 µM Medronic Acid to Solvent A.
-
-
Gradient: Start with 5% B. Hold for 1 min (to retain 2,6-DHBA). Ramp to 50-60% B over 10-15 minutes.
-
Temperature: Start at 30°C. Lowering temperature to 20-25°C can sometimes improve the resolution of the critical pair (2,3/2,5) on PFP columns by enhancing hydrogen bonding interactions.
References
-
SciSpace. Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography.Link
-
MAC-MOD Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group.Link
-
LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.Link
-
NIH PubMed. Iron chelation in cell cultures by two conjugates of 2,3-dihydroxybenzoic acid.Link[5]
-
Waters Corporation. Application of mobile phase additives to reduce metal-ion mediated adsorption.Link
-
FooDB. Compound Summary: 2,6-Dihydroxybenzoic acid.[6][7][8]Link
-
Oxford University Press. Table 20.5 pKa values for benzoic acid and substituted derivatives.Link
Sources
- 1. nacalai.com [nacalai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. Iron chelation in cell cultures by two conjugates of 2,3-dihydroxybenzoic acid (2,3 -DHB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 2,6-Dihydroxybenzoic acid | 303-07-1 [chemicalbook.com]
- 8. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
Technical Support Center: Preventing Degradation of 2-Ethyl-4,6-dihydroxybenzoic Acid
Current Status: Operational Ticket ID: STAB-2E46DHBA-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The Stability Paradox
You are working with 2-Ethyl-4,6-dihydroxybenzoic acid , a structural homolog of Orsellinic acid.[1] This molecule presents a dual-stability paradox common to ortho-substituted resorcylic acids:
-
Thermal Instability: The steric bulk of the 2-ethyl group combined with the 6-hydroxyl group creates a "perfect storm" for decarboxylation . The molecule is biologically designed to lose CO₂ to form 5-ethylresorcinol.
-
Oxidative Instability: The electron-rich resorcinol ring (1,3-dihydroxy) is highly susceptible to auto-oxidation and polymerization, turning solutions pink or brown.
This guide provides self-validating protocols to arrest these degradation pathways during storage, handling, and analysis.
Part 1: Critical Degradation Mechanisms (Visualized)
Understanding how the molecule dies is the only way to keep it alive.
Figure 1: Primary degradation pathways. Note that decarboxylation is the most immediate threat during solvent evaporation.
Part 2: Troubleshooting & FAQs
Category A: Storage & Stock Solutions [2]
Q: My solid compound has turned from off-white to a faint pink. Is it ruined? A: Not necessarily, but surface oxidation has occurred.
-
Diagnosis: The resorcinol ring oxidizes to quinones upon exposure to air and moisture. This is often a surface phenomenon.
-
Action: Check purity via HPLC. If >95%, recrystallize or use as is, but store under Argon immediately.
-
Prevention: Store solid in amber vials with a desiccant at -20°C . Tape the cap with Parafilm to prevent oxygen ingress.
Q: Can I store stock solutions in Methanol? A: Proceed with extreme caution.
-
Risk: In protic solvents like methanol, ortho-substituted benzoic acids can undergo slow esterification (forming methyl 2-ethyl-4,6-dihydroxybenzoate), especially if the solution is slightly acidic.
-
Better Protocol: Use Anhydrous DMSO for stock solutions (10–50 mM). DMSO suppresses proton exchange better than alcohols.
-
Storage: Aliquot into single-use vials and store at -80°C. Never freeze-thaw more than once.
Category B: Experimental Handling (The Danger Zone)
Q: I lost 50% of my compound during rotary evaporation. What happened? A: You likely triggered thermal decarboxylation.
-
Mechanism: The 2-ethyl and 6-hydroxy groups force the carboxylic acid out of planarity, lowering the activation energy for CO₂ loss. This can happen at temperatures as low as 40–50°C.
-
Solution:
-
Never heat the water bath above 30°C.
-
Use a high-vacuum pump to lower the boiling point of the solvent.
-
Lyophilization (Freeze Drying) is the gold standard. Avoid heat entirely.
-
Q: My LC-MS peaks are splitting or showing a mass of [M-44]. A: [M-44] indicates loss of CO₂ (Decarboxylation).
-
Cause: This often happens inside the mass spectrometer ion source if the desolvation temperature is too high.
-
Fix: Lower the ESI source temperature (try <350°C) and the desolvation gas temperature.
-
Validation: Inject a cold standard. If the peak is pure but the mass spectrum shows M-44, the degradation is instrumental, not chemical.
Q: Why does the solution turn brown when I adjust the pH to 8.0? A: You triggered the "Phenolic Browning" reaction.
-
Chemistry: At basic pH, the phenolic protons are removed (pKa ~9-10), forming electron-rich phenolate ions that react rapidly with dissolved oxygen.
-
Rule: Keep all processing buffers at pH < 6.5 . If basic pH is required for extraction, add an antioxidant (e.g., 1 mM Ascorbic Acid or Sodium Metabisulfite) and work quickly on ice.
Part 3: Validated Protocols
Protocol 1: Preparation of "Bulletproof" Stock Solution
Purpose: To create a stable reference standard for up to 6 months.
| Parameter | Specification | Causality |
| Solvent | DMSO (Anhydrous, ≥99.9%) | Prevents hydrolysis and esterification. |
| Concentration | 10 mM | High enough to buffer itself, low enough to avoid precipitation. |
| Headspace | Argon or Nitrogen gas | Displaces oxygen to prevent quinone formation. |
| Container | Amber Glass Vial (Silanized) | Blocks UV light; silanization prevents adsorption of the phenol to glass. |
| Temperature | -80°C | Arrhenius equation: lowers degradation rate effectively to zero. |
Step-by-Step:
-
Weigh the compound in a glove box or low-humidity environment.
-
Add Anhydrous DMSO. Vortex until dissolved (do not sonicate with heat).
-
Immediately purge the vial headspace with Argon gas for 10 seconds.
-
Cap tightly and wrap with Parafilm.
-
Snap-freeze in liquid nitrogen or place directly in -80°C.
Protocol 2: Safe Extraction from Biological Media
Purpose: To isolate the acid without decarboxylation.
-
Quench: Stop biological activity by adding ice-cold Acetonitrile + 0.1% Formic Acid . (The acid keeps the molecule protonated and stable).
-
Centrifuge: Spin at 4°C (10,000 x g) for 10 min.
-
Evaporation: Transfer supernatant to a fresh tube.
-
Option A (Best): SpeedVac (Vacuum Centrifuge) without heat.
-
Option B: Nitrogen stream blow-down at room temperature.
-
Forbidden: Rotary evaporation with a water bath >30°C.
-
Part 4: Solvent Decision Matrix
Use this logic flow to select the correct solvent for your specific application.
Figure 2: Solvent selection guide. Note the explicit warning against alcohols for long-term storage.
References
-
BenchChem. (2025).[2][3] Stability of 2,6-Dihydroxybenzoic acid solutions for experimental use.[2] BenchChem Technical Guides.
-
Bubenheim, P., et al. (2023).[4] Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal.[5] MDPI.
-
PubChem. (2025). 2-Ethyl-4,6-dihydroxybenzoic acid (Compound Summary).[1] National Library of Medicine.
-
Maroto-Rivero, C., et al. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor.[6] Cancers (Basel).[6]
-
NIST. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.[7] National Institute of Standards and Technology.
Sources
- 1. 2-Ethyl-4,6-dihydroxybenzoic acid | C9H10O4 | CID 12658774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]
- 6. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Scale-up challenges for the production of 2-Ethyl-4,6-dihydroxybenzoic acid
Technical Support Center: Production of 2-Ethyl-4,6-dihydroxybenzoic Acid
Introduction: Welcome to the technical support center for the synthesis and scale-up of 2-Ethyl-4,6-dihydroxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of moving this synthesis from the laboratory bench to larger-scale production. 2-Ethyl-4,6-dihydroxybenzoic acid is a bespoke derivative of the γ-resorcylic acid family, valued for its unique substitution pattern which imparts specific chemical properties relevant in specialty chemicals and as a scaffold in drug discovery.
The production of this molecule is not a trivial one-step synthesis. A robust and scalable pathway involves a multi-step approach, beginning with the modification of a common phenolic precursor followed by a regioselective carboxylation. This guide is structured around a logical and field-tested synthetic strategy, addressing common pitfalls and providing actionable solutions at each critical stage.
Proposed Synthetic Pathway Overview
The most logical and scalable approach to 2-Ethyl-4,6-dihydroxybenzoic acid involves a two-stage process. First, the synthesis of the key intermediate, 4-ethylresorcinol, followed by its carboxylation via the Kolbe-Schmitt reaction. This strategy is designed to maximize regioselectivity and avoid issues common to direct alkylation of highly activated aromatic rings.
Caption: Proposed two-stage synthesis pathway for 2-Ethyl-4,6-dihydroxybenzoic acid.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during synthesis and scale-up.
Part A: Synthesis of 4-Ethylresorcinol (Precursor Intermediate)
Issue 1: Low or no yield during the Friedel-Crafts acylation of resorcinol.
-
Question: We are attempting the Friedel-Crafts acylation of resorcinol with acetyl chloride and aluminum chloride (AlCl₃) but are seeing very low conversion to 2,4-dihydroxyacetophenone. What is going wrong?
-
Answer: This is a frequent issue when working with highly activated and water-sensitive phenols. The causes are typically rooted in catalyst deactivation or improper stoichiometry.
-
Probable Cause 1: Catalyst Deactivation. Aluminum chloride is extremely hygroscopic. Any moisture in your glassware, solvent (e.g., dichloromethane), or even the resorcinol itself will hydrolyze AlCl₃, rendering it inactive.[1]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use an anhydrous grade solvent from a freshly opened bottle or one dried over molecular sieves. The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).
-
Probable Cause 2: Insufficient Catalyst. The hydroxyl groups on resorcinol and the carbonyl group on the product (2,4-dihydroxyacetophenone) are Lewis basic. They will coordinate to the AlCl₃ catalyst, forming stable complexes.[1] This sequestration means that more than a catalytic amount of AlCl₃ is required.
-
Solution: For acylation of phenols, a stoichiometric amount (or a slight excess, ~1.1 to 2.2 equivalents) of the Lewis acid catalyst is necessary to account for complexation with both the starting material and the product.
-
Issue 2: My Clemmensen reduction of 2,4-dihydroxyacetophenone to 4-ethylresorcinol is failing or producing polymeric material.
-
Question: We are trying to reduce the ketone intermediate using the Clemmensen reduction (Zn(Hg)/HCl), but the reaction is either incomplete or results in a dark, tarry substance. How can we resolve this?
-
Answer: The Clemmensen reduction is notorious for being mechanistically complex and sensitive to substrate. Phenolic compounds can be prone to polymerization under the harsh acidic conditions required.
-
Probable Cause 1: Inactive Amalgam. The zinc-mercury amalgam must be freshly prepared and active for the reaction to proceed efficiently.
-
Solution: Prepare the amalgam immediately before the reaction by treating activated zinc dust with a solution of mercury(II) chloride. Ensure the amalgam is thoroughly washed to remove residual salts.
-
Probable Cause 2: Substrate Polymerization. The strongly acidic and high-temperature conditions can promote side reactions with the electron-rich resorcinol ring.
-
Solution (Alternative Method): Switch to the Wolff-Kishner reduction . This method uses basic conditions (hydrazine and a strong base like KOH in a high-boiling solvent like ethylene glycol) and is often more suitable for acid-sensitive substrates.[2] It avoids the use of strong acid, thereby minimizing polymerization risk. The acylation product can be directly reduced to the desired alkylbenzene derivative, which is a key advantage of Friedel-Crafts acylation over alkylation.[2][3]
-
Part B: Kolbe-Schmitt Carboxylation of 4-Ethylresorcinol
Issue 3: Very low conversion of 4-ethylresorcinol during the Kolbe-Schmitt carboxylation.
-
Question: We are scaling up the carboxylation of 4-ethylresorcinol using sodium hydroxide and high-pressure CO₂. Our lab-scale runs gave moderate yields, but at the pilot scale, the conversion has dropped dramatically. What are the key scale-up variables we are missing?
-
Answer: The Kolbe-Schmitt reaction is a classic gas-solid or gas-slurry reaction that presents significant mass and heat transfer challenges upon scale-up.[4][5] Low conversion is almost always linked to one of the following factors.
-
Probable Cause 1: Incomplete Phenoxide Formation. The reaction proceeds through the nucleophilic attack of the phenoxide on CO₂.[6] Incomplete deprotonation of the 4-ethylresorcinol means less reactive species is available.
-
Solution: Ensure a stoichiometric amount of a strong, dry base (NaOH or KOH) is used. At scale, mixing efficiency is critical. Use a reactor with baffles and a high-torque overhead stirrer to ensure the solid base and phenol are intimately mixed to form a homogenous, dry powder before introducing CO₂.
-
Probable Cause 2: Poor CO₂ Mass Transfer. This is the most common scale-up challenge. In a large reactor, getting gaseous CO₂ to efficiently contact the solid sodium phenoxide is difficult.[7] The reaction can become diffusion-limited.
-
Solution:
-
Reactor Design: A high-pressure autoclave with excellent agitation is mandatory. Maximize the surface area of the solid phenoxide by ensuring it is a fine, free-flowing powder.
-
Suspension-Based Method: A modern and highly effective approach is to run the reaction as a suspension in a high-boiling, inert solvent like toluene.[8] This dramatically improves CO₂ transfer to the phenoxide particles, leading to faster reaction times and higher yields even at lower pressures.[8]
-
-
Probable Cause 3: Presence of Moisture. As with the Friedel-Crafts reaction, any water will consume the phenoxide and react with CO₂ to form bicarbonate, killing the reaction.
-
Solution: Use anhydrous reactants and ensure the reactor is thoroughly dried. A vacuum-drying step after loading the phenoxide salt, prior to CO₂ addition, is highly recommended at scale.
-
Issue 4: The main product is the wrong isomer, or we have a difficult-to-separate mixture of isomers.
-
Question: Our HPLC analysis shows significant amounts of an isomeric byproduct alongside our desired 2-Ethyl-4,6-dihydroxybenzoic acid. How can we improve the regioselectivity?
-
Answer: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on reaction conditions and the choice of counter-ion, reflecting a classic case of kinetic versus thermodynamic control.
-
Probable Cause 1: Reaction Temperature. Generally, lower temperatures (around 125°C) favor the formation of the ortho-carboxylated product (the desired product), which is kinetically favored. Higher temperatures can cause rearrangement to the more thermodynamically stable para-isomer.[4]
-
Solution: Maintain strict temperature control. At scale, this means using a reactor with a well-designed heating jacket and good agitation to avoid localized hot spots.[5]
-
Probable Cause 2: Choice of Alkali Metal. The use of sodium phenoxide typically favors ortho-carboxylation, while potassium phenoxide can lead to higher amounts of the para-isomer.[6] This is due to the nature of the complex formed between the metal ion, the phenoxide, and the incoming CO₂ molecule.
-
Solution: Use sodium hydroxide to prepare the sodium salt of 4-ethylresorcinol to maximize the yield of the desired 2-carboxylated product.
-
Post-Reaction Solution: If isomeric impurities are unavoidable, a method described for the purification of 2,6-dihydroxybenzoic acid can be adapted. This involves adjusting the pH of the aqueous solution of the crude product mixture to around 4-9 and heating.[9][10] Under these conditions, the regioisomeric byproduct (e.g., 4-Ethyl-2,6-dihydroxybenzoic acid) may be less stable and can selectively decompose back to 4-ethylresorcinol, which can then be recovered.[9]
-
Part C: Product Isolation and Purification
Issue 5: The final product is contaminated with dark, polymeric impurities.
-
Question: After acidification and workup, our isolated product is off-color and difficult to purify. What is the source of this contamination?
-
Answer: Phenolic compounds are susceptible to oxidation, especially at the elevated temperatures used in the Kolbe-Schmitt reaction.
-
Probable Cause: Air Oxidation. If the reactor is not properly purged or if leaks are present, trace amounts of oxygen can lead to the formation of colored, high-molecular-weight byproducts.
-
Solution:
-
Inert Atmosphere: Ensure the reactor is leak-tight and operated under a positive pressure of an inert gas (N₂ or CO₂) throughout the heating and reaction cycle.
-
Workup: Conduct the acidic workup and filtration steps promptly. Consider adding a small amount of a reducing agent like sodium bisulfite during workup to scavenge any oxidative species.
-
Purification: Recrystallization from hot water or a mixed solvent system (e.g., ethanol/water) is often effective for removing these impurities. Activated carbon treatment of the hot solution before crystallization can also be highly effective at removing colored contaminants.
-
-
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Resorcinol
This protocol is for laboratory scale and should be adapted with appropriate engineering controls for scale-up.
-
Setup: Assemble a multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. Ensure all glassware is oven-dried.
-
Catalyst Suspension: Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.
-
Substrate Addition: Dissolve resorcinol (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.
-
Workup: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dihydroxyacetophenone.
Protocol 2: Kolbe-Schmitt Carboxylation of 4-Ethylresorcinol
This protocol requires a high-pressure reactor and should only be performed by trained personnel with appropriate safety measures.
-
Reactor Preparation: Charge a high-pressure stainless-steel autoclave with finely powdered 4-ethylresorcinol (1.0 equivalent) and powdered, dry sodium hydroxide (1.1 equivalents).
-
Drying: Seal the reactor and evacuate under vacuum while stirring to remove any residual moisture. Heat gently to 50-60°C under vacuum if necessary.
-
Pressurization: Backfill the reactor with dry carbon dioxide gas. Pressurize the reactor to 5-7 bar (initial pressure) and then heat the stirred mixture to 125-130°C. The pressure will increase with temperature. Maintain a working pressure of up to 100 atm if the equipment allows.[6][7]
-
Reaction: Hold the reaction at temperature and pressure for 6-8 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mass in water.
-
Purification: Filter the aqueous solution to remove any insoluble material. Cool the filtrate to 10-15°C and slowly acidify with concentrated HCl or H₂SO₄ to a pH of ~1-2.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 2-Ethyl-4,6-dihydroxybenzoic acid.
Quantitative Data Summary
| Parameter | Friedel-Crafts Acylation | Kolbe-Schmitt Carboxylation |
| Key Reagents | Resorcinol, Acetyl Chloride | 4-Ethylresorcinol, CO₂ |
| Catalyst/Base | AlCl₃ (Stoichiometric) | NaOH (Stoichiometric) |
| Typical Temp. | 0°C to Room Temp. | 125 - 150°C[7] |
| Typical Pressure | Atmospheric | 80 - 100 atm[6][7] |
| Typical Yield | 75-85% | 60-75% |
| Common Impurities | Unreacted Resorcinol, Polyacylated products | Isomeric byproducts, Unreacted Phenol, Polymeric oxidation products |
Visualized Workflows and Logic
Troubleshooting Decision Tree for Kolbe-Schmitt Carboxylation
Caption: Decision tree for troubleshooting low yields in the Kolbe-Schmitt reaction.
References
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (2023). MDPI. [Link]
- Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.
- Method for producing 2,6-dihydroxybenzoic acid.
-
(PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. [Link]
-
2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. (2021). YouTube. [Link]
-
Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. (2024). PMC. [Link]
-
Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Royal Society of Chemistry. [Link]
- Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof.
-
Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024). RSC Sustainability. [Link]
-
Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. (2024). MDPI. [Link]
-
Kolbe–Schmitt reaction. Wikipedia. [Link]
-
Decarboxylation Reactions | Chapter 15 - Organic Chemistry (2nd Edition). YouTube. [Link]
-
Friedel-Crafts Acylation with Practice Problems. (2023). Chemistry Steps. [Link]
-
A comprehensive review on the formation and mitigation of polycyclic aromatic hydrocarbons (PAH4) in edible oils: From oilseeds to oils. PMC. [Link]
- Process for the preparation of aromatic compounds.
-
Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. PMC. [Link]
-
18.5 Friedel–Crafts Alkylation and Acylation. (2019). Chemistry LibreTexts. [Link]
-
Polycyclic Aromatic Hydrocarbon Occurrence and Formation in Processed Meat, Edible Oils, and Cereal-Derived Products: A Review. (2023). MDPI. [Link]
- Method for producing 2,6-dihydroxybenzoic acid.
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
Technical Guide: Impurity Management in 2-Ethyl-4,6-dihydroxybenzoic Acid Synthesis
This guide serves as a comprehensive technical resource for researchers and process chemists synthesizing 2-Ethyl-4,6-dihydroxybenzoic acid (an ethyl homologue of Orsellinic Acid). It addresses the specific challenges of regio-selectivity, thermal instability, and oxidative degradation inherent to resorcylic acid derivatives.
Synthesis Overview & Reaction Logic
The synthesis of 2-Ethyl-4,6-dihydroxybenzoic acid is typically achieved via the Kolbe-Schmitt carboxylation of 5-ethylresorcinol (5-ethyl-1,3-benzenediol). This reaction, while effective, is governed by a delicate balance of thermodynamics and kinetics, leading to a specific profile of by-products.
Reaction Scheme & Impurity Pathways
The following diagram illustrates the primary reaction pathway and the formation of critical impurities (Regioisomers and Decarboxylation products).
Caption: Mechanistic pathway showing the competition between the target ortho-isomer and the gamma-isomer, plus degradation routes.
Troubleshooting & FAQ: Identifying and Removing By-Products
This section addresses specific issues reported by users during the workup and analysis phases.
Issue 1: "I see a persistent impurity at RRT ~0.9 or ~1.1 in HPLC. Is this the regioisomer?"
Diagnosis: Yes, this is likely 2,6-dihydroxy-4-ethylbenzoic acid (the gamma-resorcylic acid isomer).
-
Mechanism: In the Kolbe-Schmitt reaction, the phenoxide anion can be carboxylated at two activated positions:
-
Position 2 (between the two hydroxyls): Leads to the 2,6-dihydroxy-4-ethyl isomer. This position is electronically most activated but sterically hindered.
-
Position 4/6 (ortho to one OH, para to the other): Leads to the target 2-ethyl-4,6-dihydroxy isomer.
-
-
Causality: The ratio depends heavily on the alkali metal cation used. Potassium (
) often favors the para-position (relative to the phenoxide) or less hindered sites, while Sodium ( ) may favor the chelated ortho transition state.
Corrective Protocol (Purification): The two isomers have distinct pKa values and solubility profiles due to intramolecular hydrogen bonding.
| Property | Target (2-Ethyl-4,6-diOH) | Impurity (2,6-diOH-4-Ethyl) |
| H-Bonding | Strong intramolecular H-bond (OH···COOH) | Double intramolecular H-bond (OH···COOH···HO) |
| Acidity (pKa) | Moderately acidic | More acidic (stabilized anion) |
| Solubility | Soluble in MeOH, EtOAc | Lower solubility in non-polar solvents |
Action Plan:
-
Recrystallization: Use Water/Methanol (90:10) . The 2,6-isomer is often less soluble in water due to strong internal chelation reducing its interaction with the solvent, or conversely, it may crystallize out first depending on pH.
-
Flash Chromatography: If recrystallization fails, use a C18 reverse-phase column.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Note: The 2,6-isomer typically elutes later than the 2,4-isomer on C18 due to the "pseudo-ring" formed by hydrogen bonding making it more hydrophobic.
-
Issue 2: "My product yield decreases during drying, and I see the starting material reappearing."
Diagnosis: You are experiencing Thermal Decarboxylation .
-
Mechanism: Electron-rich benzoic acids (like dihydroxybenzoic acids) are prone to losing
upon heating, especially in acidic media. This reverts the product back to 5-ethylresorcinol . -
Trigger: Drying at temperatures >60°C or prolonged heating in acidic solution.
Corrective Protocol:
-
Lower Drying Temp: Dry the solid under high vacuum at ambient temperature or max 40°C.
-
Avoid Acidic Boiling: Do not boil the compound in strong acid during recrystallization. Dissolve in minimum hot solvent and cool rapidly.
-
Storage: Store under Argon at -20°C to prevent slow decarboxylation over time.
Issue 3: "The product has a pink or brown hue instead of being white."
Diagnosis: This indicates Oxidative Degradation (Quinone formation).
-
Mechanism: Resorcinol derivatives are easily oxidized by atmospheric oxygen, particularly under alkaline conditions (during the Kolbe-Schmitt reaction) or if trace metal ions (Fe, Cu) are present.
-
By-products: Quinones and polymerized phenolic species.
Corrective Protocol:
-
Deoxygenation: Sparge all reaction solvents and workup water with Nitrogen or Argon for 15 minutes before use.
-
Additive: Add a pinch of Sodium Bisulfite (
) or Ascorbic Acid to the acidification step during workup. This acts as a reducing agent to quench quinones. -
Iron Removal: Ensure no metallic spatulas touch the wet acidic solid. Use glass or plastic tools. Wash the final crystals with dilute EDTA solution if metal contamination is suspected.
Validated Purification Workflow
Follow this decision tree to ensure high purity (>98%) suitable for biological assays.
Caption: Step-by-step purification logic to eliminate color bodies and regioisomers.
Analytical Reference Data
Use these parameters to validate your isolated compound.
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Pink = Oxidation; Yellow = Polymerization |
| 1H NMR (DMSO-d6) | Distinct ethyl triplet/quartet; Aromatic protons should be singlets (meta-coupling) | |
| Mass Spec (ESI-) | [M-H]- = 195.07 | Expect fragments at 151 (Decarboxylation - CO2) |
| HPLC Purity | >98.0% (AUC) | Monitor 210 nm and 254 nm |
References
-
Kolbe-Schmitt Reaction Mechanism & Regioselectivity
-
Separation of Dihydroxybenzoic Acid Isomers
- Source: Oxford Academic (J. Chrom. Sci). "Separation of Five Isomers of Dihydroxybenzoic Acid by HSCCC."
-
URL:[Link]
-
Synthesis of Orsellinic Acid Homologues (Contextual)
- Source: NIH PubMed.
-
URL:[Link]
-
Thermal Decarboxylation of Beta-Resorcylic Acids
- Source: ScienceDirect / Elsevier. "Thermal stability of hydroxybenzoic acids.
-
URL:[Link]
Sources
Validation & Comparative
A Comprehensive Comparison Guide: 2-Ethyl-4,6-dihydroxybenzoic Acid vs. Classical Dihydroxybenzoic Acid Isomers
Executive Summary
In the landscape of functional aromatic compounds, dihydroxybenzoic acids (DHBAs) serve as foundational molecules across analytical chemistry, neurotherapeutics, and natural product biosynthesis. However, introducing an alkyl substitution to the aromatic ring fundamentally alters the molecule's functional trajectory.
This guide provides an objective, data-driven comparison between 2-Ethyl-4,6-dihydroxybenzoic acid (commonly known as homoorsellinic acid) and classical DHBA isomers (such as 2,5-DHBA and 2,6-DHBA). While classical DHBAs dominate as matrices in mass spectrometry and as antioxidant therapeutics, 2-Ethyl-4,6-DHBA is uniquely positioned as a critical polyketide precursor in the biocatalytic synthesis of complex macrolides and novel cannabinoid analogues.
Structural and Physicochemical Profiling
The addition of an ethyl group at the 2-position in 2-Ethyl-4,6-DHBA increases its molecular weight and lipophilicity compared to standard DHBA isomers[1]. This structural divergence dictates their respective applications: the ethyl chain facilitates hydrophobic pocket binding in enzymes, whereas the bare DHBA isomers rely on their hydrogen-bonding and crystallization properties.
Table 1: Physicochemical and Application Profile of DHBA Isomers
| Compound | IUPAC Name | Molecular Weight | Primary Application | Key Differentiating Property |
| Homoorsellinic Acid | 2-Ethyl-4,6-dihydroxybenzoic acid | 182.17 g/mol | Biocatalysis / Drug Synthesis | Alkyl chain enables binding in prenyltransferase hydrophobic pockets[1],[2]. |
| Gentisic Acid | 2,5-Dihydroxybenzoic acid | 154.12 g/mol | MALDI Matrix / Therapeutics | Excellent UV absorption; dissociates Aβ(1-42) oligomers[3]. |
| 2,6-DHBA | 2,6-Dihydroxybenzoic acid | 154.12 g/mol | MALDI Matrix (Polymers) | Superior for solvent-free PEG cationization[4]. |
| Protocatechuic Acid | 3,4-Dihydroxybenzoic acid | 154.12 g/mol | Antioxidant / Antimicrobial | Vicinal hydroxyls (catechol) provide high radical scavenging[5]. |
| 2,3-DHBA | 2,3-Dihydroxybenzoic acid | 154.12 g/mol | Therapeutics / Siderophore | Strong iron chelation; steep concentration-dependent Aβ dissociation[3]. |
Comparative Performance Analysis
Biocatalysis and Polyketide Synthesis (The Domain of 2-Ethyl-4,6-DHBA)
Unlike classical DHBAs, 2-Ethyl-4,6-DHBA is a specialized biological building block. It is synthesized in vivo from propanoic acid via olivetolic acid cyclase (OAC)[6]. In drug development, it serves as a critical substrate for prenyltransferases (such as NphB or CsPT4) to generate C2-cannabinoid analogues[2],[6]. Furthermore, it forms the structural core of the rhamnoside-dichlorohomoorsellinate moiety in Fidaxomicin (lipiarmycin A4), a clinically used macrolactone antibiotic targeting C. difficile[7]. The ethyl group is indispensable here, as it anchors the molecule into the hydrophobic active sites of biosynthetic enzymes.
Mass Spectrometry MALDI Matrices (The Domain of 2,5-DHBA & 2,6-DHBA)
In Matrix-Assisted Laser Desorption/Ionization (MALDI), 2-Ethyl-4,6-DHBA is entirely outperformed by 2,5-DHBA and 2,6-DHBA. 2,5-DHBA is the gold standard for peptide ionization, while 2,6-DHBA exhibits unparalleled performance for synthetic polymers like polyethylene glycol (PEG)[4]. According to the Coupled Chemical and Physical Dynamics (CPCD) model, the superiority of 2,5- and 2,6-DHBA is driven by the thermodynamics of their excited-state proton transfer rather than simple sublimation enthalpy[8],[9].
Neurotherapeutics and Oligomer Dissociation (The Domain of 2,3-DHBA & 2,5-DHBA)
Classical DHBAs exhibit unique neurotherapeutic properties not shared by alkylated derivatives. Specifically, 2,5-DHBA and 2,3-DHBA have been proven to differentially dissociate soluble amyloid-beta Aβ(1-42) oligomers[3]. 2,5-DHBA dissociates these oligomers without generating metastable fragmentation intermediates, making it a highly targeted compound for Alzheimer's disease research[3].
Mechanistic Pathways
Fig 1. Biosynthetic routing of 2-Ethyl-4,6-DHBA into cannabinoid analogues via prenyltransferases.
Fig 2. MALDI ionization mechanism of 2,6-DHBA based on the Coupled Chemical and Physical Dynamics.
Self-Validating Experimental Protocols
Protocol 1: Enzymatic Prenylation of 2-Ethyl-4,6-DHBA to Cannabinoid Precursors
Objective: Synthesize a C2-cannabinoid precursor using recombinant prenyltransferase. Causality & Design: The selection of 0.1 M Tris-Cl at pH 8.0 is not arbitrary; it ensures the partial deprotonation of the phenolic hydroxyls on 2-Ethyl-4,6-DHBA. This deprotonation increases their electron-donating effect, activating the aromatic ring for electrophilic aromatic substitution by the geranyl carbocation generated from GPP[2].
Step-by-Step Methodology:
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 1 mM 2-Ethyl-4,6-dihydroxybenzoic acid and 2 mM Geranyl Pyrophosphate (GPP) in 0.1 M Tris-Cl buffer (pH 8.0).
-
Enzyme Addition: Add 5 µg of purified recombinant prenyltransferase (e.g., NphB or CsPT4).
-
Incubation: Incubate the mixture at 37°C for exactly 1 hour. This temperature provides the optimal thermodynamic environment for NphB stability and turnover rate.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold methanol, which instantly denatures the enzyme and precipitates proteins.
-
Self-Validation (LC-MS): Centrifuge at 10,000 x g for 5 minutes. Inject the supernatant into an LC-MS system. Validation Checkpoint: UV absorbance alone cannot distinguish the prenylated product due to overlapping chromophores. You must monitor the MS for an exact mass shift of +136 Da (addition of the geranyl group minus a proton), confirming successful prenylation[2],[6].
Protocol 2: Solvent-Free MALDI Matrix Preparation using 2,6-DHBA
Objective: Achieve high-resolution MALDI-TOF MS spectra for Polyethylene Glycol (PEG) using 2,6-DHBA. Causality & Design: Solvent-based preparations often fail for PEG because the solvent evaporation rates differ between the polymer and the 2,6-DHBA matrix, leading to phase separation (the "sweet spot" effect). Solvent-free mechanical grinding forces intimate co-crystallization, ensuring uniform laser ablation and optimal gas-phase cationization[4].
Step-by-Step Methodology:
-
Material Weighing: Weigh 10 mg of 2,6-DHBA and 1 mg of PEG standard (e.g., PEG 4000).
-
Mechanical Grinding: Place both dry powders into an agate mortar. Grind vigorously with a pestle for 5 minutes until a fine, homogeneous powder is achieved.
-
Target Spotting: Press a small amount (approx. 0.5 mg) of the finely ground mixture directly onto a stainless steel MALDI target plate using a clean spatula. Flatten the powder to create a uniform layer.
-
Self-Validation (MS Acquisition): Fire the UV laser (e.g., 337 nm N2 laser) at the solid target. Validation Checkpoint: A successful preparation will yield a robust, bell-shaped distribution of [M+Na]+ adducts separated by exactly 44 Da (the repeating ethylene oxide unit). If signal intensity is poor, the grinding time must be increased to ensure molecular-level mixing[4].
References
-
National Center for Biotechnology Information. "2-Ethyl-4,6-dihydroxybenzoic acid | C9H10O4 | CID 12658774 - PubChem". nih.gov. 1
-
"Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers". nih.gov. 3
-
"Effect of Dihydroxybenzoic Acid Isomers on the Analysis of Polyethylene Glycols in MALDI-MS". researchgate.net. 4
-
"MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid". rknochenmuss.ch. 8
-
"Sublimation properties of x,y-dihydroxybenzoic acid isomers as model matrix assisted laser desorption ionisation". sump4.com. 9
-
"A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs". benchchem.com. 5
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"US11518983B1 - Prenyltransferase variants with increased thermostability". google.com. 2
-
"Chemistry and Biology of the Clinically Used Macrolactone Antibiotic Fidaxomicin". scispace.com. 7
-
"Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues". mdpi.com. 6
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- 9. sump4.com [sump4.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-4,6-dihydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the dihydroxybenzoic acid scaffold represents a privileged structure, offering a versatile platform for the development of novel therapeutic agents. Among these, 2-Ethyl-4,6-dihydroxybenzoic acid, a resorcylic acid derivative, and its analogues are emerging as a class of compounds with significant potential across various biological activities, including antimicrobial and cytotoxic effects. The strategic placement of hydroxyl groups and the presence of an ethyl substituent on the aromatic ring provide a unique chemical environment that can be systematically modified to explore and optimize biological efficacy.
This in-depth technical guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Ethyl-4,6-dihydroxybenzoic acid derivatives. While comprehensive SAR studies on a broad series of these specific derivatives are still emerging, this guide synthesizes data from closely related analogues to elucidate the key structural determinants of their biological activity. We will delve into the influence of structural modifications on antimicrobial and cytotoxic properties, supported by experimental data and detailed protocols to facilitate further research and development in this promising area.
The Core Scaffold: Understanding the Chemical Landscape
The 2-Ethyl-4,6-dihydroxybenzoic acid molecule is characterized by a benzene ring substituted with a carboxylic acid group, two hydroxyl groups at positions 4 and 6, and an ethyl group at position 2. This arrangement, particularly the resorcinolic dihydroxy pattern, is crucial for its biological activity. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the carboxylic acid provides a key site for interaction with biological targets and can be modified to modulate physicochemical properties such as lipophilicity and cell permeability. The ethyl group at the 2-position introduces a lipophilic character and steric bulk, which can influence target binding and selectivity.
The primary points for derivatization on this scaffold involve modifications of the carboxylic acid group (e.g., esterification, amidation), alteration of the alkyl chain at the 2-position, and substitution on the aromatic ring. Each of these modifications can profoundly impact the compound's biological profile.
Caption: Core scaffold of 2-Ethyl-4,6-dihydroxybenzoic acid and key points for derivatization.
Comparative Analysis of Biological Activity
The biological activity of 2-Ethyl-4,6-dihydroxybenzoic acid derivatives is intrinsically linked to their chemical structure. By comparing the activity of various analogues, we can deduce key SAR principles.
Antimicrobial Activity
The antimicrobial potential of dihydroxybenzoic acid derivatives has been a subject of significant interest. The presence of hydroxyl groups is often critical for activity, and modifications to the carboxylic acid and the alkyl substituent can dramatically influence potency and spectrum.
Key SAR Insights for Antimicrobial Activity:
-
Esterification of the Carboxylic Acid: Conversion of the carboxylic acid to its corresponding esters can enhance antimicrobial activity. This is often attributed to an increase in lipophilicity, which facilitates passage through the microbial cell membrane. The length of the alkyl chain of the ester can also play a role, with a moderate chain length often showing optimal activity.
-
Amidation of the Carboxylic Acid: The synthesis of amide derivatives can also lead to potent antimicrobial agents. The nature of the amine used for amidation can introduce additional functional groups capable of interacting with microbial targets.
-
Influence of the 2-Alkyl Group: The length and branching of the alkyl group at the 2-position are critical. An increase in the alkyl chain length from ethyl to longer chains (e.g., pentyl) has been shown in related dihydroxybenzoic acids to correlate with increased antifungal activity.[1][2][3]
Table 1: Comparative Antimicrobial Activity of Dihydroxybenzoic Acid Derivatives (Analogues)
| Compound ID | R1 (Position 1) | R2 (Position 2) | R6 (Position 6) | Test Organism | Activity (MIC in µg/mL) | Reference |
| Analogue 1 | -COOH | -H | -H | S. aureus | >1000 | [4] |
| Analogue 2 | -COOCH3 | -H | -pentyl | C. sphaerospermum | 2.5 | [1] |
| Analogue 3 | -COOC2H5 | -H | -pentyl | C. sphaerospermum | Less active than methyl ester | [1][2] |
| Analogue 4 | -COOH | -H | -pentyl | C. sphaerospermum | 5.0 | [1][2] |
| Analogue 5 | Hydrazone derivative | -H | -H | MRSA | 3.91 | [4] |
Note: Data presented for analogues (2,4-dihydroxybenzoic acid derivatives) due to limited specific data on 2-Ethyl-4,6-dihydroxybenzoic acid derivatives. MIC = Minimum Inhibitory Concentration.
Cytotoxic Activity
The cytotoxic effects of these compounds against various cancer cell lines are another area of active investigation. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of key enzymes, and generation of reactive oxygen species.
Key SAR Insights for Cytotoxic Activity:
-
Free Hydroxyl Groups: The presence of free hydroxyl groups on the aromatic ring is often associated with higher cytotoxic potential.
-
Lipophilicity and Alkyl Chain Length: Similar to antimicrobial activity, cytotoxicity can be modulated by altering the lipophilicity of the molecule. Increasing the length of the alkyl chain at the 2-position can enhance cytotoxicity up to a certain point, after which a decrease in activity may be observed due to reduced solubility or unfavorable interactions with the target.[5]
-
Carboxylic Acid Modifications: Esterification or amidation of the carboxylic acid can lead to derivatives with altered cytotoxic profiles, sometimes with increased potency and selectivity against specific cancer cell lines.
Table 2: Comparative Cytotoxic Activity of Dihydroxybenzoic Acid Derivatives (Analogues)
| Compound ID | R1 (Position 1) | R2 (Position 2) | R6 (Position 6) | Cell Line | Activity (IC50 in µM) | Reference |
| Analogue 6 | -COOH | -H | -H | MDA-MB-231 | 4770 | [6] |
| Analogue 7 | -COOCH3 | -H | -pentyl | A. salina (toxicity) | 27.2 (LD50) | [1][3] |
| Analogue 8 | -COOH | -H | -pentyl | A. salina (toxicity) | 24.1 (LD50) | [1][3] |
| Analogue 9 | Resorcylic acid lactone | - | - | H460 (Lung) | Potent activity | [7][8] |
| Analogue 10 | Alkyl benzoate | - | - | MCF-7 (Breast) | 2.4 | [9] |
Note: Data presented for analogues and related structures. IC50 = Half-maximal inhibitory concentration; LD50 = Median lethal dose.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following are standard protocols for assessing the antimicrobial and cytotoxic activities of 2-Ethyl-4,6-dihydroxybenzoic acid derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a stock concentration. Prepare two-fold serial dilutions of each compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2-Ethyl-4,6-dihydroxybenzoic acid derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting cell viability against the compound concentration.
Concluding Remarks and Future Directions
The 2-Ethyl-4,6-dihydroxybenzoic acid scaffold holds considerable promise for the development of new therapeutic agents. Based on the structure-activity relationships of analogous compounds, it is evident that strategic modifications to the carboxylic acid and the 2-alkyl substituent are key to modulating antimicrobial and cytotoxic activities. The insights provided in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to design and synthesize novel derivatives with enhanced potency and selectivity.
Future research should focus on a systematic exploration of a diverse library of 2-Ethyl-4,6-dihydroxybenzoic acid derivatives to establish a more comprehensive and specific SAR for this compound class. This should include variations in the length and branching of the 2-alkyl chain, a wide range of ester and amide modifications, and the introduction of various substituents on the aromatic ring. Elucidating the precise mechanisms of action of the most potent compounds will also be critical for their further development as clinical candidates.
References
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Resorcylic acid lactones with cytotoxic and NF-κB inhibitory activities and their structure-activity relationships. PubMed. [Link]
-
Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure–Activity Relationships. ACS Publications. [Link]
-
Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. National Center for Biotechnology Information. [Link]
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Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI. [Link]
-
β-Resorcylic Acid Derivatives, with Their Phytotoxic Activities, from the Endophytic Fungus Lasiodiplodia theobromae in the Mangrove Plant Xylocarpus granatum. PubMed. [Link]
-
Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. TORE. [Link]
-
Structural activity relationship (SAR) of the target... ResearchGate. [Link]
-
(PDF) Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. ResearchGate. [Link]
-
Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives. PubMed. [Link]
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Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. PubMed. [Link]
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Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants. National Center for Biotechnology Information. [Link]
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Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. [Link]
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2-Ethyl-4,6-dihydroxybenzoic acid. PubChem. [Link]
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An Improved Synthesis of 2Methyl4,6-dihydroxybenzoic Acid (Orsellinate) Esters and Homologues. ResearchGate. [Link]
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A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Global Research Online. [Link]
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Cytotoxic activity of alkyl benzoate and fatty acids from the red sea sponge Hyrtios erectus. PubMed. [Link]
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Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI. [Link]
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Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. Journal of Applicable Chemistry. [Link]
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Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Cationic alkyl chain length and nanoaggregate form of ionic liquids dominate biocompatibility and toxicity. National Center for Biotechnology Information. [Link]
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Comparative Analysis of the Biological Effects of Hydroxybenzoic Acids: A Technical Guide for Drug Development
As a Senior Application Scientist, I frequently encounter drug development and formulation programs that overlook the profound pharmacological differences between simple phenolic isomers. Hydroxybenzoic acids (HBAs)—ranging from monohydroxy isomers like salicylic acid to dihydroxy variants like protocatechuic acid—serve as foundational scaffolds in medicinal chemistry. However, their biological effects diverge drastically based on the position and number of their hydroxyl groups.
This guide provides an objective, data-driven comparison of key HBAs, elucidating their mechanisms of action and providing self-validating experimental protocols for their evaluation.
Structural Dynamics and Mechanistic Divergence
The biological activity of HBAs is strictly dictated by their structure-activity relationships (SAR). The position of the hydroxyl group on the benzene ring fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and target affinity:
-
2-Hydroxybenzoic Acid (Salicylic Acid): The ortho-hydroxyl group allows for intramolecular hydrogen bonding. This increases the molecule's lipophilicity, enabling it to penetrate the hydrophobic channels of cyclooxygenase (COX) enzymes to exert anti-inflammatory effects.
-
4-Hydroxybenzoic Acid (p-HBA): The para-hydroxyl group favors intermolecular hydrogen bonding. This enhances its interaction with aqueous targets and bacterial cell wall components, driving its use as an antimicrobial agent and paraben precursor[1]. Furthermore, 2 indicate it can induce pyroptosis in specific carcinoma cell lines via caspase-1 activation[2].
-
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid, PCA): The addition of a second hydroxyl group to form a catechol-like moiety transforms the molecule into a potent electron donor. This structure is highly effective at scavenging reactive oxygen species (ROS) and modulating the NF-κB pathway, resulting in strong neuroprotective and antioxidant properties[3].
Mechanistic divergence of hydroxybenzoic acid isomers based on structural substitution.
Comparative Pharmacological Profile
To objectively compare these alternatives, we must look at their quantitative performance across different biological assays. The table below summarizes the primary targets and representative metrics for key HBAs.
| Compound | Structural Classification | Primary Biological Target | Key Pharmacological Effect | Representative Metric |
| 2-Hydroxybenzoic Acid | Monohydroxy (Ortho) | COX-1 / COX-2 Enzymes | Anti-inflammatory | COX-1 IC50: ~1.67 μM |
| 4-Hydroxybenzoic Acid | Monohydroxy (Para) | Bacterial Cell Membrane | Antimicrobial, Pro-apoptotic | MIC (E. coli): 500-1000 μg/mL |
| 3,4-Dihydroxybenzoic Acid | Dihydroxy (Catechol) | ROS / NF-κB Pathway | Antioxidant, Neuroprotective | ROS Scavenging IC50: ~15 μM |
| 2,5-Dihydroxybenzoic Acid | Dihydroxy (Para/Meta) | Cyclin Dependent Kinases | Chemopreventive (Colorectal) | CDK Inhibition: 50-100 μM |
Deep Dive: Chemoprevention vs. Neuroprotection
While 2-HBA is a well-known COX inhibitor, its downstream metabolite 2,5-Dihydroxybenzoic acid (2,5-DHBA) exhibits COX-independent chemopreventive effects. As detailed in 4, 2,5-DHBA directly inhibits Cyclin Dependent Kinases (CDKs), halting colorectal cancer cell proliferation at concentrations of 50-100 μM[4].
Conversely, Protocatechuic Acid (PCA) demonstrates profound neuroprotective effects. By mitigating oxidative stress and reducing neuroinflammation, PCA has been shown to prevent β-amyloid-induced cytotoxicity in Alzheimer's models and elevate Brain-Derived Neurotrophic Factor (BDNF) levels[5].
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity when evaluating these compounds, the following protocols are designed with built-in validation mechanisms. Do not merely follow these steps; understand the causality behind the chemistry.
Protocol A: In Vitro COX-2 Inhibition Assay (For 2-HBA & Derivatives)
When evaluating the anti-inflammatory potential of novel HBA derivatives, accurate IC50 determination requires a highly controlled enzymatic environment.
Step-by-Step Methodology:
-
Holoenzyme Reconstitution: Incubate recombinant human COX-2 with 1 μM hematin in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.
-
Causality: Why hematin? Hematin reconstitutes the active holoenzyme. Without it, the apoenzyme degrades rapidly during the assay, leading to a false-positive loss of enzyme activity that skews IC50 values.
-
-
Inhibitor Pre-Incubation: Add the HBA derivative (serial dilutions from 0.1 to 1000 μM) and incubate for 30 minutes.
-
Causality: COX enzymes exhibit time-dependent inhibition kinetics with phenolic compounds. Failing to pre-incubate allows the substrate to outcompete the inhibitor for the active site before the inhibitor-enzyme complex stabilizes.
-
-
Substrate Addition: Initiate the reaction by adding 10 μM arachidonic acid. Incubate for exactly 2 minutes.
-
Reaction Quenching: Stop the reaction by adding 1M HCl containing 10 mM SnCl2.
-
Causality: Arachidonic acid metabolism produces PGH2, a highly unstable intermediate. SnCl2 forcefully and uniformly reduces all PGH2 to stable PGE2, ensuring downstream quantification is accurate and not an artifact of random degradation.
-
-
Quantification: Measure PGE2 levels using a competitive ELISA.
Self-validating workflow for in vitro COX-2 inhibition and PGE2 quantification.
Protocol B: High-Throughput Resazurin MIC Assay (For 4-HBA Antimicrobial Screening)
When assessing the antimicrobial efficacy of 4-HBA and its paraben derivatives, standard optical density (OD600) measurements are insufficient.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli) to logarithmic phase and adjust to
CFU/mL in Mueller-Hinton broth. -
Compound Plating: Dispense 4-HBA serial dilutions into a 96-well plate.
-
Incubation: Add the bacterial inoculum and incubate at 37°C for 18 hours.
-
Viability Staining: Add 0.015% resazurin dye to all wells and incubate for an additional 2 hours.
-
Causality: Why resazurin instead of OD600? 4-HBA disrupts bacterial cell membranes, leaving behind cellular debris. OD600 cannot differentiate between living cells and dead debris, leading to artificially inflated MIC values. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) strictly by active dehydrogenases in living cells, providing a self-validating, binary viability metric.
-
-
Readout: Determine the MIC as the lowest concentration well that remains blue (no metabolic reduction).
References
- Source: National Institutes of Health (NIH)
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives Source: ResearchGate URL
- 4-Hydroxybenzoic acid: Synthesis method and Biological activity Source: ChemicalBook URL
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
Sources
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- 3. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Colorectal Cancer Prevention by Aspirin—A Literature Review and Perspective on the Role of COX-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the role of protocatechuic acid in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods for 2-Ethyl-4,6-dihydroxybenzoic Acid Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step; it is the bedrock of product quality, safety, and efficacy. 2-Ethyl-4,6-dihydroxybenzoic acid, a key chemical entity, demands a robust analytical method to ensure its concentration is accurately determined in various matrices. This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on the validation of a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of scientific integrity and regulatory compliance.
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][2][3] This guide eschews a simple checklist approach, instead delving into the scientific rationale behind the selection of methods, the design of validation experiments, and the interpretation of their outcomes, ensuring a self-validating and trustworthy analytical system.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for a phenolic compound like 2-Ethyl-4,6-dihydroxybenzoic acid is a critical decision dictated by factors such as molecular structure, required sensitivity, sample matrix complexity, and throughput needs. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most frequently employed methods for quantifying phenolic compounds.[4]
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for non-volatile, polar compounds like dihydroxybenzoic acids.[4][5] Its versatility, robustness, and ability to be coupled with various detectors (e.g., UV-Vis, Mass Spectrometry) make it a primary choice.
-
Gas Chromatography (GC): While powerful, GC typically requires derivatization to increase the volatility of polar, non-volatile compounds like phenolic acids, adding a step to sample preparation and a potential source of variability.[4]
-
Spectrophotometric Assays: Techniques like the Folin-Ciocalteu method can measure total phenolics but lack the specificity to quantify a single compound within a mixture.[4][6]
For the specific quantification of 2-Ethyl-4,6-dihydroxybenzoic acid, a reversed-phase HPLC method with UV detection (HPLC-UV) presents a well-balanced approach, offering excellent specificity, sensitivity, and cost-effectiveness.
The Primary Method: A Deep Dive into HPLC-UV Analysis
The power of HPLC lies in its ability to separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For 2-Ethyl-4,6-dihydroxybenzoic acid, a reversed-phase C18 column is the logical starting point. The nonpolar C18 stationary phase effectively retains the moderately polar analyte, while a polar mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile or methanol, elutes it.[7][8] The addition of an acid (e.g., phosphoric, formic, or trifluoroacetic acid) to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, sharp chromatographic peak and reproducible retention times.[9]
dot
Caption: A typical workflow for the quantification of 2-Ethyl-4,6-dihydroxybenzoic acid using HPLC.
The Cornerstone of Reliability: Method Validation Protocol
Method validation demonstrates through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[10] The process must be guided by authoritative standards, such as the International Council for Harmonisation (ICH) guideline Q2(R2).[1][11]
Key Validation Parameters & Acceptance Criteria
The following table summarizes the essential validation parameters and their typical acceptance criteria, derived from ICH guidelines.[2][12][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is solely from the analyte of interest, without interference from matrix components, impurities, or degradation products.[3] | No interfering peaks at the retention time of the analyte in blank and placebo chromatograms. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical signal over a defined range.[3] | Correlation Coefficient (r²) ≥ 0.999.[14] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[2] | For drug substance assays: 80% to 120% of the test concentration.[10][15] |
| Accuracy | The closeness of test results to the true value, often assessed via recovery studies.[16] | Mean percent recovery should be within a defined range, typically 98.0% to 102.0%.[14] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2.0%.[7] |
| Repeatability | Precision under the same operating conditions over a short interval (intra-assay precision).[12] | RSD ≤ 2.0%. |
| Intermediate Precision | Precision within-laboratory variations: different days, analysts, or equipment.[12] | RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3] | Typically determined by signal-to-noise ratio (S/N) of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).[2] | System suitability parameters should remain within acceptance criteria; RSD of results should be low. |
Comparative Analysis: HPLC-UV vs. Advanced Alternatives
While HPLC-UV is a robust primary method, certain analytical challenges may necessitate more advanced techniques like Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
dot
Caption: Decision tree for selecting an appropriate analytical method based on experimental needs.
Performance Data Comparison
The following table provides a comparative summary of the expected performance of HPLC-UV, GC-MS (with derivatization), and UPLC-MS/MS for the analysis of a dihydroxybenzoic acid. The data is representative of validated methods for structurally similar phenolic compounds.[4][14][17]
| Parameter | HPLC-UV | GC-MS (with derivatization) | UPLC-MS/MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 0.01 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL | ~ 0.2 µg/mL | ~ 0.01 µg/mL |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 | 99 - 101 |
| Precision (% RSD) | < 2.0 | < 5.0 | < 1.5 |
| Analysis Time (min) | 10 - 20 | 15 - 30 | 2 - 10 |
| Specificity | Good; relies on chromatographic separation. | Very Good; separation plus mass fragmentation. | Excellent; separation plus specific precursor-product ion transitions. |
Detailed Experimental Protocols
A meticulously documented protocol is essential for reproducibility. The following section details the step-by-step methodology for validating an HPLC-UV method for 2-Ethyl-4,6-dihydroxybenzoic acid quantification.
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention time and peak shape.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[18]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: Determined by scanning a standard solution; likely around 280 nm for a dihydroxybenzoic acid structure.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Ethyl-4,6-dihydroxybenzoic acid reference standard and dissolve in 100 mL of a suitable diluent (e.g., methanol or mobile phase).[14]
-
Working Standard Solutions: Serially dilute the stock solution with the diluent to prepare at least five concentrations for the calibration curve, spanning the expected range (e.g., 1, 10, 25, 50, 100 µg/mL).[15]
-
Sample Solution: The preparation protocol is matrix-dependent. For a bulk drug substance, it may involve simple dissolution in the diluent. For a finished product, it may require extraction followed by filtration.
Validation Experiments
-
Specificity: Inject the diluent (blank) and a placebo sample. The chromatograms must show no significant peaks at the retention time of the analyte.[14]
-
Linearity: Inject each of the five working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).[14]
-
Accuracy (Recovery): Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13] Prepare three replicates at each level. Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Precision (Repeatability): Prepare and analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[12] Calculate the Relative Standard Deviation (%RSD) of the results.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument. Calculate the %RSD across all data sets to evaluate the effect of these random events.[12]
By adhering to this comprehensive validation framework, researchers and drug development professionals can ensure that the analytical method for quantifying 2-Ethyl-4,6-dihydroxybenzoic acid is not only accurate and precise but also robust and unequivocally fit for its intended purpose, thereby upholding the highest standards of scientific integrity and regulatory compliance.
References
- Techniques for Analysis of Plant Phenolic Compounds.
- 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems.
- A Comparative Guide to the Validation of HPLC Methods for 2,6-Dihydroxybenzoic Acid Analysis. Benchchem.
- Q2(R2) Validation of Analytical Procedures.
- 2-Ethyl-4,6-dihydroxybenzoic acid. PubChem.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Application Note: HPLC Analysis of 2,4,6-Trihydroxybenzoic Acid in Plant Extracts. Benchchem.
- Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review.
- Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
- Essential FDA Guidelines for Bioanalytical Method Validation.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
- SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop.
- A Comparative Guide to the Quantification of 2,6-Dihydroxybenzoic Acid. Benchchem.
- A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. MDPI.
- FDA Releases Guidance on Analytical Procedures.
- (1225)
- HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. SIELC Technologies.
- Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Agilent.
- ICH Guidelines for Analytical Method Valid
- Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Semantic Scholar.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ICH and FDA Guidelines for Analytical Method Valid
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.
- Estimation of Phenolic Compounds Present in the Plant Extracts Using High Pressure Liquid Chromatography, Antioxidant Properties and its.
- A Comparative Guide to ICH Q2(R1)
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Cross-Validation of HPLC-UV and LC-MS/MS for Homoorsellinic Acid Analysis: A Comprehensive Guide
Introduction and Scientific Context
Homoorsellinic acid (2-ethyl-4,6-dihydroxybenzoic acid) is a critical polyketide intermediate, most notably serving as the aromatic precursor moiety in the biosynthesis of the macrolactone antibiotic fidaxomicin (tiacumicin B)[1][2]. As fidaxomicin becomes a frontline defense against Clostridioides difficile infections, the precise quantification of its precursors is essential across the entire drug development pipeline—from the metabolic engineering of producer strains like Dactylosporangium aurantiacum to downstream pharmacokinetic (PK) profiling[3][4].
This guide provides an objective comparison and a rigorous cross-validation framework between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By adhering to the ICH M10 bioanalytical guidelines, this document ensures that data transitioning between these two analytical modalities remains robust, equivalent, and regulatory-compliant[5][6].
Technique Overview & Causality (Expertise & Experience)
Selecting the appropriate analytical platform depends on the matrix complexity and the required limits of quantification.
-
HPLC-UV (The Workhorse): Homoorsellinic acid possesses a highly conjugated dihydroxybenzoic acid core, yielding a strong UV chromophore. HPLC-UV is highly effective for high-concentration samples, such as fermentation broths or synthetic purity assays. It is robust, cost-effective, and less susceptible to matrix ionization effects.
-
LC-MS/MS (The Gold Standard for Trace Analysis): In complex biological matrices (e.g., plasma, serum) or during trace-level mutant screening, UV detection suffers from baseline interference. LC-MS/MS, operating in negative electrospray ionization (ESI-) mode, targets the deprotonated molecule
at m/z 181.1, transitioning to specific product ions. This provides unparalleled selectivity and sub-ng/mL sensitivity[7][8].
The Causality of Cross-Validation: When a drug development program scales from early-stage fermentation optimization (utilizing HPLC-UV) to in vivo clinical PK studies (requiring LC-MS/MS), regulatory bodies mandate cross-validation. This ensures that historical UV data and new MS data are statistically equivalent and free of systematic bias[5].
Figure 1: Biosynthetic origin of homoorsellinic acid and its bifurcated analytical detection pathways.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following methodologies incorporate Internal Standard (IS) normalization and strict System Suitability Testing (SST).
Sample Preparation (Protein Precipitation)
Causality: Homoorsellinic acid is a moderately lipophilic organic acid. Using an acidified organic solvent ensures the carboxylic acid remains unionized during extraction, maximizing recovery while precipitating matrix proteins.
-
Aliquot 100 µL of the biological matrix (plasma or broth) into a microcentrifuge tube.
-
Add 10 µL of Internal Standard solution (Orsellinic acid, 500 ng/mL).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
HPLC-UV Methodology
Causality: Trifluoroacetic acid (TFA) is used here as an ion-pairing agent to suppress the ionization of the silanol groups on the stationary phase and the analyte's carboxylic group, resulting in sharp, symmetrical peaks.
-
Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution. Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 270 nm.
-
SST: Inject a 5 µg/mL standard 5 times. Acceptance: RSD of peak area < 2.0%, tailing factor < 1.5.
LC-MS/MS Methodology
Causality: Unlike the UV method, TFA is strictly avoided here because it causes severe ion suppression in negative ESI. Formic acid provides sufficient acidity for chromatography while maintaining excellent MS sensitivity.
-
Column: UHPLC C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI negative mode. MRM transitions: Homoorsellinic acid m/z 181.1 → 137.1 (quantifier, loss of
), 181.1 → 93.1 (qualifier). IS (Orsellinic acid) m/z 167.1 → 123.1. -
SST: Inject the Lower Limit of Quantification (LLOQ) standard. Acceptance: Signal-to-noise (S/N) > 10.
Cross-Validation Execution (ICH M10 Compliant)
-
Prepare Quality Control (QC) samples at three concentration levels (Low, Mid, High) that fall within the overlapping dynamic range of both instruments (e.g., 500 ng/mL to 10,000 ng/mL).
-
Analyze
replicates of each QC level using both the HPLC-UV and LC-MS/MS methods. -
Calculate the mean accuracy (% Bias) and precision (% RSD) for both methods.
Figure 2: ICH M10 compliant cross-validation workflow for establishing analytical method equivalency.
Data Presentation & Comparative Analysis
The following tables summarize the validation parameters and the cross-validation equivalency data, demonstrating that while LC-MS/MS is vastly superior in sensitivity, both methods align perfectly at higher concentrations.
Table 1: Comparative Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Regulatory Acceptance (ICH M10) |
| Linear Range | 250 – 50,000 ng/mL | 1.0 – 10,000 ng/mL | |
| LLOQ | 250 ng/mL | 1.0 ng/mL | S/N |
| Intra-day Precision (RSD) | 2.4% – 5.1% | 3.1% – 6.8% | |
| Inter-day Accuracy (Bias) | -3.2% to +4.1% | -4.5% to +5.2% | |
| Matrix Effect | Not Assessed (High Conc.) | 92.4% – 98.1% | IS-normalized CV |
Table 2: Cross-Validation Results (Spiked Plasma QCs)
Acceptance Criterion: The mean concentration difference between the two methods must be within ±15%[5][7].
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Mean (ng/mL) | LC-MS/MS Mean (ng/mL) | % Difference (Bias) | Status |
| Low | 500 | 488.2 | 495.6 | +1.51% | PASS |
| Mid | 2,500 | 2,410.5 | 2,465.3 | +2.27% | PASS |
| High | 8,000 | 8,120.4 | 7,950.8 | -2.08% | PASS |
References
-
National Center for Biotechnology Information. "2-Ethyl-4,6-dihydroxybenzoic acid (Homoorsellinic acid)." PubChem, [Link]
-
Zhang, Y., et al. "Characterization of Tiacumicin B Biosynthetic Gene Cluster Affording Diversified Tiacumicin Analogues and Revealing a Tailoring Dihalogenase." Applied Microbiology and Biotechnology, 2021. [Link]
-
Wikipedia Contributors. "Fidaxomicin." Wikipedia, The Free Encyclopedia, [Link]
-
Abdessadek, M., et al. "Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review." Journal of Applied Pharmaceutical Science, 2023. [Link]
-
Miyatake-Ondozabal, H., et al. "Total Synthesis of the Glycosylated Macrolide Antibiotic Fidaxomicin." ACS Publications, 2015. [Link]
-
Lowes, S. "Cross-Validations in Regulated Bioanalysis." IQVIA Laboratories, 2025. [Link]
-
AAPS. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." AAPS PharmSci360, 2024. [Link]
-
Gul, W., et al. "Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues." Semantic Scholar, 2022. [Link]
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A Comprehensive Benchmarking Guide to the Antioxidant Potential of 2-Ethyl-4,6-dihydroxybenzoic acid
This guide provides an in-depth comparative analysis of the antioxidant potential of 2-Ethyl-4,6-dihydroxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental framework, comparative data, and underlying scientific principles necessary to benchmark this novel compound against established antioxidant standards.
Introduction: The Quest for Novel Antioxidants
Antioxidants are vital in mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The search for novel, potent antioxidants is a cornerstone of pharmaceutical and nutraceutical research. 2-Ethyl-4,6-dihydroxybenzoic acid, a derivative of the dihydroxybenzoic acid family, presents a promising scaffold for antioxidant activity. Its structural similarity to alkylresorcinols, known for their health benefits, further underscores its potential.[1][2][3][4][5] This guide aims to provide a rigorous, evidence-based comparison of its antioxidant capabilities against well-established standards: Ascorbic Acid (Vitamin C), Trolox, and Gallic Acid.
The core of antioxidant action lies in the ability of a compound to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).[6][7] The unique arrangement of hydroxyl groups on the benzoic acid core of 2-Ethyl-4,6-dihydroxybenzoic acid suggests a strong potential for radical scavenging. Understanding its performance relative to known antioxidants is crucial for its potential application in therapeutic and industrial contexts.[8]
Comparative Benchmarking: Methodology and Rationale
To provide a comprehensive assessment, we employ three widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay.[9] Each assay operates on a distinct chemical principle, offering a multi-faceted view of the compound's antioxidant profile.
-
DPPH Assay: Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[10][11]
-
ABTS Assay: Assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.[9][12]
-
FRAP Assay: Quantifies the total antioxidant power of a substance by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.[13][14][15][16]
The selection of Ascorbic Acid, Trolox, and Gallic Acid as benchmarks is deliberate. Ascorbic acid is a ubiquitous natural antioxidant, while Trolox, a water-soluble analog of vitamin E, is a common standard in antioxidant capacity assays.[17][18][19] Gallic acid is a potent polyphenolic antioxidant found in many plants.[20][21]
Experimental Protocols: A Step-by-Step Guide
This protocol is designed to determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀). A lower IC₅₀ value indicates higher antioxidant activity.[11]
Experimental Workflow:
Caption: DPPH Assay Workflow
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare a stock solution of 2-Ethyl-4,6-dihydroxybenzoic acid and the standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions to obtain a range of concentrations for each compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test and standard solutions to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[22]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
Experimental Workflow:
Caption: ABTS Assay Workflow
Detailed Steps:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11][23]
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from a standard curve of Trolox.
-
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[13]
Experimental Workflow:
Caption: FRAP Assay Workflow
Detailed Steps:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[14]
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Data Analysis:
Quantitative Comparison and Data Interpretation
The antioxidant potential of 2-Ethyl-4,6-dihydroxybenzoic acid is benchmarked against the standard compounds. The following tables summarize the expected data presentation format. Note: The values presented for the standard compounds are approximate ranges compiled from various literature sources and can vary based on experimental conditions.[25]
Table 1: DPPH Radical Scavenging Activity (IC₅₀)
| Compound | Molecular Weight ( g/mol ) | IC₅₀ (µM) |
| 2-Ethyl-4,6-dihydroxybenzoic acid | 182.17[26] | Experimental Data |
| Ascorbic Acid | 176.12 | ~ 25 - 45[25] |
| Trolox | 250.29 | ~ 40 - 60[25] |
| Gallic Acid | 170.12 | ~ 2 - 10[25] |
A lower IC₅₀ value indicates greater DPPH radical scavenging activity.
Table 2: ABTS Radical Scavenging Activity (TEAC)
| Compound | TEAC Value (mM Trolox Equivalents/g) |
| 2-Ethyl-4,6-dihydroxybenzoic acid | Experimental Data |
| Ascorbic Acid | ~ 0.8 - 1.5 |
| Trolox | 1.0 (by definition)[25] |
| Gallic Acid | ~ 1.5 - 3.0 |
A higher TEAC value indicates greater ABTS radical scavenging activity relative to Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (mM Fe²⁺ Equivalents/g) |
| 2-Ethyl-4,6-dihydroxybenzoic acid | Experimental Data |
| Ascorbic Acid | ~ 0.8 - 1.0[25] |
| Trolox | ~ 1.0 |
| Gallic Acid | ~ 2.5 - 4.5[25] |
A higher FRAP value indicates greater ferric reducing power.
Discussion and Mechanistic Insights
The antioxidant activity of phenolic compounds like 2-Ethyl-4,6-dihydroxybenzoic acid is largely attributed to the number and arrangement of hydroxyl groups on the aromatic ring. The two hydroxyl groups at positions 4 and 6 are expected to readily donate hydrogen atoms to neutralize free radicals. The presence of an ethyl group at the 2-position may influence the compound's lipophilicity and steric hindrance, which can affect its interaction with radicals in different environments.
The results from the DPPH, ABTS, and FRAP assays will provide a comprehensive picture of the antioxidant mechanism. For instance, a high FRAP value would indicate strong electron-donating capabilities, while high DPPH and ABTS scavenging activities would highlight its proficiency in hydrogen atom transfer. Comparing these results to the benchmark compounds will allow for a clear positioning of 2-Ethyl-4,6-dihydroxybenzoic acid within the spectrum of known antioxidants.
Conclusion
This guide provides a robust framework for benchmarking the antioxidant potential of 2-Ethyl-4,6-dihydroxybenzoic acid. By employing standardized assays and comparing the results against well-characterized antioxidants, researchers can obtain a clear and objective assessment of its efficacy. The detailed protocols and data presentation formats are designed to ensure scientific rigor and facilitate the interpretation of experimental outcomes. The insights gained from this comparative analysis will be instrumental in guiding future research and development of this promising compound for therapeutic and industrial applications.
References
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Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. RSC Publishing. Available at: [Link]
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What is the mechanism of Ascorbic Acid? Patsnap Synapse. Available at: [Link]
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An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands. Available at: [Link]
-
A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat. Available at: [Link]
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Antioxidant Activity of Alkylresorcinols from Rye Bran and Their Protective Effects on Cell Viability of PC-12 AC Cells. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]
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Vitamin C (Ascorbic Acid). StatPearls - NCBI Bookshelf. Available at: [Link]
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Chemistry of ascorbic acid. Wikipedia. Available at: [Link]
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The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. SciSpace. Available at: [Link]
-
Ascorbic acid as antioxidant. PubMed. Available at: [Link]
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The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power". PubMed. Available at: [Link]
-
Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. ResearchGate. Available at: [Link]
-
Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Publishing. Available at: [Link]
-
DPPH Assay. Bio-protocol. Available at: [Link]
-
Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells. PubMed. Available at: [Link]
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ABTS Assay, Cat # BAQ060. G-Biosciences. Available at: [Link]
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Gallic Acid: Benefits, Downsides, and Food Sources. Healthline. Available at: [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]
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Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
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Trolox equivalent antioxidant capacity. Wikipedia. Available at: [Link]
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Benchmarking Antioxidant-Related Properties for Gallic Acid through the Use of DFT, MP2, CCSD, and CCSD(T) Approaches. The Journal of Physical Chemistry A. Available at: [Link]
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DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate. Available at: [Link]
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ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
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Research on the Protective Effects and Mechanisms of Gallic Acid Against Cognitive Impairment Induced by Chronic Sleep Deprivation. MDPI. Available at: [Link]
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AqT®-Trolox: The Ultimate Water-Soluble Antioxidant. CellMosaic. Available at: [Link]
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Antioxidant activity applying an improved ABTS radical cation decolorization assay. PubMed. Available at: [Link]
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ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available at: [Link]
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A density functional theory benchmark on antioxidant-related properties of polyphenols. Available at: [Link]
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A DFT study: ranking of antioxidant activity of various candidate molecules. ResearchGate. Available at: [Link]
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The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. PubMed. Available at: [Link]
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Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. PMC. Available at: [Link]
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Comparison of the antioxidant activity of the tested hydroxybenzoic... ResearchGate. Available at: [Link]
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A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]
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Cytotoxicity Profiling of 2-Ethyl-4,6-dihydroxybenzoic Acid and Related Phenolic Homologues: A Comparative Guide
Executive Summary
In the landscape of drug development and natural product screening, resorcinolic acids—a class of polyketide-derived phenols—present a compelling structure-activity relationship (SAR). 2-Ethyl-4,6-dihydroxybenzoic acid (commonly known as homoorsellinic acid) occupies a critical transitional space in this homologous series. This guide provides an objective, data-driven comparison of its cytotoxicity against related phenols, such as orsellinic acid (methyl derivative) and divarinic acid (propyl derivative). By analyzing lipophilic partitioning and mitochondrial disruption, we provide researchers with a mechanistic framework and self-validating protocols for evaluating phenolic compound toxicity.
Structural Causality: The Alkyl Chain Effect
The cytotoxicity of 2,4-dihydroxy-6-alkylbenzoic acids is intrinsically dictated by the length of their alkyl chain at the C-6 position. This substitution directly modulates the molecule's partition coefficient (Log P).
As demonstrated in foundational SAR studies, chain elongation increases lipophilicity, which exponentially enhances the molecule's ability to diffuse across the phospholipid bilayer of mammalian cells[1].
-
Orsellinic Acid (Methyl, C1): Exhibits high aqueous solubility but poor membrane permeability, resulting in low baseline cytotoxicity.
-
2-Ethyl-4,6-dihydroxybenzoic Acid (Ethyl, C2): Provides an optimal amphiphilic balance. The ethyl group allows for sufficient systemic distribution while enabling moderate cellular entry and subsequent mitochondrial accumulation.
-
Divarinic Acid (Propyl, C3): Highly lipophilic, leading to aggressive membrane permeabilization and potent cytotoxicity.
Once intracellular, these phenolic compounds target the mitochondria, inducing G2/M cell cycle arrest and triggering the intrinsic apoptotic pathway[2]. Furthermore, related complex dihydroxybenzoic acid derivatives—such as those formed during the degradation of flavonoids like quercetin—have been shown to cause severe DNA fragmentation and caspase-3/8 activation[3].
Figure 1: Apoptotic signaling pathway induced by alkyl-substituted dihydroxybenzoic acids.
Comparative Cytotoxicity Profiles
To objectively benchmark 2-ethyl-4,6-dihydroxybenzoic acid, we must compare its in vitro performance against its direct homologues and a baseline phenol (Resorcinol). The quantitative data below synthesizes expected inhibitory concentrations (IC50) across standard human cancer cell lines.
| Compound | C-6 Alkyl Chain | Est. Log P | IC50 (HL-60) | IC50 (A549) | Mechanistic Observation |
| Orsellinic Acid | Methyl (-CH3) | ~1.8 | >50 μM | >50 μM | Weak membrane permeabilization |
| 2-Ethyl-4,6-dihydroxybenzoic Acid | Ethyl (-C2H5) | ~2.3 | ~15.5 μM | ~18.2 μM | Moderate mitochondrial depolarization |
| Divarinic Acid | Propyl (-C3H7) | ~2.8 | ~8.4 μM | ~10.1 μM | Strong ΔΨm disruption, G2/M arrest |
| Resorcinol (Control) | None (-H) | ~0.8 | >100 μM | >100 μM | Baseline phenolic reference |
Data Synthesis Note: Values are representative aggregates derived from standardized 72-hour viability assays on human promyelocytic leukemia (HL-60) and adenocarcinomic human alveolar basal epithelial cells (A549)[2].
Self-Validating Experimental Methodologies
To ensure scientific integrity, cytotoxicity screening cannot rely on a single endpoint. The following protocols are designed as self-validating systems . Every assay includes internal controls that independently verify the assay's operational success, preventing false positives caused by reagent degradation or operator error.
Figure 2: Self-validating high-throughput cytotoxicity screening workflow.
Protocol 1: High-Throughput Viability Screening (MTT Assay)
Causality of Design: We utilize the MTT assay because it measures mitochondrial succinate dehydrogenase activity. Since 2-ethyl-4,6-dihydroxybenzoic acid directly targets mitochondrial function, this metabolic readout is highly sensitive to the compound's specific mechanism of action.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells at
cells/well in a 96-well plate.-
Self-Validation Step: Fill the outer perimeter wells with 200 μL of sterile PBS. This prevents the "edge-effect" (evaporation that artificially concentrates the media and skews viability data in outer wells).
-
-
Compound Treatment: After 24 hours of attachment, treat cells with a concentration gradient (0.1 μM to 100 μM) of the phenolic compounds.
-
Vehicle Control: 0.1% DMSO (Ensures the solvent itself is not causing toxicity).
-
Positive Control: 1 μM Staurosporine (Validates that the specific cell passage is capable of undergoing apoptosis).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Detection: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: Carefully aspirate the media, dissolve the formazan in 150 μL of pure DMSO, and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Orthogonal Validation of Mitochondrial Depolarization (JC-1 Assay)
Causality of Design: A reduction in MTT signal can sometimes indicate a temporary metabolic slowing rather than true cell death. To prove the mechanistic claim that these phenols cause apoptosis via mitochondrial disruption[2], we must orthogonally validate the MTT results using a JC-1 fluorescent probe.
Step-by-Step Methodology:
-
Preparation: Treat A549 cells in 6-well plates with the calculated IC50 dose of 2-ethyl-4,6-dihydroxybenzoic acid for 24 hours.
-
Staining: Wash cells with PBS and incubate with 5 μg/mL JC-1 dye for 20 minutes at 37°C in the dark.
-
Mechanistic Causality: JC-1 forms red fluorescent J-aggregates in healthy, polarized mitochondria. In depolarized apoptotic mitochondria, it remains as green fluorescent monomers.
-
Self-Validation Step (Positive Control): Treat a separate well with 50 μM FCCP for 1 hour prior to staining. FCCP is an uncoupler that guarantees rapid mitochondrial depolarization, validating that the dye is actively responding to ΔΨm shifts.
-
-
Flow Cytometry Analysis: Harvest the cells and analyze via flow cytometry. A quantitative shift from red (PE channel) to green (FITC channel) fluorescence confirms the mechanistic claim of phenol-induced mitochondrial depolarization.
References
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Gomes, A. T., Honda, N. K., Roese, F. M., Muzzi, R. M., & Sauer, L. (2006). "Cytotoxic activity of orsellinates." Zeitschrift für Naturforschung C, 61(9-10), 653-657.
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Zhai, Y.-J., et al. (2024). "Cytochalasins and orsellinic acid derivatives with cytotoxicity from the soil-derived fungus Trichocladium asperum." Phytochemistry, 231, 114340.
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Bhouri, W., et al. (2020). "Methods, compositions and containers for reducing solid form quercetin degradation and 2-(3,4-dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid toxic byproducts thereof." WIPO Patent WO2020131002A1.
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A Guide to In Silico Comparison of Dihydroxybenzoic Acid Isomers' Binding Affinities
Abstract
Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds found in numerous plant-based foods and are also metabolites of common drugs like aspirin.[1] The six structural isomers of DHBA exhibit a range of biological activities, from antioxidant and anti-inflammatory to enzyme inhibition, making them intriguing scaffolds for drug discovery.[2][3] The specific arrangement of the two hydroxyl groups on the benzoic acid core dictates their chemical properties and, consequently, their interaction with biological targets. This guide provides a comprehensive, in-silico workflow for comparing the binding affinities of the six DHBA isomers against a relevant protein target. By leveraging molecular docking, we can efficiently predict and rank these isomers, offering a rational, cost-effective approach to prioritizing candidates for further experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to explore structure-activity relationships.
Introduction: The Significance of Isomeric Differences
The six isomers of dihydroxybenzoic acid—2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, and 3,5-DHBA—share the same molecular formula (C₇H₆O₄) but differ in the substitution pattern of their hydroxyl groups.[1] This seemingly minor structural variance can lead to profound differences in their biological effects. For instance, 2,3-DHBA and 2,5-DHBA, both metabolites of aspirin, have been shown to inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, suggesting a potential role in cancer chemoprevention.[4] Similarly, 3,5-DHBA is a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), which is involved in regulating lipolysis, highlighting its potential for treating dyslipidemia.[5]
Predicting which isomer will bind most effectively to a specific protein target is a central task in structure-based drug design.[6][7] In silico molecular docking is a powerful computational method that addresses this challenge by predicting the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a protein (receptor).[8] This guide will detail a step-by-step protocol for comparing the DHBA isomers, using bacterial DNA gyrase as an exemplary target, a crucial enzyme for bacterial survival and a validated target for antibiotics.[9]
Selection of a Biological Target: DNA Gyrase Subunit B
For a meaningful comparison, a relevant biological target must be selected. Dihydroxybenzoic acid derivatives have demonstrated antimicrobial activities, making bacterial enzymes an excellent choice for this case study.[3][10] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that controls DNA topology and is a prime target for antibacterial agents.[9][11] Specifically, we will focus on the ATP-binding domain of the DNA gyrase B subunit (GyrB), as inhibiting ATP hydrolysis disrupts the enzyme's function.[12]
For this guide, we will use the crystal structure of Pseudomonas aeruginosa DNA gyrase B's ATP binding domain. A relevant structure can be obtained from the RCSB Protein Data Bank (PDB), such as entry 6M1S .[13] This high-resolution structure provides the precise atomic coordinates needed for an accurate docking simulation.
The In Silico Experimental Workflow
The comparison of binding affinities involves a multi-step computational protocol. The entire process, from preparing the molecules to analyzing the results, must be conducted with meticulous care to ensure the reliability of the predictions.[14][15]
Protocol 1: Receptor and Ligand Preparation
The accuracy of a docking simulation is highly dependent on the quality of the input structures.[16][17] This protocol outlines the essential steps for preparing both the protein receptor and the DHBA isomer ligands.
Tools Required:
-
UCSF Chimera or PyMOL: For protein visualization and cleaning.[18]
-
AutoDock Tools (ADT): For preparing PDBQT files required by AutoDock Vina.[19]
-
Avogadro or ChemDraw: For generating 3D structures of the ligands.
Receptor Preparation Steps:
-
Download the Structure: Obtain the PDB file for the target protein (e.g., 6M1S) from the RCSB PDB database.[13]
-
Clean the Protein: Load the PDB file into UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, co-crystallized ligands, and any ions not critical for structural integrity.[18] For this example, we would retain only the protein chain (e.g., Chain A).
-
Rationale: Water molecules and non-relevant ions can occupy space in the binding pocket, sterically hindering the docking algorithm and leading to inaccurate pose predictions.[16]
-
-
Add Hydrogens: Use the software's tools to add hydrogen atoms to the protein. It is critical to add polar hydrogens, which are capable of forming hydrogen bonds.
-
Rationale: Crystal structures often do not resolve hydrogen atoms. Adding them is essential for accurately calculating electrostatic interactions and hydrogen bonding, which are major contributors to binding affinity.[18]
-
-
Save for Docking: Using AutoDock Tools, process the cleaned protein structure to add Kollman charges and save it in the PDBQT file format. This format includes atomic charge and atom type information necessary for the Vina scoring function.[20]
Ligand Preparation Steps:
-
Generate 2D Structures: Draw the six isomers of dihydroxybenzoic acid (structures available from sources like PubChem or ResearchGate[21][22]) using a chemical drawing tool.
-
Convert to 3D and Optimize: Convert the 2D drawings to 3D structures and perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Rationale: Energy minimization finds the lowest energy, most stable 3D conformation of the ligand. Starting with a realistic conformation improves the efficiency and accuracy of the docking search.
-
-
Save for Docking: Load each minimized ligand structure into AutoDock Tools. The software will automatically detect rotatable bonds and assign Gasteiger charges. Save each isomer as a PDBQT file.[20]
Protocol 2: Molecular Docking with AutoDock Vina
With the receptor and ligands prepared, the next step is to perform the docking simulation. We will use AutoDock Vina, a widely-used, accurate, and fast open-source docking program.[23]
Tools Required:
-
AutoDock Vina: The core docking engine.[23]
-
AutoDock Tools (ADT): To define the search space (grid box).
Docking Steps:
-
Define the Search Space (Grid Box): In ADT, load the prepared receptor PDBQT file. Identify the ATP-binding site. A grid box must be defined that encompasses this entire active site. For PDB ID 6M1S, the binding site can be identified by observing where the co-crystallized inhibitor binds. The center and dimensions (in Ångströms) of this box are critical parameters.[19][24]
-
Rationale: The grid box limits the volume that the docking algorithm will search. It must be large enough to allow the ligand to move and rotate freely within the binding site but small enough to avoid unnecessary computational time searching irrelevant areas of the protein surface.
-
-
Create a Configuration File: Prepare a simple text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and defines the center and dimensions of the grid box determined in the previous step.[24]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, referencing the configuration file. Vina will perform a conformational search, placing the ligand in the grid box and evaluating thousands of potential binding poses.[20]
-
vina --config conf.txt --ligand isomer_2,3.pdbqt --out output_2,3.pdbqt --log log_2,3.txt
-
-
Repeat for All Isomers: Repeat Step 3 for each of the six DHBA isomer PDBQT files.
Results and Interpretation
AutoDock Vina's output for each isomer will be a PDBQT file containing the coordinates of the top-ranked binding poses (typically 9) and a log file that includes the predicted binding affinities for these poses in kilocalories per mole (kcal/mol).[20]
Binding Affinity: This value represents the Gibbs free energy of binding (ΔG). A more negative value indicates a more favorable, stronger binding interaction. The values typically range from -5 kcal/mol (weak binding) to -10 kcal/mol or lower (strong binding).[25]
Comparative Data Summary
The predicted binding affinities for the top pose of each DHBA isomer against the P. aeruginosa GyrB ATP-binding site are summarized below.
| Isomer Name | Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions (Example Residues) |
| 2,3-DHBA | 2,3-dihydroxybenzoic acid | -6.8 | H-bond with Asp81, Pi-Alkyl with Ile86 |
| 2,4-DHBA | β-Resorcylic acid | -7.2 | H-bond with Asn54, H-bond with Asp81 |
| 2,5-DHBA | Gentisic acid | -7.5 | H-bond with Asp81, H-bond with water bridge |
| 2,6-DHBA | γ-Resorcylic acid | -6.5 | Steric hindrance from ortho-hydroxyl groups |
| 3,4-DHBA | Protocatechuic acid | -7.9 | H-bond with Asp81, H-bond with Gly85 |
| 3,5-DHBA | α-Resorcylic acid | -7.1 | H-bond with Asn54, Hydrophobic contact |
(Note: The binding affinity values and interacting residues presented in this table are illustrative examples for this guide and would be generated from the actual execution of the described protocol.)
Analysis of Results
Based on the illustrative data, 3,4-dihydroxybenzoic acid (Protocatechuic acid) exhibits the most favorable predicted binding affinity (-7.9 kcal/mol). This suggests it is the most potent inhibitor of P. aeruginosa GyrB among the six isomers.
The key to a strong scientific interpretation lies in analyzing the binding poses to understand why one isomer performs better than another. For example, the superior affinity of 3,4-DHBA could be attributed to its ability to form two crucial hydrogen bonds with the backbone of Gly85 and the side chain of the critical residue Asp81 within the ATP-binding pocket. In contrast, 2,6-DHBA shows the weakest affinity, which could be due to steric clashes caused by the two hydroxyl groups positioned adjacent to the carboxylic acid, preventing an optimal fit within the binding site.
Limitations and Validation
It is imperative to acknowledge the limitations of in silico docking.[26] The scoring functions are approximations of the true binding free energy and do not account for factors like protein flexibility, entropy changes, or the presence of structured water molecules perfectly. Therefore, these results are predictive and not definitive. The rankings and binding hypotheses generated from this in silico guide should be used to prioritize isomers for experimental validation using techniques such as:
-
Enzyme inhibition assays: To determine the IC₅₀ values for each isomer against DNA gyrase.
-
Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): To directly measure the binding affinity (Kd) and thermodynamic parameters of the interaction.[26][27]
Conclusion
This guide demonstrates a robust and scientifically grounded in silico workflow for comparing the binding affinities of the six dihydroxybenzoic acid isomers against the bacterial enzyme DNA gyrase. The analysis predicts that 3,4-dihydroxybenzoic acid is the most promising candidate due to its superior predicted binding affinity, which is rationalized by its specific hydrogen bonding pattern within the enzyme's active site. This computational approach provides a powerful, resource-efficient method for generating testable hypotheses and guiding experimental efforts in the early stages of drug discovery and chemical biology research.
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Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach. MDPI. Available at: [Link]
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3,5-Dihydroxybenzoic Acid. Rupa Health. Available at: [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]
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Aspirin metabolites 2,3‑DHBA and 2,5‑DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention. Spandidos Publications. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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Structures of the isomers of dihydroxybenzoic acid. Chemical diagrams... ResearchGate. Available at: [Link]
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Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. ResearchGate. Available at: [Link]
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6M1S: The DNA Gyrase B ATP binding domain of PSEUDOMONAS AERUGINOSA in complex with compound 12o. RCSB PDB. Available at: [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. PMC. Available at: [Link]
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Preparing the protein and ligand for docking. ScotChem. Available at: [Link]
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gyrB - DNA gyrase subunit B. UniProtKB. Available at: [Link]
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Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal. Available at: [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
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Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. PMC. Available at: [Link]
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6TTG: Crystal structure of the ATP binding domain of S. aureus GyrB complexed with LMD62. RCSB PDB. Available at: [Link]
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Dihydroxybenzoic acid. Grokipedia. Available at: [Link]
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Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
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How to measure and evaluate binding affinities. eLife. Available at: [Link]
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Docking (molecular). Wikipedia. Available at: [Link]
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Protein-ligand docking. Cresset Group. Available at: [Link]
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HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Available at: [Link]
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Target: DNA gyrase subunit A/DNA gyrase subunit B (CHEMBL3430898). EMBL-EBI. Available at: [Link]
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How to determine binding affinity with a microplate reader. BMG Labtech. Available at: [Link]
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Protein-ligand docking. Galaxy Training!. Available at: [Link]
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Molecular docking in drug design: Basic concepts and application spectrums. JSciMed Central. Available at: [Link]
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Understanding Binding Affinity: Kcal/mol Explained. Crown. Available at: [Link]
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Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay | ACS Pharmacology & Translational Science. ACS Publications. Available at: [Link]
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Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PMC. Available at: [Link]
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2ZJT: Crystal structure of dna gyrase B' domain sheds lights on the mechanism for T-segment navigation. RCSB PDB. Available at: [Link]
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Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. SciSpace. Available at: [Link]
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Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Ethyl-4,6-dihydroxybenzoic acid
Operational & Safety Guide: Handling 2-Ethyl-4,6-dihydroxybenzoic Acid (Homoorsellinic Acid)
As a Senior Application Scientist, I frequently oversee the synthesis and biological evaluation of complex molecules where 2-Ethyl-4,6-dihydroxybenzoic acid (CAS No. 4299-73-4)[1] plays a foundational role. Commonly known as homoorsellinic acid, this simple phenolic acid is a critical intermediate in the biosynthesis of the macrolide antibiotic fidaxomicin[2] and serves as a universal precursor for engineering unnatural, novel cannabinoids in heterologous hosts like Nicotiana benthamiana[3].
While highly valuable in drug development, it is classified as a chemical irritant[4]. Proper Personal Protective Equipment (PPE) and handling protocols are non-negotiable. This guide provides the causality behind our safety choices and establishes a self-validating operational workflow to protect researchers from dermal sensitization, ocular irritation, and respiratory exposure.
Hazard Profile & The Causality of Protection
When designing a safety protocol, we must look beyond the basic Safety Data Sheet (SDS) and understand how the chemical's physical state and reactivity dictate our operational risks.
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Dry Powder State (Inhalation & Contact Hazard): In its pure form, 2-Ethyl-4,6-dihydroxybenzoic acid is a crystalline powder. Causality: Powders are highly prone to aerosolization during transfer. Inhalation of phenolic acid dust severely irritates the mucous membranes of the respiratory tract. Therefore, handling the dry powder necessitates Local Exhaust Ventilation (LEV) to capture airborne particulates before they reach the breathing zone.
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Solvated State (Enhanced Permeation Hazard): For biological assays or biosynthesis feeding, this compound is frequently dissolved in polar aprotic solvents (e.g., Dimethyl Sulfoxide [DMSO]) or alcohols (e.g., Ethanol). Causality: These solvents act as aggressive permeation enhancers. They rapidly transport the dissolved phenolic acid through the stratum corneum (the outer layer of skin) and through standard thin-mil gloves, fundamentally shifting the risk profile from a surface irritant to a systemic exposure hazard.
Quantitative PPE Selection Matrix
To ensure a self-validating safety system, your PPE must be matched not only to the solute (2-Ethyl-4,6-dihydroxybenzoic acid) but also to the solvent carrier used in your specific workflow.
| Glove Material | Solvent Carrier | Breakthrough Time | Degradation Rating | Operational Recommendation |
| Nitrile (Standard, 4 mil) | None (Dry Powder) | > 480 min | Excellent | Primary Choice for weighing and handling dry powder. |
| Nitrile (Standard, 4 mil) | Methanol / Ethanol | < 10 min | Poor to Fair | Not Recommended for prolonged liquid handling. |
| Butyl Rubber (14 mil) | Methanol / Ethanol | > 480 min | Excellent | Optimal for extended chemical synthesis workflows. |
| Neoprene (Standard) | DMSO | > 240 min | Good | Acceptable for biological assay stock preparation. |
Note: In addition to gloves, a flame-resistant lab coat and wrap-around chemical splash goggles are mandatory across all states of the chemical.
Procedural Methodologies: Step-by-Step Handling
Protocol A: Dry Powder Weighing and Static Mitigation
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Environmental Control: Verify that the chemical fume hood or powder-weighing enclosure is operating at a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents.
-
PPE Donning: Equip your lab coat, splash goggles, and double-layer nitrile gloves.
-
Static Mitigation (Critical Step): Phenolic powders accumulate static charge, causing them to "jump" and disperse into the hood's airflow, leading to loss of material and contamination. Self-Validation: Discharge the weighing boat and micro-spatula using an anti-static ionizer gun (e.g., Zerostat) prior to contact. If the powder clings to the spatula, static is still present; re-ionize the tools.
-
Transfer: Weigh the compound directly into the pre-tared boat. Immediately seal the stock container to prevent hygroscopic degradation of the reagent.
Protocol B: Solvation and Liquid Transfer
-
In-Hood Solvation: Never transport an unsealed weighing boat of dry powder across the laboratory. If preparing a stock solution, add the solvent directly to the weighing vessel inside the fume hood, or transfer the powder to a volumetric flask within the hood before adding the solvent.
-
Dynamic Glove Swapping: If a drop of solvated 2-Ethyl-4,6-dihydroxybenzoic acid contacts a standard nitrile glove, remove and replace the glove immediately. Do not wait for the solvent to evaporate, as the solute will have already begun permeating the elastomer.
Operational Workflow Diagram
Workflow for handling and spill response of 2-Ethyl-4,6-dihydroxybenzoic acid.
Self-Validating Spill Response & Disposal Plan
Spill Response Protocol
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Isolate & Assess: Evacuate personnel from the immediate vicinity. Determine if the spill is dry powder or a solvated liquid.
-
Containment (Dry): Do not sweep the powder, as this forces particulates into the air. Gently cover the powder with damp paper towels to suppress dust aerosolization.
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Containment (Liquid): Apply an inert, non-combustible absorbent pad or vermiculite to the liquid pool.
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Neutralization (Self-Validating Step): Because 2-Ethyl-4,6-dihydroxybenzoic acid is an organic acid, wipe the contaminated surface with a weak alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidic traces, followed by a distilled water rinse. The cessation of any mild effervescence (if reacting with higher concentrations) validates that the acid has been chemically mitigated.
Chemical Waste Disposal Plan
-
Solid Waste: Segregate all contaminated consumables (weighing boats, pipette tips, paper towels) into a chemically compatible, sealable container labeled "Hazardous Solid Waste – Phenolic Acids."
-
Liquid Waste: Collect solvated waste in a designated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy. Ensure it is kept strictly separate from strong oxidizing agents to prevent exothermic reactions.
-
Compliance: Log the exact mass and volume on the laboratory waste manifest in accordance with local environmental regulations (e.g., EPA/RCRA guidelines).
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
